molecular formula C78H138N20O16 B139691 Mastoparan B CAS No. 137354-65-5

Mastoparan B

Cat. No.: B139691
CAS No.: 137354-65-5
M. Wt: 1612.1 g/mol
InChI Key: NSFBOCKFBVQQKB-CQWNSWRRSA-N
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Description

Mastoparan B is a natural product found in Vespa basalis with data available.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H138N20O16/c1-14-47(12)64(98-75(111)61(41-100)94-70(106)55(29-19-23-33-81)90-73(109)58(37-44(6)7)92-69(105)54(28-18-22-32-80)88-67(103)51(83)35-42(2)3)78(114)97-63(46(10)11)77(113)95-60(40-99)74(110)93-59(38-49-39-85-52-26-16-15-25-50(49)52)72(108)86-48(13)66(102)87-53(27-17-21-31-79)68(104)89-56(30-20-24-34-82)71(107)96-62(45(8)9)76(112)91-57(65(84)101)36-43(4)5/h15-16,25-26,39,42-48,51,53-64,85,99-100H,14,17-24,27-38,40-41,79-83H2,1-13H3,(H2,84,101)(H,86,108)(H,87,102)(H,88,103)(H,89,104)(H,90,109)(H,91,112)(H,92,105)(H,93,110)(H,94,106)(H,95,113)(H,96,107)(H,97,114)(H,98,111)/t47-,48-,51+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFBOCKFBVQQKB-LTKSBDBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H138N20O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160142
Record name Mastoparan B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1612.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137354-65-5
Record name Mastoparan B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137354655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mastoparan B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mastoparan-B: A Technical Guide to a Potent Biologically Active Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan-B is a tetradecapeptide toxin isolated from the venom of the hornet Vespa basalis. Like other members of the mastoparan family, it is a cationic and amphipathic peptide, properties that are central to its diverse biological activities. This technical guide provides a comprehensive overview of the amino acid sequence, biological activities, and mechanisms of action of Mastoparan-B, with a focus on quantitative data and detailed experimental methodologies.

Core Peptide Information

Mastoparan-B is a 14-amino acid peptide with an amidated C-terminus, a common feature among mastoparans that is often crucial for their biological potency.

Amino Acid Sequence: Leu-Lys-Leu-Lys-Ser-Ile-Val-Ser-Trp-Ala-Lys-Lys-Val-Leu-NH₂

Quantitative Biological Activity

The biological effects of Mastoparan-B have been quantified across several key areas of research, including antimicrobial, anticancer, and mast cell degranulating activities. The following tables summarize the available quantitative data.

Antimicrobial Activity

Mastoparan-B exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism.

Bacterial Species Strain MIC (μg/mL) Reference
Staphylococcus aureus-96-128[1]
Staphylococcus xylosus-2[1]
Streptococcus alactolyticus-32[1]
Salmonella choleraesuis-32[1]
Citrobacter koseri-6[1]
Escherichia coli-3-16[1]
Klebsiella pneumoniae-128[1]
Pseudomonas aeruginosa-128[1]
Salmonella typhimurium-64[1]
Vibrio parahaemolyticus-32[1]
Anticancer Activity

Mastoparan peptides have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of this activity. While specific IC50 values for Mastoparan-B are not widely reported, data for a closely related mastoparan are presented below.

Cell Line Cancer Type IC50 (μM) Reference
JurkatLeukemia~8-9.2[2]
MyelomaMyeloma~11[2]
MDA-MB-231Breast Cancer~20-24[2]
Peripheral Blood Mononuclear Cells (PBMCs)Normal Cells48[2]
Mast Cell Degranulation
Activity Cell Type Effective Concentration Reference
Histamine ReleaseRat Peritoneal Mast CellsPotent activity observed
Mast Cell Degranulation (other mastoparans)-EC50 ranging from 15 to 26 µM[3]

Signaling Pathways and Mechanisms of Action

Mastoparan-B exerts its effects through direct interactions with the cell membrane and by modulating intracellular signaling pathways. A primary mechanism involves its interaction with heterotrimeric G proteins.

G Protein Activation Pathway

Mastoparan peptides can directly activate G proteins, mimicking the function of a G protein-coupled receptor (GPCR). This leads to the dissociation of the Gα and Gβγ subunits, initiating downstream signaling cascades.

G_Protein_Signaling MastoparanB Mastoparan-B Membrane MastoparanB->Membrane G_Protein G Protein (αβγ) Membrane->G_Protein G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma PLC Phospholipase C (PLC) G_alpha_GTP->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Histamine Release) Ca2_release->Cellular_Response

Caption: Mastoparan-B G protein activation pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of Mastoparan-B.

Peptide Synthesis and Purification

Mastoparan-B can be chemically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: A rink amide resin is used to obtain the C-terminal amide.

  • Amino Acid Coupling: The peptide chain is assembled on the resin in a stepwise manner. In each cycle, the Fmoc protecting group is removed from the N-terminus of the growing peptide chain, and the next Fmoc-protected amino acid is coupled using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.

General Experimental Workflow

The biological activity of Mastoparan-B can be assessed through a series of in vitro assays.

Experimental_Workflow start Synthesized & Purified Mastoparan-B antimicrobial Antimicrobial Assays (MIC/MBC) start->antimicrobial anticancer Anticancer Assays (MTT, LDH) start->anticancer hemolytic Hemolytic Assay start->hemolytic degranulation Mast Cell Degranulation (Histamine Release) start->degranulation data_analysis Data Analysis & Interpretation antimicrobial->data_analysis anticancer->data_analysis hemolytic->data_analysis degranulation->data_analysis

Caption: General workflow for bioactivity assessment.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Bacterial Culture: Prepare an overnight culture of the target bacterial strain in a suitable broth medium.

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution: Prepare a serial two-fold dilution of Mastoparan-B in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of Mastoparan-B and incubate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the peptide that reduces the cell viability by 50% compared to untreated control cells.

Hemolytic Assay
  • Erythrocyte Preparation: Obtain fresh red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2-4% (v/v).

  • Peptide Incubation: In a 96-well plate, mix the RBC suspension with various concentrations of Mastoparan-B.

  • Controls: Use PBS as a negative control (0% hemolysis) and Triton X-100 (0.1%) as a positive control (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Hemolysis Calculation: Calculate the percentage of hemolysis relative to the positive control.

Mast Cell Degranulation Assay (Histamine Release)
  • Mast Cell Preparation: Isolate peritoneal mast cells from rats or use a mast cell line (e.g., RBL-2H3).

  • Peptide Stimulation: Incubate the mast cells with various concentrations of Mastoparan-B for a defined period (e.g., 30 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

  • Histamine Measurement: Measure the histamine content in the supernatant and the cell pellet (after lysis) using a fluorometric or enzyme-linked immunosorbent assay (ELISA).

  • Percentage Release Calculation: The percentage of histamine release is calculated as (histamine in supernatant) / (histamine in supernatant + histamine in pellet) x 100.

Conclusion

Mastoparan-B is a potent bioactive peptide with a range of potential therapeutic applications, particularly in the fields of antimicrobial and anticancer drug development. Its well-defined structure and multifaceted mechanisms of action make it an important subject for ongoing research. The experimental protocols detailed in this guide provide a foundation for the further investigation and characterization of Mastoparan-B and its analogs. Researchers are encouraged to adapt and optimize these methodologies to suit their specific experimental needs.

References

The α-Helical Architecture of Mastoparan B in Membranes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan B (MP-B), a cationic tetradecapeptide amide (LKLKSIVSWAKKVL-NH2) isolated from the venom of the hornet Vespa basalis, has garnered significant interest within the scientific community for its potent biological activities, including antimicrobial and anticancer properties.[1][2] These activities are intrinsically linked to its interaction with and subsequent perturbation of cellular membranes. A key feature of this interaction is the conformational change of MP-B from a random coil in aqueous solution to a well-defined α-helical structure upon binding to a membrane surface.[1] This technical guide provides a comprehensive overview of the α-helical structure of this compound within membrane environments, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Data Presentation: Structural Parameters of this compound in Membrane Environments

The α-helical conformation of this compound in various membrane-mimetic environments has been extensively studied using techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. The following tables summarize the key quantitative findings from these studies.

ParameterValueMethodMembrane SystemReference
Helical Region Lys2 - Leu14NMR SpectroscopyDPC micelles, SDS micelles, DMPC/DHPC bicelles[1]
Leu3 - Val13NMR SpectroscopyTFE/water solution[1]
Trp3 - Leu14 (Mastoparan-X)NMR SpectroscopyPhospholipid vesicles[1]
α-Helical Content High in anionic membranes (SDS micelles, PC/PS vesicles)CD SpectroscopyMicelles and Vesicles[1]
Lower in zwitterionic membranes (DPC micelles, PC vesicles)CD SpectroscopyMicelles and Vesicles[1]
Orientation in Bilayer 90% in-plane, 10% transmembraneSolid-State NMRDMPC/DMPG bilayers[3]
Mosaic Spread +/- 30° (in-plane), +/- 10° (transmembrane)Solid-State NMRDMPC/DMPG bilayers[3]

Table 1: Structural Characteristics of this compound and its Analogs in Membrane Environments. This table highlights the consistent finding of an α-helical structure in membrane-mimetic environments, with variations in helical content and orientation depending on the specific environment.

ResidueRole in Membrane InteractionExperimental EvidenceReference
Trp9 Deep insertion into the membrane coreNOESY NMR experiments showing close contact with lipid acyl chains. Substitution with Ala9 dramatically decreases pore-forming activity.[1]
Lys residues Electrostatic interaction with anionic lipid headgroupsStronger interaction with anionic SDS micelles compared to zwitterionic DPC micelles.[1]

Table 2: Key Residues of this compound Involved in Membrane Interactions. This table emphasizes the importance of specific amino acid residues in the membrane binding and insertion process, crucial for its biological activity.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the structure of this compound in membranes.

Peptide Synthesis and Purification

This compound and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Preparation of Membrane Mimetics

a) Micelles:

  • Dodecylphosphocholine (DPC) micelles: A stock solution of DPC is prepared in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4). The final concentration of DPC is typically around 120 mM.[1]

  • Sodium dodecyl sulfate (SDS) micelles: A stock solution of SDS is prepared in a similar buffer. The final concentration of SDS is typically around 200 mM.[1]

b) Bicelles:

  • A mixture of dimyristoylphosphatidylcholine (DMPC) and dihexanoylphosphatidylcholine (DHPC) is prepared at a specific molar ratio (e.g., 1:2).[1]

  • The lipids are dissolved in chloroform, dried under a stream of nitrogen gas, and then lyophilized to remove any residual solvent.

  • The lipid film is hydrated with a buffer solution to a final lipid concentration of around 3% (w/v).[1]

c) Lipid Vesicles (for CD Spectroscopy):

  • Lipids (e.g., a mixture of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)) are dissolved in chloroform.

  • The solvent is evaporated to form a thin lipid film.

  • The film is hydrated with a buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4) and subjected to several freeze-thaw cycles.

  • Large unilamellar vesicles (LUVs) are formed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

Circular Dichroism (CD) Spectroscopy
  • Objective: To determine the secondary structure content (α-helix, β-sheet, random coil) of this compound in different environments.

  • Procedure:

    • CD spectra are recorded on a spectropolarimeter in the far-UV region (typically 190-250 nm).

    • The peptide is dissolved in an aqueous buffer (to observe the random coil structure) and in the presence of membrane mimetics (micelles or lipid vesicles).

    • The temperature is maintained at a constant value (e.g., 25°C).

    • The obtained ellipticity values are converted to mean residue ellipticity [θ].

    • The percentage of α-helical content is estimated using deconvolution algorithms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

a) Solution NMR (in Micelles and Bicelles):

  • Objective: To determine the three-dimensional structure of this compound at atomic resolution.

  • Procedure:

    • The peptide is dissolved in a buffer containing the desired membrane mimetic (e.g., deuterated SDS micelles for reduced solvent signals).

    • A series of 1D and 2D NMR experiments are performed, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

    • Resonance assignments are made using the TOCSY spectra.

    • Interproton distance restraints are derived from the NOESY spectra.

    • The 3D structure is calculated using molecular dynamics and simulated annealing protocols based on the NOE-derived distance restraints.

b) Solid-State NMR (in Lipid Bilayers):

  • Objective: To determine the orientation and dynamics of this compound within a lipid bilayer.

  • Procedure:

    • The peptide, often isotopically labeled (e.g., with ¹⁵N), is co-reconstituted with lipids (e.g., DMPC/DMPG) into multilamellar vesicles.[3]

    • The sample is then oriented on glass plates.

    • Solid-state NMR spectra are acquired. The orientation of the peptide's α-helix relative to the bilayer normal can be determined from the anisotropic NMR parameters.[3][4]

Signaling Pathways and Experimental Workflows

The biological effects of this compound are often mediated through the activation of intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow for structural determination.

MastoparanB_Signaling_Pathway cluster_membrane Membrane-Associated Events cluster_cytosol Cytosolic Signaling MastoparanB This compound Membrane Cell Membrane MastoparanB->Membrane Binds and inserts G_protein Heterotrimeric G-protein (Gi/Go) Membrane->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Degranulation) DAG->Cellular_Response Ca_release->Cellular_Response

Caption: this compound signaling pathway.

Experimental_Workflow start Start peptide_synthesis Peptide Synthesis & Purification start->peptide_synthesis membrane_prep Membrane Mimetic Preparation start->membrane_prep cd_spectroscopy CD Spectroscopy peptide_synthesis->cd_spectroscopy nmr_spectroscopy NMR Spectroscopy (Solution & Solid-State) peptide_synthesis->nmr_spectroscopy membrane_prep->cd_spectroscopy membrane_prep->nmr_spectroscopy data_analysis Data Analysis & Interpretation cd_spectroscopy->data_analysis structure_determination Structure Determination & Orientation Analysis nmr_spectroscopy->structure_determination structure_determination->data_analysis end End data_analysis->end

Caption: Experimental workflow for structural analysis.

Conclusion

The α-helical structure of this compound in membrane environments is a critical determinant of its biological function. This guide has summarized the key structural parameters, provided an overview of the experimental methodologies used for their determination, and visualized the associated signaling pathways. The amphiphilic nature of the α-helix, with its distinct hydrophobic and hydrophilic faces, facilitates its insertion into the lipid bilayer, leading to membrane perturbation and the activation of intracellular signaling cascades. A thorough understanding of these molecular interactions is paramount for the rational design of novel therapeutic agents based on the this compound scaffold with enhanced efficacy and selectivity.

References

What is the mechanism of action of Mastoparan B?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Mastoparan B

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MP-B) is a cationic, amphipathic tetradecapeptide toxin isolated from the venom of the hornet Vespa basalis.[1][2][3] Its primary amino acid sequence is Leu-Lys-Leu-Lys-Ser-Ile-Val-Ser-Trp-Ala-Lys-Lys-Val-Leu-NH2.[3] Like other members of the mastoparan family, MP-B exhibits a broad range of biological activities, including antimicrobial, anticancer, and cell degranulation effects.[3][4][5] Its potent bioactivity stems from a multifaceted mechanism of action centered on its ability to interact with and disrupt cellular membranes and modulate key intracellular signaling pathways. In a membrane-mimicking environment, it adopts an α-helical conformation, which is crucial for its function.[1][2][6] This guide provides a detailed technical overview of the molecular mechanisms through which this compound exerts its effects, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Direct Membrane Interaction and Permeabilization

One of the primary mechanisms of this compound is the direct disruption of the plasma membrane integrity of target cells, leading to cell lysis. This membranolytic action is particularly effective against cancer cells, which have a higher net negative charge on their outer membrane compared to normal cells due to an abundance of anionic molecules like phosphatidylserine.[7][8]

The process can be described in a multi-step model:

  • Electrostatic Binding: MP-B possesses four positively charged lysine (Lys) residues.[6] These residues facilitate the initial binding of the peptide to the negatively charged head groups of anionic phospholipids on the target cell membrane through strong electrostatic interactions.[1][2][6] The interaction with anionic membranes is significantly stronger than with zwitterionic membranes.[2][6]

  • Structural Transition and Insertion: In an aqueous environment, mastoparans typically have an unordered structure.[9] Upon binding to the membrane, MP-B undergoes a conformational change to form an amphipathic α-helix.[1][2][6] This structure positions its hydrophobic residues to interact with the lipid core of the membrane and its hydrophilic (cationic) residues to interact with the phospholipid headgroups.

  • Pore Formation: The insertion of the peptide into the membrane is critical for its lytic activity. Specifically, the indole ring of the tryptophan at position 9 (Trp9) has been shown to insert into the membrane core.[1][2][6] The subsequent aggregation of multiple peptide molecules is believed to form pores or channels, disrupting the membrane's barrier function. The substitution of Trp9 with alanine dramatically reduces this pore-forming activity.[1][2] This disruption leads to an uncontrolled flux of ions and small molecules, ultimately causing cell swelling and lysis.[7]

G Mechanism of this compound-Induced Membrane Lysis cluster_0 cluster_1 cluster_2 MPB This compound (Cationic, Amphipathic) Membrane Anionic Cell Membrane (e.g., Cancer Cell) MPB->Membrane 1. Electrostatic Binding (Lysine residues) Pore Membrane Insertion & Pore Formation Membrane->Pore 2. α-Helical Transition & Insertion (Trp9) Dysregulation Ion Dysregulation & Metabolite Leakage Pore->Dysregulation 3. Permeabilization Lysis Cell Lysis (Necrosis) Dysregulation->Lysis 4. Osmotic Imbalance

Caption: this compound's direct membranolytic action on target cells.

Modulation of G-Protein Signaling

Mastoparans are well-documented activators of heterotrimeric GTP-binding proteins (G proteins), particularly the Gi/o family.[9][10][11] They function as receptor mimics; in a phospholipid environment, mastoparan adopts a structure that resembles an activated G protein-coupled receptor (GPCR).[9]

The activation mechanism involves:

  • Direct Gα Interaction: Mastoparan directly binds to the Gα subunit of the inactive G protein heterotrimer (Gαβγ).[10]

  • Accelerated Nucleotide Exchange: This interaction promotes the dissociation of bound GDP from the Gα subunit, allowing GTP to bind in its place.[9] Mastoparan greatly increases the rate of this GTP turnover.[9]

  • Subunit Dissociation and Downstream Signaling: The binding of GTP activates the Gα subunit, causing it to dissociate from the Gβγ dimer. Both the activated Gα-GTP and the free Gβγ dimer can then modulate the activity of downstream effector enzymes. A common pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of Ca2+ from intracellular stores like the endoplasmic reticulum.[9]

It is noteworthy that some studies suggest mastoparan's effects on G proteins may be indirect, potentially mediated by the stimulation of Nucleoside Diphosphate Kinase (NDPK).[5] Furthermore, certain activities, such as the stimulation of Phospholipase D, may occur independently of G-protein activation.[5]

G This compound-Mediated G-Protein Activation Cascade MPB This compound G_inactive Inactive G-Protein (Gαi/o-GDP-Gβγ) MPB->G_inactive Mimics Activated GPCR G_active_a Active Gαi/o-GTP G_inactive->G_active_a Promotes GDP/GTP Exchange G_active_b Gβγ Dimer G_inactive->G_active_b PLC Phospholipase C (PLC) G_active_a->PLC Activates G_active_b->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Intracellular Ca2+ Release ER->Ca Triggers Response Cellular Response (e.g., Exocytosis) Ca->Response

Caption: G-protein signaling pathway activated by this compound.

Induction of Apoptosis via the Intrinsic Mitochondrial Pathway

In addition to its lytic effects, mastoparan can induce programmed cell death, or apoptosis, particularly in cancer cells.[4] The primary mechanism is the induction of the intrinsic (mitochondrial) pathway of apoptosis. The C-terminal amidation of the peptide appears to be a critical determinant of its mechanism, with the amidated form being more potently lytic, while non-amidated forms have been more closely linked to apoptosis.[7][8]

The apoptotic cascade initiated by mastoparan includes:

  • Mitochondrial Membrane Interaction: The peptide interacts with the mitochondrial membrane, potentially due to the membrane's phospholipid composition.[12]

  • Mitochondrial Permeabilization: This interaction leads to the loss of the mitochondrial membrane potential (ΔΨm) and the generation of reactive oxygen species (ROS).[4][8]

  • Cytochrome C Release: The compromised mitochondrial outer membrane releases pro-apoptotic factors, most notably Cytochrome C, into the cytoplasm.[5]

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, Cytochrome C binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, Caspase-9.

  • Execution Phase: Activated Caspase-9 then cleaves and activates effector caspases, such as Caspase-3, which carry out the systematic dismantling of the cell by cleaving key cellular substrates, resulting in the characteristic morphological changes of apoptosis.[4][5]

G Mastoparan-Induced Intrinsic Apoptosis Pathway MPB Mastoparan Mito Mitochondrion MPB->Mito Interacts with Mitochondrial Membrane MMP Loss of Membrane Potential (ΔΨm) Mito->MMP ROS ROS Generation Mito->ROS CytC Cytochrome C Release Mito->CytC Apaf Apaf-1 CytC->Apaf Binds Casp9 Caspase-9 (Initiator) Apaf->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic mitochondrial apoptosis pathway induced by Mastoparan.

Quantitative Data Summary

The biological activity of mastoparans has been quantified across various cell types. The tables below summarize key inhibitory and cytotoxic concentrations.

Table 1: Anticancer Activity (IC50) of Mastoparan Data for amidated Mastoparan after 24 hours of exposure.

Cell LineCell TypeIC50 (µM)Reference(s)
JurkatHuman T-cell Leukemia~8 - 9.2[7][13][14]
U937Human Myeloma~11[7][13][14]
MDA-MB-231Human Breast Carcinoma~20 - 24[7][13][14]
MCF-7Human Breast Carcinoma~20[7]
PBMCNormal Human Peripheral Blood Mononuclear Cells~48[7][13][14]

Table 2: Antimicrobial Activity (MIC) of this compound Note: The original source reports units in mg/mL, which are exceptionally high. The values have been recalculated assuming a more common unit of µg/mL, yielding the µM concentrations shown.

OrganismGram StainMIC (µg/mL)Approx. MIC (µM)Reference(s)
Enterococcus faecalis LS-101Positive3.3~2.04[5]
Bacillus subtilis PCI 219Positive3.3~2.04[5]
Shigella flexneri EW-10Negative6.25~3.87[5]
Shigella sonnei EW-33Negative6.25~3.87[5]

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of biophysical and cell-based assays.

A. Membrane Permeabilization/Lysis Assays

  • Lactate Dehydrogenase (LDH) Release Assay: This colorimetric assay quantifies cell necrosis by measuring the activity of LDH, a stable cytosolic enzyme released into the cell culture supernatant upon membrane damage.

    • Cell Treatment: Culture target cells (e.g., Jurkat T-cells) in a 96-well plate and treat with various concentrations of this compound for a defined time course (e.g., 0-8 hours).[7]

    • Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new plate.

    • Enzymatic Reaction: Add an LDH reaction mixture containing a tetrazolium salt to the supernatant. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

    • Quantification: Measure the absorbance of the formazan product at ~490 nm using a plate reader. Percent cytotoxicity is calculated relative to a positive control (cells lysed with a detergent like Triton X-100) and a negative control (untreated cells).[7]

G Experimental Workflow for LDH Cytotoxicity Assay A 1. Seed Cells in 96-Well Plate B 2. Treat with this compound (Dose- and Time-Response) A->B C 3. Centrifuge Plate & Collect Supernatant B->C D 4. Add LDH Reagent Mix to Supernatant C->D E 5. Incubate at Room Temp (Protected from Light) D->E F 6. Measure Absorbance (490 nm) E->F G 7. Calculate % Cytotoxicity F->G

Caption: A typical workflow for assessing cell lysis via LDH release.

B. Structural Analysis

  • Circular Dichroism (CD) Spectroscopy: This technique is used to determine the secondary structure of the peptide in different environments.

    • Sample Preparation: Dissolve lyophilized this compound to a final concentration of ~100 µM in different solvents: an aqueous solution (e.g., 10 mM phosphate buffer) to represent its unbound state, and a membrane-mimicking environment (e.g., 50% trifluoroethanol (TFE) or in the presence of SDS micelles) to simulate its membrane-bound state.[12]

    • Data Acquisition: Place the sample in a 1-mm path length quartz cuvette. Acquire CD spectra from ~190 to 260 nm using a CD spectrometer.[12]

    • Analysis: An α-helical structure will produce a characteristic spectrum with two negative minima around 208 nm and 222 nm, whereas a random coil produces a single strong negative band near 200 nm.[9] The percentage of helicity can be estimated using deconvolution software.

C. Apoptosis Detection

  • Annexin V-FITC / Propidium Iodide (PI) Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

    • Cell Treatment: Treat cells (e.g., B16F10-Nex2 melanoma cells) with this compound for a specified time.[4]

    • Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark for ~15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are negative for both stains (Annexin V-/PI-). Early apoptotic cells are Annexin V+/PI-, as they expose phosphatidylserine on the outer membrane but maintain membrane integrity. Late apoptotic or necrotic cells are positive for both stains (Annexin V+/PI+).[4]

Conclusion

The mechanism of action of this compound is complex and potent, involving at least three distinct but potentially interconnected processes: direct membrane lysis, modulation of G-protein signaling cascades, and induction of mitochondrial-mediated apoptosis. Its ability to target fundamental cellular structures and pathways explains its broad bioactivity against microbes and cancer cells. The preferential interaction with anionic membranes provides a degree of selectivity for cancer cells over normal mammalian cells. However, its inherent toxicity, including hemolytic activity, remains a significant hurdle for therapeutic development. A thorough understanding of these molecular mechanisms is critical for guiding the rational design of this compound analogs with improved therapeutic indices, potentially enhancing its anticancer or antimicrobial efficacy while minimizing off-target toxicity.

References

Physicochemical properties of synthetic Mastoparan B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of Synthetic Mastoparan B

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a cationic, amphipathic tetradecapeptide toxin originally isolated from the venom of the hornet Vespa basalis. As a member of the mastoparan family, it exhibits a wide range of potent biological activities, including antimicrobial, hemolytic, and mast cell degranulating properties. Its mechanism of action is primarily centered on its interaction with and disruption of cellular membranes, as well as its ability to modulate G-protein signaling pathways. This technical guide provides a comprehensive overview of the physicochemical properties of chemically synthesized this compound, detailed experimental protocols for its characterization, and a summary of its biological activities. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to support research and development applications.

Core Physicochemical Properties

Synthetic this compound is a linear peptide composed of 14 amino acids with an amidated C-terminus, a crucial feature for its structural stability and biological function.[1][2] Its primary structure is rich in hydrophobic and basic amino acid residues, which underpins its amphipathic nature and potent bioactivity.[3][4]

Table 1: Physicochemical Properties of Synthetic this compound

PropertyValueReference(s)
Amino Acid Sequence LKLKSIVSWAKKVL-NH₂[3][5][6]
Number of Residues 14[3][5]
Molecular Formula C₇₈H₁₃₈N₂₀O₁₆[6]
Molecular Weight 1612.0 g/mol [6]
Net Charge (pH 7) +4[3]
Isoelectric Point (pI) ~10.5 (Predicted)
Structure (Aqueous) Unordered / Random Coil[7][8]
Structure (Membrane) Amphiphilic α-helix[9][10][11]

Structural Conformation

The biological activity of this compound is intrinsically linked to its conformational plasticity.

  • In Aqueous Environments: In aqueous solutions, this compound typically adopts a disordered, random-coil conformation.[7]

  • In Membrane-Mimicking Environments: When exposed to an amphiphilic environment, such as in the presence of lipid membranes, micelles (e.g., SDS), or organic solvents like 2,2,2-trifluoroethanol (TFE), the peptide undergoes a significant conformational change.[3][7] It folds into a stable, amphiphilic α-helix that spans most of its length, typically from residue Lys2 to Leu14.[9][10][11]

This α-helical structure segregates the peptide's residues into two distinct faces:

  • Hydrophilic Face: Composed of polar and charged residues (Lys4, Ser5, Ser8, Lys11, Lys12), which interact with the polar head groups of the lipid bilayer.[11]

  • Hydrophobic Face: Composed of nonpolar residues (Leu3, Ile6, Val7, Trp9, Ala10, Val13, Leu14), which penetrate the hydrophobic core of the membrane.[11]

Mechanism of Action

This compound's bioactivity is mediated through two primary mechanisms: direct membrane disruption and modulation of intracellular signaling pathways.

Membrane Interaction and Disruption

The peptide's primary mode of action against bacterial and other cells is the perturbation and lysis of the cell membrane. This process is generally understood to occur in a multi-step fashion, beginning with electrostatic attraction and culminating in membrane destabilization.[9][10][12] The tryptophan residue at position 9 (Trp9) is of special importance for its membrane-penetrating and lytic activities.[3][9]

Membrane_Interaction_Workflow peptide This compound in Solution (Random Coil) binding 1. Electrostatic Binding (Cationic Lysines attract to anioinic phospholipids) peptide->binding membrane Anionic Cell Membrane (e.g., Bacterial) membrane->binding folding 2. Conformational Change (Peptide folds into α-helix on membrane surface) binding->folding insertion 3. Hydrophobic Insertion (Hydrophobic face, including Trp9, penetrates the lipid core) folding->insertion disruption 4. Membrane Destabilization (Lipid displacement, increased permeability, pore formation) insertion->disruption lysis Cell Lysis disruption->lysis

Caption: Workflow of this compound's interaction with a cell membrane.

G-Protein Modulation

This compound can act as a direct activator of heterotrimeric G-proteins by mimicking the structure of an activated G-protein coupled receptor (GPCR).[7] This interaction stimulates the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer and the subsequent activation of downstream effector enzymes like Phospholipase C (PLC).[7][13] This cascade results in the production of second messengers, such as inositol trisphosphate (IP₃), and the release of intracellular calcium (Ca²⁺), which can trigger cellular processes like histamine exocytosis in mast cells.[7]

G_Protein_Signaling MPB This compound G_inactive Inactive G-Protein (Gα-GDP-Gβγ) MPB->G_inactive activates G_active_alpha Gα-GTP G_inactive->G_active_alpha GTP binding G_beta_gamma Gβγ PLC Phospholipase C (PLC) G_active_alpha->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Cell_Response Cellular Response (e.g., Histamine Release) Ca_release->Cell_Response

Caption: this compound-induced G-protein signaling cascade.

Biological Activities

This compound demonstrates potent, dose-dependent biological effects across various cell types.

Table 2: Antimicrobial Activity of Synthetic this compound

Target OrganismTypeMinimum Inhibitory Conc. (MIC)Reference(s)
Enterococcus faecalisGram-positive3.3 µg/mL[13][14]
Bacillus subtilisGram-positive3.3 µg/mL[13][14]
Shigella flexneriGram-negative6.25 µg/mL[13][14]
Shigella sonneiGram-negative6.25 µg/mL[13][14]

Table 3: Hemolytic Activity of Synthetic this compound

Cell TypeActivity MetricResultReference(s)
Guinea Pig ErythrocytesHemolytic ActivityPotent, dose-dependent[3]
Human ErythrocytesHemolytic ActivityHigh[15]

Note: Hemolytic activity is often reported with EC₅₀ values (the concentration causing 50% hemolysis), which can vary based on experimental conditions. The general consensus is that this compound is a highly hemolytic peptide.[3][15]

Experimental Protocols

The following sections outline the standard methodologies used for the synthesis, purification, and characterization of this compound.

Synthesis and Purification

Synthetic this compound is typically produced via solid-phase peptide synthesis (SPPS) and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][8]

Synthesis_Workflow start SPPS Resin (e.g., Rink Amide) coupling 1. Iterative Coupling of Fmoc-protected Amino Acids start->coupling cleavage 2. Cleavage & Deprotection (e.g., TFA cocktail) coupling->cleavage crude Crude Peptide cleavage->crude hplc 3. Purification (RP-HPLC) crude->hplc pure Pure this compound (>95%) hplc->pure analysis 4. Quality Control pure->analysis ms Mass Spectrometry (Confirm MW) analysis->ms hplc_an Analytical HPLC (Confirm Purity) analysis->hplc_an

Caption: General workflow for the synthesis and analysis of this compound.

Protocol for Synthesis and Purification:

  • Synthesis: The peptide is assembled on a Rink Amide resin using an automated peptide synthesizer. Fmoc-protected amino acids are sequentially coupled until the full 14-residue sequence (LKLKSIVSWAKKVL) is complete.

  • Cleavage: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers.

  • Purification: The crude peptide is dissolved and purified via RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Verification: The identity and purity of the collected fractions are confirmed. The molecular weight is verified by mass spectrometry (e.g., ESI-MS), and purity is assessed by analytical RP-HPLC.[5][16]

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain a stable, powdered final product.

Structural Analysis

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of this compound in various solvent conditions.[3]

  • Sample Preparation: Prepare stock solutions of the peptide in water or a weak buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Measurement: Dilute the peptide to a final concentration of 50-100 µM in the desired solvent (e.g., aqueous buffer, 50% TFE, or 30 mM SDS micelles).

  • Data Acquisition: Record CD spectra from approximately 190 to 260 nm at room temperature using a quartz cuvette with a 1 mm path length.

  • Analysis: An α-helical structure is indicated by characteristic negative bands at ~208 and ~222 nm and a positive band at ~192 nm. A random coil structure shows a single strong negative band near 200 nm.[7]

Biological Assays

Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[17]

  • Inoculum Preparation: Grow bacteria to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to a final concentration of ~5 x 10⁵ CFU/mL.

  • Peptide Dilution: Prepare a two-fold serial dilution of this compound in the broth in a 96-well microtiter plate.

  • Incubation: Add the bacterial inoculum to each well and incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed.

Hemolysis Assay: This assay quantifies the peptide's ability to lyse red blood cells (RBCs).[3][18]

  • RBC Preparation: Obtain fresh red blood cells (e.g., human, sheep) and wash them three times with a phosphate-buffered saline (PBS) solution by centrifugation. Resuspend the washed RBCs to a final concentration of 2-4% (v/v) in PBS.

  • Peptide Incubation: Add serial dilutions of this compound to the RBC suspension in a 96-well plate.

  • Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Measurement: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at ~450 nm or ~540 nm.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Conclusion

Synthetic this compound is a well-characterized peptide with a distinct set of physicochemical properties that drive its potent biological activities. Its ability to adopt an amphiphilic α-helical structure upon encountering cellular membranes is fundamental to its membranolytic mechanism of action. The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers and drug developers exploring the therapeutic potential of this compound and its analogs, particularly in the development of novel antimicrobial agents. Further research focusing on modulating its hydrophobicity and charge may lead to analogs with improved therapeutic indices, balancing high antimicrobial efficacy with reduced cytotoxicity.[15][17]

References

Mastoparan B: A Technical Guide to a Potent G-Protein Activating Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan B is a cationic, amphipathic tetradecapeptide toxin isolated from the venom of the hornet Vespa basalis. Its potent ability to directly activate heterotrimeric G-proteins, particularly those of the Gαi/o family, has established it as an invaluable tool in signal transduction research. By mimicking the action of G-protein coupled receptors (GPCRs), this compound provides a receptor-independent mechanism for studying G-protein activation and downstream signaling cascades. This technical guide offers an in-depth overview of this compound's mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates. The amino acid sequence for this compound is Leu-Lys-Leu-Lys-Ser-Ile-Val-Ser-Trp-Ala-Lys-Lys-Val-Leu-NH2[1][2].

Mechanism of Action

This compound directly interacts with the Gα subunit of heterotrimeric G-proteins, promoting a conformational change that facilitates the dissociation of GDP and the subsequent binding of GTP. This GDP-GTP exchange activates the G-protein, causing the dissociation of the GTP-bound Gα subunit from the Gβγ dimer. Both the Gα-GTP and Gβγ subunits are then free to interact with and modulate the activity of downstream effector proteins. A key target for this compound is the Gαi/o family of G-proteins. The interaction of mastoparan with the G-protein is thought to depend in part on the carboxyl terminus of the Gαi subunit[3].

The activation of Gαi/o by this compound leads to several key downstream signaling events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the activity of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Activation of Phospholipase C (PLC): The Gβγ subunits released upon G-protein activation can stimulate the activity of phospholipase C-β (PLC-β).

  • Generation of Second Messengers: Activated PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol[4].

Some evidence also suggests that mastoparans may indirectly activate G-proteins by stimulating nucleoside diphosphate kinase (NDPK), thereby increasing the local concentration of GTP available for G-protein activation[5][6][7]. The activity of this compound is sensitive to pertussis toxin (PTX), which ADP-ribosylates the Gαi/o subunit, preventing its interaction with receptors and receptor-mimicking compounds like mastoparan[8][9].

Data Presentation

The following tables summarize the quantitative data available for this compound and its analogs in activating G-proteins and their downstream effectors.

PeptideAssayG-Protein TargetCell/SystemEC50 / ConcentrationEffectReference
MastoparanGTPase ActivityGi/GoHL-60 Membranes1-2 µMActivation[6]
MastoparanGTPase ActivityGi/GoMouse PAG1-10 µM30-70% increase[10]
Mastoparan-LGTPγS BindingGoReconstituted Vesicles100 µM~7-fold increase[4][5]
Mastoparan-LGTPase ActivityGo/GiReconstituted Vesicles100 µM~16-fold increase[4][5]
MastoparanPhospholipase C-Rabbit Brain Membranes>10 µM (of PIP2)Activation[3]
MastoparanArachidonic Acid Release-Permeabilized Platelets-Stimulation[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the G-protein activating properties of this compound.

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins in response to this compound stimulation.

Materials:

  • Cell membranes expressing the G-protein of interest (e.g., from Sf9 cells or brain tissue)

  • This compound

  • [35S]GTPγS

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT

  • GDP

  • Scintillation fluid

  • Glass fiber filters

Procedure:

  • Prepare cell membranes and determine protein concentration.

  • In a microcentrifuge tube, add the following in order:

    • Assay Buffer

    • GDP to a final concentration of 10 µM.

    • Cell membranes (typically 10-20 µg of protein).

    • This compound at various concentrations.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.

  • Incubate for 60 minutes at 30°C with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2).

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Data are typically expressed as fmol of [35S]GTPγS bound per mg of protein.

GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by G-proteins, which is stimulated by this compound.

Materials:

  • Cell membranes or purified G-proteins

  • This compound

  • [γ-32P]GTP

  • Assay Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 1 mM DTT, 5 mM MgCl2, 100 mM NaCl

  • Activated charcoal slurry (5% in 20 mM phosphoric acid, pH 2.0)

  • ATP (to inhibit non-specific phosphatases)

Procedure:

  • Prepare membrane homogenates or purified G-proteins.

  • Set up reaction tubes containing:

    • Assay Buffer

    • ATP to a final concentration of 1 mM.

    • This compound at desired concentrations.

    • Membranes or purified G-protein (10-20 µg).

  • Pre-incubate for 10 minutes at 37°C.

  • Start the reaction by adding [γ-32P]GTP to a final concentration of 0.2-1 µM.

  • Incubate for 20 minutes at 37°C.

  • Stop the reaction by adding 750 µL of ice-cold activated charcoal slurry.

  • Incubate on ice for 10 minutes to allow the charcoal to bind unhydrolyzed [γ-32P]GTP.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer an aliquot of the supernatant (containing the released 32Pi) to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity.

  • Basal GTPase activity is measured in the absence of this compound.

  • Data are expressed as pmol of Pi released per minute per mg of protein.

Intracellular Calcium Mobilization Assay using Fura-2 AM

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in live cells upon stimulation with this compound using the ratiometric fluorescent dye Fura-2 AM[11][12][13][14].

Materials:

  • Cultured cells (e.g., HEK293, CHO, or a cell line of interest)

  • This compound

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM glucose, pH 7.4

  • Fluorescence plate reader or microscope with dual-wavelength excitation capabilities (340 nm and 380 nm) and emission detection at 510 nm.

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Prepare the Fura-2 AM loading solution: Dissolve Fura-2 AM in DMSO to a stock concentration of 1 mM. Just before use, dilute the stock in HBS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

  • Remove the culture medium from the cells and wash once with HBS.

  • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBS to remove extracellular dye.

  • Add fresh HBS to each well.

  • Place the plate in the fluorescence reader and allow the cells to equilibrate for 5-10 minutes.

  • Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and recording the emission at 510 nm.

  • Add this compound at various concentrations to the wells.

  • Immediately begin recording the fluorescence ratio (340/380 nm) over time.

  • The change in the 340/380 nm ratio is proportional to the change in intracellular calcium concentration.

Visualizations

Signaling Pathway of this compound

MastoparanB_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum MastoparanB This compound G_protein Gαi/oβγ (Inactive) MastoparanB->G_protein Activation G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP Gαi/o-GTP (Active) G_protein->G_alpha_GTP GDP/GTP Exchange G_alpha_GDP Gαi/o-GDP PLC Phospholipase C-β (PLC) G_beta_gamma->PLC Activation AC Adenylyl Cyclase (AC) G_alpha_GTP->AC Inhibition PIP2 PIP2 PLC->PIP2 cAMP_decrease [cAMP] ↓ AC->cAMP_decrease IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binding Ca2_release Ca²⁺ Release IP3R->Ca2_release

Caption: this compound signaling pathway.

Experimental Workflow for Characterizing this compound Activity

Experimental_Workflow start Start: Hypothesis This compound activates Gαi/o prep Prepare Reagents - this compound - Cell Membranes/Live Cells - Buffers & Dyes start->prep gtp_binding GTPγS Binding Assay (Biochemical) prep->gtp_binding gtpase GTPase Activity Assay (Biochemical) prep->gtpase calcium Calcium Mobilization Assay (Cell-based) prep->calcium data_analysis Data Analysis - EC50 Calculation - Fold-change - Time-course kinetics gtp_binding->data_analysis gtpase->data_analysis calcium->data_analysis conclusion Conclusion - Confirm Gαi/o activation - Quantify potency & efficacy data_analysis->conclusion

Caption: Experimental workflow for this compound characterization.

References

An In-depth Technical Guide to Natural Variants and Analogs of Mastoparan Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan peptides are a family of cationic, amphipathic tetradecapeptides originally isolated from the venom of wasps of the Vespidae family.[1][2] These peptides typically consist of 14 amino acid residues and are characterized by a high content of hydrophobic and basic amino acids, which allows them to adopt an α-helical conformation in membrane-like environments.[3][4] Mastoparans exhibit a wide range of biological activities, including mast cell degranulation, histamine release, antimicrobial, antiviral, and antitumor effects.[1][5][6] Their ability to interact with and disrupt cell membranes, as well as modulate intracellular signaling pathways, has made them a subject of intense research for potential therapeutic applications.[5][6]

This technical guide provides a comprehensive overview of natural mastoparan variants and their synthetic analogs, focusing on their structure-activity relationships, biological activities, and the experimental methodologies used for their characterization.

Natural Variants of Mastoparan

Over 40 natural variants of mastoparan have been identified from the venom of various social and solitary wasp species.[6] These peptides share a conserved structural motif but exhibit variations in their amino acid sequences, which in turn influences their biological potency and selectivity. The primary structure of the parent mastoparan, isolated from Paravespula lewisii, is INLKALAALAKKIL-NH2.[1][2] Natural mastoparans typically have a net positive charge ranging from +1 to +5, conferred by the presence of one to four lysine residues at different positions.[7]

Synthetic Analogs and Structure-Activity Relationship

The therapeutic potential of natural mastoparans is often limited by their toxicity and hemolytic activity.[4][8] To address these limitations, numerous synthetic analogs have been designed and evaluated. Key strategies in analog design include amino acid substitution, truncation, cyclization, and the creation of chimeric peptides.[3][5][9]

Key Findings from Structure-Activity Relationship Studies:

  • Amphipathicity and Helicity: The amphipathic α-helical conformation is crucial for the biological activity of mastoparans, facilitating their interaction with cell membranes.[3][4]

  • Hydrophobicity: A direct correlation has been observed between the hydrophobicity of mastoparan analogs and their hemolytic activity.[3][10]

  • C-terminal Amidation: The amidation of the C-terminus is generally associated with enhanced antimicrobial activity.[3][11]

  • Lysine Positioning: The number and position of lysine residues significantly impact the antimicrobial and mast cell degranulating activities. For instance, analogs with four to six lysine residues between positions 4 and 11 exhibit potent antibiotic activity with reduced hemolytic effects.[12]

  • N-terminal Modifications: Removal of the first three N-terminal amino acids can lead to a loss of activity.[6]

  • Chimeric Peptides: Fusing mastoparan with other biologically active peptides, such as galanin or RNA III inhibiting peptide (RIP), has yielded analogs with interesting properties, including enhanced antimicrobial activity against specific bacterial strains.[1][2][5] For example, the MP-RIP analog showed high activity against S. aureus.[1]

Quantitative Data on Mastoparan Variants and Analogs

The biological activities of various mastoparan peptides and their analogs have been quantified using different assays. The following tables summarize key quantitative data from the literature.

Table 1: Antimicrobial Activity of Mastoparan and its Analogs

Peptide/AnalogTarget OrganismMIC (µg/mL)MIC (µM)Reference
Mastoparan (MP)Staphylococcus aureus8-[1]
Mastoparan (MP)Escherichia coli32-[1]
MP-RIPStaphylococcus aureus16-[1]
RIP-MPStaphylococcus aureus32-[1]
RIP-MPEscherichia coli128-[1]
Mastoparan-C (MP-C)S. aureus (NCTC 10788)≤16-[9][13]
Mastoparan-C (MP-C)E. coli (NCTC 10418)≤16-[9][13]
Mastoparan-C (MP-C)C. albicans (NCTC 1467)≤16-[9][13]
tat-linked MP-C (tMP-C)S. aureus (NCTC 10788)≤16-[9][13]
tat-linked MP-C (tMP-C)E. coli (NCTC 10418)≤16-[9][13]
tat-linked MP-C (tMP-C)C. albicans (NCTC 1467)≤16-[9][13]
cyclized MP-C (cMP-C)S. aureus (NCTC 10788)≥64-[9][13]
cyclized MP-C (cMP-C)E. coli (NCTC 10418)≥64-[9][13]
cyclized MP-C (cMP-C)C. albicans (NCTC 1467)≥64-[9][13]
Mastoparan-MS. aureus (ATCC25923)-2.5-5[14]
Mastoparan-ME. coli (ATCC25922)-10-20[14]
Mastoparan-MC. albicans (ATCC2002)-10[14]

Table 2: Hemolytic and Cytotoxic Activities of Mastoparan and its Analogs

Peptide/AnalogCell TypeActivity MetricValueReference
Mastoparan-C (MP-C)Horse ErythrocytesHC50 (µM)~25[15]
tat-linked MP-C (tMP-C)Horse ErythrocytesHC50 (µM)~60[15]
cyclized MP-C (cMP-C)Horse ErythrocytesHC50 (µM)<10[15]
Mastoparan-C (MP-C)H157 (Lung Cancer)IC50 (µM)~37[9][15]
tat-linked MP-C (tMP-C)H157 (Lung Cancer)IC50 (µM)<4[9][15]
cyclized MP-C (cMP-C)H157 (Lung Cancer)IC50 (µM)~18[9][15]
Mastoparan-NH2Jurkat (T-ALL)IC50 (µM)9.1[11]
Mastoparan-COOHJurkat (T-ALL)IC50 (µM)77.9[11]
Mastoparan-NH2MDA-MB-231 (Breast Cancer)IC50 (µM)22[11]
Mastoparan-COOHMDA-MB-231 (Breast Cancer)IC50 (µM)251.25[11]
[I5, R8] mastoparanVero CellsCC50 (µg/mL)>50[16]
Mastoparan-LVero CellsCC50 (µg/mL)>200[16]
Mastoparan-MOVero CellsCC50 (µg/mL)>200[16]

Signaling Pathways Modulated by Mastoparan

Mastoparan peptides can directly interact with and activate heterotrimeric G proteins, mimicking the function of G protein-coupled receptors (GPCRs).[1][17][18] This interaction stimulates the GTPase activity of G protein α-subunits and promotes the exchange of GDP for GTP, leading to the activation of downstream signaling cascades.[18]

One of the key pathways activated by mastoparan involves phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][19] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[19] Mastoparan has been shown to activate PLC through both pertussis toxin-sensitive (Gi/o-dependent) and insensitive mechanisms.[19]

Furthermore, mastoparan can modulate Toll-like receptor (TLR) signaling. It has been demonstrated that mastoparan can inhibit TLR4-mediated signaling pathways, affecting the activation of p38 MAPK and NF-κB, while having minimal effect on TLR2-mediated responses.[17]

Mastoparan_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Mastoparan Mastoparan GPCR GPCR-like Interaction Mastoparan->GPCR TLR4 TLR4 Mastoparan->TLR4 Inhibits G_protein G Protein (Gi/o) GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 p38_MAPK p38 MAPK Activation TLR4->p38_MAPK NFkB NF-κB Activation TLR4->NFkB Ca_release Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response (e.g., Histamine Release) Ca_release->Cellular_Response

Caption: Mastoparan signaling pathways.

Experimental Protocols

A variety of experimental techniques are employed to characterize the structure and function of mastoparan peptides and their analogs.

Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): Peptides are typically synthesized using an automated peptide synthesizer with standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink amide resin.[9][20]

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIPS) and ethanedithiol (EDT).[9][21]

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][22]

  • Characterization: The purity and molecular weight of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF).[9]

Peptide_Synthesis_Workflow start Start: Resin with C-terminal Amino Acid fmoc_deprotection Fmoc Deprotection start->fmoc_deprotection coupling Amino Acid Coupling fmoc_deprotection->coupling wash Washing coupling->wash repeat_cycle Repeat Cycle for Each Amino Acid wash->repeat_cycle repeat_cycle->fmoc_deprotection Next Amino Acid cleavage Cleavage from Resin & Deprotection repeat_cycle->cleavage Final Amino Acid purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization end End: Purified Peptide characterization->end

Caption: A typical workflow for solid-phase peptide synthesis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of mastoparan peptides in different environments.[3][9]

  • Sample Preparation: Peptides are dissolved in aqueous solutions (e.g., 10 mM ammonium acetate) or membrane-mimicking environments (e.g., 50% trifluoroethanol (TFE) or SDS micelles).[3][9]

  • Data Acquisition: CD spectra are recorded, typically in the far-UV region (190-260 nm), using a CD spectrometer.[9]

  • Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. An α-helical conformation is indicated by a positive band near 192 nm and two negative bands around 208 and 222 nm.[3]

Antimicrobial Assays

The antimicrobial activity of mastoparan peptides is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[3][9]

  • Microorganism Culture: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Tryptic Soy Broth for some biofilm-forming bacteria).[9][23]

  • Microdilution Assay: Two-fold serial dilutions of the peptide are prepared in a 96-well plate.[9]

  • Inoculation: A standardized suspension of the microorganism is added to each well.[9]

  • Incubation: The plate is incubated at 37°C for 16-24 hours.[9]

  • MIC Determination: The MIC is the lowest peptide concentration that visibly inhibits microbial growth.[3]

  • MBC Determination: Aliquots from wells with no visible growth are plated on agar plates to determine the lowest concentration that kills 99.9% of the initial inoculum.[9]

Hemolytic Assay

The toxicity of mastoparan peptides to eukaryotic cells is often evaluated by their ability to lyse red blood cells.[3][4]

  • Red Blood Cell Preparation: Fresh red blood cells (e.g., human or horse) are washed and diluted in a suitable buffer (e.g., PBS).[3][4]

  • Peptide Incubation: Serial dilutions of the peptide are incubated with the red blood cell suspension.[4]

  • Positive and Negative Controls: A positive control (e.g., 0.1% Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.[3][4]

  • Hemolysis Quantification: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a specific wavelength (e.g., 570 nm) to quantify the release of hemoglobin.[4] The percentage of hemolysis is calculated relative to the positive control.

Conclusion

Mastoparan peptides and their analogs represent a promising class of molecules with diverse biological activities. Through rational design and chemical modification, it is possible to develop novel mastoparan-based therapeutics with enhanced potency and reduced toxicity. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of these peptides. Further research into their mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential.

References

The Dance of Disruption: A Technical Guide to Mastoparan B's Interaction with Phospholipid Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan B, a cationic tetradecapeptide toxin isolated from the venom of the hornet Vespa basalis, has garnered significant scientific interest due to its potent biological activities.[1] Its primary mode of action involves a direct and disruptive interaction with the phospholipid bilayers of cell membranes, leading to a cascade of cellular events including pore formation and modulation of intracellular signaling pathways.[2][3] This technical guide provides an in-depth exploration of the core mechanisms governing the interaction of this compound with phospholipid bilayers, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a comprehensive resource for researchers in the fields of biophysics, pharmacology, and drug development.

I. Molecular Interactions and Conformational Changes

Upon encountering a phospholipid bilayer, this compound undergoes a significant conformational change, transitioning from a random coil in an aqueous solution to a well-defined amphipathic α-helix.[2][4] This helical structure, spanning from Lys2 to Leu14, is crucial for its membrane-disrupting activities. The positively charged lysine residues on one face of the helix are thought to mediate the initial electrostatic attraction to the negatively charged head groups of anionic phospholipids, while the hydrophobic face facilitates insertion into the lipid core of the bilayer.[2]

Solid-state NMR studies have revealed that Mastoparan can adopt two primary orientations within the membrane: an in-plane alignment parallel to the bilayer surface and a transmembrane orientation.[5] The transition between these states is believed to be a key step in the process of pore formation.

II. Quantitative Analysis of this compound-Bilayer Interactions

The interaction of this compound with phospholipid bilayers is dependent on several factors, including the lipid composition of the bilayer, the peptide-to-lipid ratio, and the ionic strength of the surrounding medium. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinity and Partitioning of this compound with Different Phospholipid Vesicles
Lipid Composition Observations
Anionic Vesicles (e.g., containing PG, PS)Stronger interaction and binding affinity compared to zwitterionic vesicles.[2]
Zwitterionic Vesicles (e.g., PC)Weaker interaction.[2]
Cholesterol-containing VesiclesReduced peptide binding and pore-forming activity.
Table 2: Concentration-Dependent Effects of this compound on Phospholipid Bilayers
Mastoparan Concentration Observed Effect
Low Micromolar (µM) RangeG-protein activation.[6]
0.3 - 3.0 µMFormation of ion channels with multiple conductance levels (15-700 pS).[4]
High Micromolar (µM) RangePore formation and membrane leakage.[7]
Table 3: Structural Parameters of this compound in Membrane-Mimetic Environments
Parameter Value/Description
Helical ContentForms an α-helical structure from Lys2 to Leu14 in the presence of micelles or lipid vesicles.[2][4]
Orientation in Anionic BilayersPredominantly transmembrane.
Orientation in Zwitterionic BilayersPrimarily in-plane, parallel to the surface.

III. Experimental Protocols

A variety of biophysical techniques are employed to investigate the intricate details of this compound's interaction with phospholipid bilayers. Below are detailed methodologies for key experiments.

A. Vesicle Preparation

A fundamental prerequisite for many of these assays is the preparation of unilamellar vesicles (liposomes) that mimic cellular membranes.

Materials:

  • Phospholipids (e.g., DMPC, DMPG) in chloroform

  • Chloroform

  • Nitrogen gas stream

  • Lyophilizer

  • Hydration buffer (e.g., 20 mM sodium phosphate, 100 mM NaCl, pH 7.4)

  • Mini-extruder with polycarbonate filters (e.g., 100 nm pore size)

  • Bath sonicator (for Small Unilamellar Vesicles - SUVs)

Protocol:

  • A desired amount of phospholipid solution in chloroform is dried under a gentle stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

  • The lipid film is further dried under vacuum overnight to remove any residual solvent.[8]

  • The lipid film is hydrated with the desired buffer at a temperature above the lipid's phase transition temperature (Tm) for one hour.[8]

  • The hydrated lipid suspension is subjected to several freeze-thaw cycles (e.g., 8 cycles) alternating between liquid nitrogen and a warm water bath.[8]

  • To produce Large Unilamellar Vesicles (LUVs), the suspension is extruded multiple times (e.g., 10-20 times) through a polycarbonate filter of a defined pore size (e.g., 100 nm) using a mini-extruder.[8]

  • For the preparation of Small Unilamellar Vesicles (SUVs), the hydrated lipid suspension is sonicated in a bath sonicator for a specified duration (e.g., 45 minutes).[8]

B. Fluorescence Leakage Assay

This assay is used to quantify the pore-forming activity of this compound by measuring the release of a fluorescent dye encapsulated within liposomes.

Materials:

  • Pre-formed LUVs or SUVs

  • Self-quenching fluorescent dye (e.g., calcein, carboxyfluorescein, or sulforhodamine B)

  • This compound solution of known concentration

  • Lysis buffer (e.g., Triton X-100 solution)

  • Fluorometer

Protocol:

  • Prepare liposomes in a buffer containing the fluorescent dye at a self-quenching concentration.

  • Remove the unencapsulated dye by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Dilute the dye-loaded liposomes in a cuvette with buffer to a desired lipid concentration.

  • Monitor the baseline fluorescence intensity (F₀) over time.

  • Add the this compound solution to the cuvette at the desired final concentration and continue monitoring the fluorescence intensity (F) as a function of time.

  • After the leakage reaches a plateau or at the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and release the remaining dye, measuring the maximum fluorescence intensity (F_max).

  • The percentage of leakage at a given time point is calculated using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100

C. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of this compound binding to phospholipid vesicles, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Materials:

  • Isothermal Titration Calorimeter

  • This compound solution in a suitable buffer

  • Liposome suspension (LUVs or SUVs) in the same buffer

  • Degassing apparatus

Protocol:

  • Thoroughly degas both the peptide solution and the liposome suspension to avoid air bubbles.

  • Load the liposome suspension into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Set the experimental parameters, including the temperature, stirring speed, and injection volume and duration.

  • Perform a series of injections of the this compound solution into the liposome suspension.

  • The heat change associated with each injection is measured.

  • The raw data is integrated to obtain the heat change per injection, which is then plotted against the molar ratio of peptide to lipid.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kₐ, ΔH, and n).[9]

D. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the secondary structure of this compound in different environments.

Materials:

  • Circular Dichroism Spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)

  • This compound solution

  • Buffer solution

  • Membrane-mimetic environments (e.g., trifluoroethanol (TFE), sodium dodecyl sulfate (SDS) micelles, or liposomes)

Protocol:

  • Prepare a stock solution of this compound in the desired buffer.

  • Prepare samples of this compound in buffer alone and in the presence of the membrane-mimetic environment.

  • Record the CD spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature.

  • Acquire a baseline spectrum of the buffer or the membrane-mimetic environment alone and subtract it from the peptide spectra.

  • The resulting spectra are typically presented as mean residue ellipticity [θ] (in deg·cm²·dmol⁻¹) versus wavelength (in nm).

  • The secondary structure content (e.g., α-helix, β-sheet, random coil) can be estimated by deconvolution of the CD spectra using various algorithms.

E. Solid-State NMR Spectroscopy

Solid-state NMR provides high-resolution structural information about this compound when it is bound to phospholipid bilayers.

Materials:

  • Solid-state NMR spectrometer with a magic-angle spinning (MAS) probe

  • Sample rotors

  • Hydrated lipid bilayers containing this compound (often isotopically labeled, e.g., with ¹⁵N or ¹³C)

Protocol:

  • Prepare uniformly or selectively isotope-labeled this compound.

  • Reconstitute the labeled peptide into hydrated phospholipid bilayers.

  • Pack the sample into an NMR rotor.

  • Perform magic-angle spinning (MAS) solid-state NMR experiments.[10]

  • A variety of multidimensional NMR experiments (e.g., 2D and 3D correlation experiments) are used to assign the resonances and determine structural restraints, such as dihedral angles and internuclear distances.[3]

  • These structural restraints are then used to calculate the three-dimensional structure of the membrane-bound peptide.[3]

IV. Signaling Pathway Interactions

Beyond its direct lytic effects, this compound can also modulate intracellular signaling pathways by directly interacting with and activating heterotrimeric G-proteins.[11] This mimicry of G-protein coupled receptors (GPCRs) can lead to a variety of cellular responses.

A. G-Protein Activation Pathway

This compound can directly activate G-proteins, bypassing the need for a ligand-bound receptor. This leads to the dissociation of the Gα and Gβγ subunits, initiating downstream signaling cascades.

G_Protein_Activation cluster_membrane Phospholipid Bilayer MastoparanB This compound G_protein_complex Inactive G-Protein (Gα-GDP-Gβγ) MastoparanB->G_protein_complex Direct Activation G_alpha_GTP Active Gα-GTP G_protein_complex->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Active Gβγ G_protein_complex->G_beta_gamma Dissociation Effector_alpha Effector Protein (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector_alpha Modulation Effector_beta_gamma Effector Protein (e.g., Ion Channel) G_beta_gamma->Effector_beta_gamma Modulation Downstream_alpha Downstream Signaling Effector_alpha->Downstream_alpha Downstream_beta_gamma Downstream Signaling Effector_beta_gamma->Downstream_beta_gamma

This compound-induced G-protein activation pathway.
B. Modulation of TLR4 Signaling

Mastoparan has also been shown to modulate Toll-like receptor 4 (TLR4) signaling pathways, which are critical in the innate immune response. This interaction appears to be dependent on G-proteins.

TLR4_Signaling cluster_membrane Cell Membrane LPS LPS TLR4_complex TLR4/MD-2/CD14 LPS->TLR4_complex MyD88 MyD88 TLR4_complex->MyD88 Mastoparan Mastoparan G_protein G-Protein Mastoparan->G_protein Dysregulation G_protein->TLR4_complex Modulation IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 NFkB NF-κB IKK->NFkB Activation Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression Translocation to Nucleus p38->Gene_expression Activation

Modulation of TLR4 signaling by Mastoparan.

V. Experimental Workflow Overview

The investigation of this compound's interaction with phospholipid bilayers typically follows a multi-faceted approach, integrating various biophysical and biochemical techniques.

Experimental_Workflow start Hypothesis: This compound interacts with and disrupts phospholipid bilayers vesicle_prep Vesicle Preparation (LUVs/SUVs) start->vesicle_prep signaling Cell-based Assays (G-Protein Activation, Signaling Pathway Modulation) start->signaling cd_spec Circular Dichroism (Secondary Structure) vesicle_prep->cd_spec itc Isothermal Titration Calorimetry (Binding Thermodynamics) vesicle_prep->itc leakage Fluorescence Leakage Assay (Pore Formation) vesicle_prep->leakage nmr Solid-State NMR (3D Structure & Orientation) vesicle_prep->nmr data_analysis Data Analysis & Interpretation cd_spec->data_analysis itc->data_analysis leakage->data_analysis nmr->data_analysis signaling->data_analysis conclusion Conclusion: Elucidation of the mechanism of This compound-membrane interaction data_analysis->conclusion

References

Review of Mastoparan B biological activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Review of the Biological Activities of Mastoparan B

Abstract

This compound, a cationic, amphipathic tetradecapeptide isolated from the venom of the hornet Vespa basalis, has garnered significant scientific interest due to its diverse and potent biological activities. As a member of the mastoparan family of peptides, it is characterized by a helical structure in membranous environments, which is crucial for its function. This technical guide provides a comprehensive review of the multifaceted biological effects of this compound and its analogues, including its antimicrobial, anticancer, and immunomodulatory properties. We delve into its mechanisms of action, focusing on its interactions with G-proteins and cell membranes, and present key quantitative data, detailed experimental protocols, and visual diagrams of its associated signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.

Mechanism of Action

The biological activities of this compound are primarily attributed to its ability to interact with and disrupt cell membranes and to directly activate heterotrimeric G-proteins.

Membrane Interaction and Lytic Activity

In an aqueous solution, this compound exists in an unordered, random-coil structure. However, upon encountering a phospholipid environment, such as a cell membrane, it adopts an amphipathic α-helical conformation. This structure, with its distinct hydrophobic and hydrophilic faces, facilitates the peptide's insertion into the lipid bilayer. This interaction can lead to membrane destabilization, increased permeability, and in some cases, cell lysis. This membranolytic activity is a key mechanism behind its antimicrobial and certain anticancer effects. Some studies suggest that this compound can form ion channels in planar lipid bilayers, further contributing to membrane disruption.

G-Protein Activation

This compound can directly activate heterotrimeric G-proteins, mimicking the function of an agonist-bound G-protein coupled receptor (GPCR). It achieves this by promoting the dissociation of GDP from the Gα subunit, which allows GTP to bind and activate the protein. This, in turn, initiates downstream signaling cascades. For instance, activation of the Gαq subunit leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This G-protein agonist activity is central to its role in mast cell degranulation and other signaling-dependent effects.

Mastoparan_G_Protein_Activation MPB MPB G_Protein G_Protein PLC PLC PIP2 PIP2 IP3 IP3 DAG DAG Ca_Release Ca_Release PKC PKC

Phospholipase Activation

Mastoparans are known to stimulate the activity of various phospholipases, including phospholipase A2 (PLA2), C (PLC), and D (PLD). The activation of PLA2 leads to the release of arachidonic acid, a precursor for pro-inflammatory molecules like prostaglandins. While some PLC activation is G-protein dependent as described above, studies have shown that mastoparans can also stimulate phospholipases independently of G-proteins. For instance, in lymphocytic mouse leukemia cells, the stimulation of PLD by this compound was not influenced by pertussis toxin (a G-protein inhibitor), suggesting a direct or alternative activation mechanism.

Biological Activities

Antimicrobial Activity

This compound exhibits potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism is primarily membranolytic, involving the disruption of the bacterial cell membrane's integrity, leading to leakage of cellular contents and cell death. The peptide's cationic nature facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes (like lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria), followed by the insertion of its amphipathic α-helix into the lipid bilayer.

Anticancer Activity

The anticancer effects of mastoparans, including this compound, are multifaceted and can involve both direct lytic action and the induction of apoptosis.

  • Lytic Mechanism: At higher concentrations, amidated mastoparan can act as a direct-acting anticancer peptide, causing rapid and irreparable damage to the cancer cell membrane, leading to cell lysis. This mechanism is particularly effective against cells with altered membrane compositions, such as the increased exposure of anionic phospholipids (e.g., phosphatidylserine) often found on the outer leaflet of cancer cell membranes.

  • Apoptosis Induction: Mastoparans can also trigger programmed cell death. This often occurs via the intrinsic mitochondrial pathway. The peptide interacts with the mitochondrial membrane, causing a loss of membrane potential (ΔΨm), the generation of reactive oxygen species (ROS), and the release of cytochrome c into the cytosol. This cascade activates caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis. Interestingly, the C-terminal amidation of the peptide appears crucial; non-amidated mastoparan tends to favor apoptosis, while the naturally occurring amidated form is a more potent lytic agent.

Mastoparan_Apoptosis_Pathway MPB This compound Mito_Membrane Mito_Membrane MPB->Mito_Membrane interacts with ROS ROS MPB->ROS induces Bax Bax MPB->Bax upregulates Bcl2 Bcl2 MPB->Bcl2 downregulates CytoC CytoC Mito_Membrane->CytoC

Mast Cell Degranulation and Immunomodulatory Effects

The defining characteristic of mastoparans is their ability to induce degranulation in mast cells, leading to the release of histamine and other inflammatory mediators. This action is primarily mediated by the activation of G-proteins, potentially through receptors like the Mas-related G protein-coupled receptor member X2 (MRGPRX2). Beyond degranulation, this compound can modulate immune responses. It has been shown to disrupt G-protein signaling in pathways involving Toll-like receptors (TLRs), specifically inhibiting TLR4-mediated signaling while leaving TLR2 pathways unaffected in certain cell types. This suggests a specific role in modulating inflammatory responses to bacterial lipopolysaccharide (LPS), a TLR4 agonist.

Other Biological Activities
  • Cardiovascular Effects: When administered intravenously, this compound can cause significant cardiovascular changes in rats, including a potent decrease in blood pressure and a reduction in cardiac output and heart rate.

  • Antiviral Activity: Derivatives of mastoparan have demonstrated broad-spectrum antiviral activity against a range of enveloped viruses, but not non-enveloped viruses. The proposed mechanism involves direct inactivation of the virus through disruption of the viral envelope.

Quantitative Data Summary

The potency of this compound and its analogues varies depending on the target cell type and the specific biological activity being measured. The following tables summarize key quantitative data from published studies.

Table 1: Antimicrobial Activity of this compound and Analogues

Peptide Organism MIC (μg/mL) Reference
Mastoparan-B Enterococcus faecalis LS-101 3.3
Mastoparan-B Bacillus subtilis PCI 219 3.3
Mastoparan-B Shigella flexneri EW-10 6.25
Mastoparan-B Shigella sonnei EW-33 6.25

| Mastoparan X | MRSA USA300 | 32 | |

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer and Cytotoxic Activity of Mastoparans

Peptide (Form) Cell Line Cell Type IC₅₀ (µM) Reference
Mastoparan (Amidated) Jurkat T-cell Leukemia ~8-9.2
Mastoparan (Amidated) Myeloma Cells Myeloma ~11
Mastoparan (Amidated) MDA-MB-231 Breast Cancer ~22
Mastoparan (Amidated) PBMC Normal Blood Cells 48
Mastoparan (Non-amidated) Jurkat T-cell Leukemia 77.9
Mastoparan (Non-amidated) B16F10-Nex2 Murine Melanoma Not specified
Mastoparan-FLV-NC A549 Lung Cancer 18.6 (µg/mL)

| Mastoparan X | HaCaT Cells | Human Keratinocytes | >64 (µg/mL) | |

IC₅₀: Half-maximal Inhibitory Concentration. Note the significant difference in potency between amidated and non-amidated forms.

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that prevents visible growth of a microorganism.

  • Preparation: A bacterial suspension is prepared and diluted in a suitable broth (e.g., Mueller-Hinton) to a standard concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: The test peptide (this compound) is serially diluted in the broth across a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Analysis: The MIC is determined as the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed.

Cytotoxicity (IC₅₀) by MTT Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation: Cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting viability against peptide concentration and fitting the data to a dose-response curve.

Hemolysis Assay

This assay quantifies the peptide's lytic activity against red blood cells (erythrocytes).

  • Erythrocyte Preparation: Fresh erythrocytes (e.g., human or horse) are washed multiple times with a buffer like PBS and resuspended to a final concentration (e.g., 2%).

  • Treatment: The erythrocyte suspension is incubated with serial dilutions of this compound for a set time (e.g., 1-2 hours) at 37°C.

  • Controls: A negative control (PBS) and a positive control (1% Triton X-100 for 100% lysis) are included.

  • Centrifugation: The samples are centrifuged to pellet intact cells.

  • Analysis: The supernatant, containing released hemoglobin, is transferred to a new plate, and the absorbance is measured at 550 nm.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

Membrane Permeabilization Assay

This assay assesses the peptide's ability to disrupt the cell membrane using a fluorescent dye that cannot enter intact cells.

  • Cell Preparation: A suspension of target cells (e.g., S. aureus) is prepared in a suitable buffer.

  • Dye Incubation: The cells are incubated with a membrane-impermeant DNA-binding dye (e.g., Propidium Iodide - PI, or SYTOX Green).

  • Peptide Addition: The cell/dye mixture is placed in a fluorometer or plate reader, and a baseline fluorescence is recorded. This compound is then added at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Measurement: The fluorescence intensity is monitored over time. An increase in fluorescence indicates that the peptide has permeabilized the membrane, allowing the dye to enter and bind to intracellular nucleic acids.

Experimental_Workflow_Anticancer start Start: Select Cancer Cell Line & Normal Control Cells step1 Treat cells with varying concentrations of this compound start->step1 assay_mtt assay_mtt step1->assay_mtt assay_apop assay_apop step1->assay_apop assay_mito assay_mito step1->assay_mito result_ic50 result_ic50 assay_mtt->result_ic50 result_mech result_mech assay_apop->result_mech assay_mito->result_mech step_invivo step_invivo result_ic50->step_invivo If promising result_mech->step_invivo If promising treat_invivo treat_invivo step_invivo->treat_invivo measure_invivo measure_invivo treat_invivo->measure_invivo result_invivo result_invivo measure_invivo->result_invivo

Conclusion and Future Perspectives

This compound is a potent bioactive peptide with a remarkable range of activities, stemming from its fundamental ability to interact with cell membranes and G-proteins. Its broad-spectrum antimicrobial and anticancer properties make it a compelling template for the development of new therapeutic agents. However, a significant hurdle for its clinical application is its potential cytotoxicity and hemolytic activity.

Future research should focus on rational drug design to create this compound analogues with enhanced target specificity and reduced off-target toxicity. Strategies may include amino acid substitutions to modulate hydrophobicity and charge, or conjugation to targeting moieties to deliver the peptide specifically to cancer cells or sites of infection. A deeper understanding of the structural determinants of its various activities—distinguishing the requirements for G-protein activation versus membrane lysis, for example—will be critical in engineering next-generation peptides that harness the therapeutic potential of this compound while minimizing its adverse effects.

Methodological & Application

Application Notes and Protocols for Studying G-protein Coupled Receptor Signaling with Mastoparan B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan B, a tetradecapeptide toxin isolated from the venom of the hornet Vespa basalis, serves as a powerful tool for investigating G-protein coupled receptor (GPCR) signaling pathways.[1][2] Unlike receptor agonists that initiate signaling by binding to the extracellular domain of a GPCR, mastoparans directly activate heterotrimeric G-proteins, primarily of the Gi/o family, at the intracellular interface.[3][4][5][6] This unique mechanism of action allows researchers to bypass the receptor and directly probe the downstream signaling cascades mediated by G-proteins. Structurally, mastoparan forms an amphipathic α-helix in the presence of phospholipid bilayers, a conformation thought to mimic the intracellular loops of an activated GPCR, enabling it to promote the exchange of GDP for GTP on the Gα subunit.[3][7]

These application notes provide a comprehensive overview of the use of this compound in studying GPCR signaling, including its mechanism of action, key experimental protocols, and data interpretation.

Mechanism of Action

This compound acts as a direct activator of Gαi/o proteins.[4][5] This activation is achieved by this compound mimicking the conformational changes induced by an agonist-bound GPCR.[3][7] The peptide interacts with the Gα subunit, promoting the dissociation of bound GDP, which is then replaced by GTP.[3][7] This nucleotide exchange triggers the dissociation of the Gα-GTP subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effector proteins.[5] The activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The released Gβγ subunits can activate other effectors, such as phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentration.[8]

It is important to note that while this compound is a valuable tool, it can also have other cellular effects, including interactions with nucleoside diphosphate kinase (NDPK) and effects on membrane permeability at higher concentrations.[9][10][11] Therefore, appropriate controls are crucial for interpreting experimental results.

Data Presentation

The following tables summarize quantitative data from studies utilizing mastoparans to activate G-protein signaling.

Table 1: Effect of Mastoparan-L on G-protein Activity

G-protein SubtypeFold Increase in GTPase Activity (at 100 µM Mastoparan-L)Reference
Go16[4]
Gi16[4]
GtRelatively Insensitive[4]
GsRelatively Insensitive[4]

Table 2: Mastoparan Interaction with Gαi

ParameterValueReference
IC50 for antagonizing antibody binding to purified Gαi15 µM[12]
IC50 for antagonizing antibody binding in membrane extracts1 µM[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and the general workflow for relevant experiments.

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture or Membrane Preparation Incubation Incubate Cells/Membranes with this compound Cell_Culture->Incubation Reagents Prepare Reagents (this compound, Buffers, etc.) Reagents->Incubation Measurement Measure Desired Endpoint Incubation->Measurement Data_Collection Collect Data Measurement->Data_Collection Analysis Analyze and Interpret Results Data_Collection->Analysis

Caption: General experimental workflow.

Experimental Protocols

Here are detailed methodologies for key experiments to study GPCR signaling using this compound.

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon activation by this compound.[13][14]

Materials:

  • Cell membranes expressing the G-protein of interest

  • This compound

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

  • GTPγS (unlabeled)

  • GDP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the G-protein of interest using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Assay Buffer

    • GDP (final concentration 10 µM)

    • Cell membranes (10-20 µg of protein per well)

    • This compound at various concentrations (e.g., 0.1 µM to 100 µM) or vehicle control.

  • Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (10 µM).

  • Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding of [³⁵S]GTPγS as a function of this compound concentration to determine EC₅₀ values.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity via Gαi activation.

Materials:

  • Whole cells or cell membranes

  • This compound

  • Forskolin (an adenylyl cyclase activator)

  • ATP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM ATP, 0.1% BSA

  • cAMP assay kit (e.g., ELISA or TR-FRET based)

Protocol:

  • Cell Preparation: Seed cells in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

  • Stimulation: Add forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Measure the intracellular cAMP concentration using the chosen cAMP assay kit.

  • Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production by this compound. Plot the inhibition as a function of this compound concentration to determine the IC₅₀ value.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration resulting from the activation of PLC by Gβγ subunits following this compound treatment.[15][16][17]

Materials:

  • Live cells

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader or fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells onto black-walled, clear-bottom 96-well plates and allow them to attach overnight.

  • Dye Loading: Wash the cells with HBSS and then incubate them with the calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence for a short period using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the dye, e.g., ~485/520 nm for Fluo-4).

  • Stimulation: Add various concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-5 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Express the response as the peak fluorescence intensity minus the baseline fluorescence. Plot the response as a function of this compound concentration to determine the EC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for dissecting GPCR signaling pathways. By directly activating Gαi/o proteins, it allows for the study of downstream signaling events in a receptor-independent manner. The protocols provided here offer a starting point for researchers to utilize this compound in their investigations of G-protein function and modulation. Careful experimental design, including appropriate controls, is essential for obtaining robust and interpretable data.

References

Application Notes and Protocols: Mastoparan B in Antimicrobial Peptide Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan B is a potent, 14-amino acid cationic and amphipathic peptide originally isolated from the venom of the hornet Vespa basalis. Its sequence is LKLKSIVSWAKKVL-NH2.[1] Like other members of the mastoparan family, this compound exhibits a broad spectrum of biological activities, including antimicrobial, and cytotoxic effects.[2][3] Its mechanisms of action primarily involve membrane disruption and interaction with intracellular signaling pathways, such as G proteins.[4][5] These properties make this compound a subject of significant interest in the research and development of novel antimicrobial agents and therapeutics.

This document provides detailed application notes on the antimicrobial and cytotoxic properties of this compound, along with comprehensive protocols for its evaluation.

Biological Activities of this compound

This compound's biological activities are summarized below, with quantitative data presented for easy comparison.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[3] The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency.

Table 1: Antimicrobial Activity of this compound
Bacterial Strain MIC (µM)
Escherichia coli>500
Staphylococcus xylosus>500
Citrobacter koseri>500
Klebsiella pneumoniae>500
Salmonella typhimurium>500
Salmonella Cholerasuis>500
Enterococcus faecalis LS-1012.2
Bacillus subtilis PCI 2192.2
Shigella flexneri EW-104.2
Shigella sonnei EW-334.2

Note: Some MIC values were converted from mg/L or µg/mL to µM for consistency, assuming a molecular weight of approximately 1500 g/mol for this compound.

Cytotoxic and Hemolytic Activity

A critical aspect of antimicrobial peptide research is evaluating its toxicity towards mammalian cells. This is often assessed through cytotoxicity assays on various cell lines and hemolytic assays on red blood cells.

Table 2: Cytotoxicity of Mastoparan Peptides
Peptide Cell Line IC50 (µM)
MastoparanLeukemia (Jurkat)~8-9.2[6]
MastoparanMyeloma~11[6]
MastoparanBreast Cancer (MDA-MB-231)~20-24[6]
MastoparanPeripheral Blood Mononuclear Cells (PBMCs)48[6]
Table 3: Hemolytic Activity of Mastoparan Peptides
Peptide Red Blood Cell Source HC50 (µM)
Mastoparan-CHuman30.2[1]
Mastoparan(-L)Human82.9[1]
Polybia-MPIHuman176.6[1]

Note: HC50 is the concentration of the peptide that causes 50% hemolysis.

Signaling Pathways

G Protein Activation

Mastoparan peptides are known to directly activate heterotrimeric G proteins, mimicking the function of G protein-coupled receptors (GPCRs).[4][5] This interaction is a key aspect of their mechanism of action in eukaryotic cells. Mastoparan is thought to insert into the cell membrane and adopt an amphipathic α-helical structure, which allows it to interact with and activate G proteins, leading to downstream signaling cascades.[5]

G_Protein_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol Mastoparan_B This compound G_Protein G Protein (αβγ) Mastoparan_B->G_Protein Activates GDP GDP G_Protein->GDP Releases GTP GTP G_Protein->GTP Binds G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates to PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes G_alpha_GTP Gα-GTP GTP->G_alpha_GTP Forms G_alpha_GTP->PLC Activates IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Leads to

This compound-induced G protein activation pathway.

Experimental Protocols

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)

This protocol outlines the determination of the MIC of this compound using a broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare this compound stock solution A1 Serially dilute this compound in a 96-well plate P1->A1 P2 Culture bacterial strain overnight P3 Dilute bacterial culture to standard density P2->P3 A2 Inoculate wells with diluted bacterial culture P3->A2 A1->A2 A3 Incubate plate at 37°C for 18-24 hours A2->A3 R1 Measure optical density (OD) at 600 nm A3->R1 R2 Determine MIC: lowest concentration with no visible growth R1->R2

Workflow for MIC determination of this compound.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Peptide Preparation: Prepare a stock solution of this compound in sterile water or a suitable solvent.

  • Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Microdilution Assay:

    • Add 50 µL of MHB to all wells of a 96-well plate.

    • Add 50 µL of the this compound stock solution to the first well and perform 2-fold serial dilutions across the plate.

    • Add 50 µL of the diluted bacterial suspension to each well.

    • Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Hemolytic Assay

This protocol is for assessing the hemolytic activity of this compound against red blood cells.

Hemolytic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare this compound serial dilutions A1 Incubate RBCs with this compound dilutions for 1 hour at 37°C P1->A1 P2 Isolate and wash red blood cells (RBCs) P3 Prepare a 2% RBC suspension in PBS P2->P3 P3->A1 A2 Centrifuge to pellet intact RBCs A1->A2 R1 Measure absorbance of the supernatant at 540 nm A2->R1 R2 Calculate % hemolysis relative to positive control (Triton X-100) R1->R2

Workflow for Hemolytic Assay of this compound.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS)

  • Freshly drawn red blood cells (e.g., human, sheep)

  • Triton X-100 (1% v/v in PBS) for positive control

  • Microcentrifuge tubes

  • Spectrophotometer

Protocol:

  • Red Blood Cell Preparation:

    • Centrifuge whole blood to pellet the red blood cells (RBCs).

    • Wash the RBC pellet three times with PBS.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Assay:

    • Prepare serial dilutions of this compound in PBS in microcentrifuge tubes.

    • Add the 2% RBC suspension to each tube.

    • Include a positive control (RBCs with 1% Triton X-100) and a negative control (RBCs with PBS).

    • Incubate the tubes at 37°C for 1 hour with gentle shaking.

  • Measurement:

    • Centrifuge the tubes to pellet intact RBCs and cell debris.

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxicity of this compound against a chosen cell line.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis C1 Seed cells in a 96-well plate C2 Incubate for 24 hours to allow attachment C1->C2 T1 Treat cells with serial dilutions of this compound C2->T1 T2 Incubate for 24-48 hours T1->T2 A1 Add MTT reagent to each well T2->A1 A2 Incubate for 2-4 hours to allow formazan formation A1->A2 A3 Solubilize formazan crystals with DMSO or SDS A2->A3 R1 Measure absorbance at 570 nm A3->R1 R2 Calculate % cell viability and determine IC50 R1->R2

Workflow for MTT Cytotoxicity Assay of this compound.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or acidified isopropanol

  • Sterile 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium without peptide).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against peptide concentration.

References

Application Note: Utilizing Mastoparan B for Cell Permeability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan B, a tetradecapeptide toxin isolated from the venom of the hornet Vespa basalis, is a potent bioactive peptide known to induce cell permeabilization.[1] Its amphipathic α-helical structure allows it to interact with and disrupt cell membranes, making it a valuable tool in the study of cell permeability and a potential candidate for drug delivery systems and antimicrobial therapies.[2][3] This application note provides detailed protocols for utilizing this compound in various cell permeability assays and summarizes its effects on different cell types.

This compound exerts its effects through a dual mechanism. It can directly interact with the lipid bilayer, causing membrane disruption and the formation of pores, leading to the leakage of intracellular components.[4][5] Additionally, it is known to activate heterotrimeric G proteins, specifically Gi and Go, by mimicking activated G protein-coupled receptors (GPCRs).[6][7][8][9] This activation can trigger downstream signaling cascades that may also contribute to changes in cell permeability.

Mechanisms of Action

This compound's ability to increase cell permeability stems from two primary mechanisms:

  • Direct Membrane Disruption: The cationic and amphipathic nature of this compound facilitates its insertion into the phospholipid bilayer of cell membranes. This insertion disrupts the membrane integrity, leading to the formation of transient pores or channels. This direct lytic activity results in the leakage of ions and small molecules from the cytoplasm.[4][5]

  • G-Protein Activation: this compound can act as a direct agonist of Gi/Go proteins.[6][7][8][9] By stimulating the exchange of GDP for GTP, it initiates downstream signaling pathways that can indirectly influence membrane permeability, for instance, through the activation of phospholipases.[2][10]

MastoparanB_Mechanism cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Pore_Formation Pore Formation Lipid_Bilayer->Pore_Formation Disruption G_Protein G-Protein (Gi/Go) Downstream_Effectors Downstream Effectors (e.g., Phospholipases) G_Protein->Downstream_Effectors Signal Transduction Mastoparan_B This compound Mastoparan_B->Lipid_Bilayer Direct Interaction Mastoparan_B->G_Protein Activation Permeability_Increase Increased Cell Permeability Pore_Formation->Permeability_Increase Causes Downstream_Effectors->Permeability_Increase Modulates

This compound's dual mechanism of action.

Quantitative Data Summary

The following tables summarize the observed effects of this compound on cell permeability across various cell types and assay methods.

Table 1: this compound Induced Lactate Dehydrogenase (LDH) Release

Cell TypeThis compound Concentration (µM)% LDH Release (relative to control)Reference
Swiss 3T3 fibroblasts15-17.5Rapid release[6]
Rat parotid acinar cellsNot specifiedConsiderable leakage[6]
Rat adipocytes20>20%[11]
Rat adipocytes50~85%[11]
Leukemia cellsNot specifiedTime-dependent release[4]

Table 2: this compound Induced Permeability to Fluorescent Dyes

Cell TypeDyeThis compound ConcentrationObservationReference
Rat parotid acinar cellsFura-2Not specifiedRapid increase in fluorescence ratio (leakage)[6]
S. aureusSYTOX Green1x, 2x, 4x MICIncreased fluorescence intensity[2]
Jurkat T-ALL cellsPropidium Iodide (PI)Not specifiedRapid PI uptake[4]
MDA-MB-231 (breast cancer)Propidium Iodide (PI)Not specifiedRapid PI uptake[4]

Table 3: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
Enterococcus faecalis LS-1013.3[2]
Bacillus subtilis PCI 2193.3[2]
Shigella flexneri EW-106.25[2]
Shigella sonnei EW-336.25[2]
Gram-negative bacteriaPotent activity[1]
Gram-positive bacteriaPotent activity[1]

Experimental Protocols

Here we provide detailed protocols for three common cell permeability assays using this compound.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cell membrane damage by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.

LDH_Assay_Workflow Start Start Cell_Culture Seed cells in a 96-well plate Start->Cell_Culture Treatment Treat cells with various concentrations of this compound Cell_Culture->Treatment Incubation Incubate for a defined period Treatment->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection LDH_Reaction Add LDH reaction mixture (substrate, cofactor, and dye) Supernatant_Collection->LDH_Reaction Incubation_Dark Incubate in the dark LDH_Reaction->Incubation_Dark Stop_Reaction Add stop solution Incubation_Dark->Stop_Reaction Measure_Absorbance Measure absorbance at 490 nm Stop_Reaction->Measure_Absorbance End End Measure_Absorbance->End

References

Recombinant Production of Mastoparan B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Expression and Purification of the Bioactive Peptide Mastoparan B

For Immediate Release

This document provides detailed application notes and experimental protocols for the recombinant expression and purification of this compound, a cationic, amphiphilic tetradecapeptide toxin isolated from the venom of the hornet Vespa basalis. These guidelines are intended for researchers, scientists, and drug development professionals interested in producing bioactive this compound for various applications, including antimicrobial and cell signaling studies.

This compound's potent biological activities, including its antimicrobial properties and its ability to modulate G-protein signaling pathways, make it a peptide of significant interest. However, its direct expression in microbial hosts is often toxic. This guide outlines effective strategies to overcome this challenge through the use of fusion protein systems, enabling high-yield production and simplified purification of the active peptide.

Introduction to Recombinant this compound Production

The recombinant production of small, cationic peptides like this compound in hosts such as Escherichia coli presents two primary challenges: the inherent toxicity of the peptide to the expression host and its susceptibility to proteolytic degradation. To circumvent these issues, this compound is typically expressed as a fusion protein. A carrier protein is genetically fused to the peptide, masking its toxicity and protecting it from cellular proteases. Following expression, the fusion protein is purified, and the this compound peptide is cleaved from its fusion partner.

This document details several proven strategies for the successful recombinant expression and purification of this compound, with a particular focus on the Artificial Oil Body (AOB) system and other common fusion protein tags.

Data Summary: Comparison of Recombinant Expression Strategies

The choice of expression system and fusion tag significantly impacts the final yield and purity of the recombinant peptide. The following table summarizes quantitative data from various successful expression and purification strategies for this compound and other antimicrobial peptides (AMPs).

Fusion TagExpression HostPeptideYield of Purified PeptidePurityReference
Oleosin (AOB)E. coli C43(DE3)This compound~1.9 mg/L~90%[1]
Oleosin (AOB)E. coliThis compound~0.9 mg/LNot Specified[1]
SUMOE. coliAP2 (antimicrobial peptide)2.7 mg/L>95%[2]
None (secreted)Pichia pastorisHepcidin (antimicrobial peptide)~3 mg/LNot Specified[3][4]
None (secreted)Pichia pastorisProtegrin-1 (antimicrobial peptide)104 ± 11 mg/LNot Specified[5]

Experimental Workflow and Protocols

A generalized workflow for the recombinant expression and purification of this compound is presented below. This is followed by detailed protocols for specific, validated methods.

General Experimental Workflow

Recombinant this compound Workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Expression cluster_purification Purification cluster_analysis Analysis Gene_Synthesis Gene Synthesis of Fusion Construct Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli Host Cloning->Transformation Culture Cell Culture and Induction (e.g., IPTG) Transformation->Culture Harvest Cell Harvest & Lysis Culture->Harvest Purification Purification of Fusion Protein Harvest->Purification Cleavage Cleavage of Fusion Tag Purification->Cleavage Final_Purification Purification of This compound Cleavage->Final_Purification QC Purity & Identity Check (HPLC, MS) Final_Purification->QC Activity Bioactivity Assay QC->Activity

Caption: A generalized workflow for the recombinant production of this compound.

Protocol 1: Expression and Purification of this compound using the Artificial Oil Body (AOB) System

This protocol is adapted from a successful strategy for producing this compound in E. coli. The oleosin fusion partner facilitates the formation of artificial oil bodies, which can be easily separated from the soluble protein fraction by centrifugation.

Materials
  • E. coli C43(DE3) cells

  • pET expression vector containing the oleosin-Mastoparan B fusion construct

  • Luria-Bertani (LB) medium and agar plates with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA)

  • Lysozyme

  • DNase I

  • Sonciator

  • Centrifuge

  • Reagents for forming artificial oil bodies (triacylglycerol, phospholipids)

  • Cyanogen bromide (CNBr) for cleavage

  • Formic acid

  • Dialysis tubing

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Method
  • Transformation and Expression:

    • Transform the expression vector into chemically competent E. coli C43(DE3) cells and select for transformants on LB agar plates containing the appropriate antibiotic.

    • Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 5 µM.

    • Continue to culture for 2 hours at 37°C.[6]

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer.

    • Add lysozyme and DNase I and incubate on ice for 30 minutes.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to separate the insoluble fraction (containing the fusion protein) from the soluble fraction.

  • Purification of the Oleosin-Mastoparan B Fusion Protein:

    • Wash the insoluble pellet with lysis buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane proteins.

    • Wash the pellet again with lysis buffer without detergent.

    • Solubilize the fusion protein in a buffer containing a denaturant, such as 8 M urea or 6 M guanidine hydrochloride.

    • Purify the solubilized fusion protein using immobilized metal affinity chromatography (IMAC) if a His-tag is included in the construct.

  • Formation of Artificial Oil Bodies (AOBs) and Cleavage:

    • Reconstitute the purified fusion protein into AOBs by mixing with triacylglycerol and phospholipids, followed by sonication.[4]

    • Collect the AOBs by centrifugation.

    • To cleave this compound from the oleosin fusion, resuspend the AOBs in 70% formic acid containing CNBr. CNBr cleaves at the C-terminal side of methionine residues, which should be engineered between the oleosin and this compound sequences.

    • Incubate the reaction in the dark at room temperature for 24 hours.

  • Purification of this compound:

    • Remove the formic acid and CNBr by rotary evaporation or dialysis against a suitable buffer (e.g., 10% acetic acid).

    • Purify the released this compound peptide by reversed-phase HPLC.

    • Confirm the purity and identity of the final product by analytical HPLC and mass spectrometry.

Protocol 2: Expression and Purification using Alternative Fusion Tags (SUMO, GST, Thioredoxin)

This section provides a general protocol that can be adapted for other common fusion tags. Specific conditions for expression, purification, and cleavage will depend on the chosen fusion partner and protease.

General Method
  • Cloning and Expression:

    • Clone the this compound gene into an expression vector containing the desired fusion tag (e.g., pET-SUMO, pGEX, pET-32).

    • Transform the vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG under optimized conditions (temperature, IPTG concentration, and induction time).

  • Purification of the Fusion Protein:

    • His-tagged proteins (e.g., from pET-SUMO, pET-32): Purify using IMAC (Ni-NTA or cobalt resin).

    • GST-tagged proteins (from pGEX): Purify using glutathione-agarose affinity chromatography.[7][8][9]

  • Cleavage of the Fusion Tag:

    • SUMO fusion: Use a specific SUMO protease (e.g., Ulp1).[2]

    • GST or Thioredoxin fusions: Use a site-specific protease such as thrombin or enterokinase, for which a cleavage site has been engineered between the tag and this compound.

  • Final Purification of this compound:

    • After cleavage, the reaction mixture will contain the cleaved tag, the protease, and the released this compound.

    • A second round of affinity chromatography can be used to remove the cleaved tag and the protease (if it is also tagged).

    • Further purify this compound using reversed-phase HPLC to achieve high purity.

Signaling Pathway of this compound

This compound is known to directly interact with and activate heterotrimeric G-proteins, mimicking the action of an activated G-protein coupled receptor (GPCR). This activation triggers downstream signaling cascades.

This compound Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MastoparanB This compound G_protein Heterotrimeric G-protein (αβγ subunits) MastoparanB->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

References

Application Notes and Protocols for In Vitro Cytotoxicity Studies of Mastoparan B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro cytotoxicity studies using Mastoparan B, a tetradecapeptide from wasp venom. The protocols outlined below are based on established methodologies and published research findings.

This compound is a cationic and amphipathic peptide that has demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][2] Its mechanisms of action include cell lysis through membrane disruption and the induction of apoptosis via the intrinsic mitochondrial pathway.[3][4][5] This dual activity makes it a compelling candidate for anticancer research and drug development.

Data Presentation: Cytotoxicity of this compound

The following tables summarize the reported 50% inhibitory concentration (IC50) values of this compound and its analogs in various cell lines, providing a reference for determining appropriate concentration ranges for your experiments.

Table 1: IC50 Values of Mastoparan Peptides in Cancer Cell Lines

Peptide/AnalogCell LineCell TypeIC50 (µM)Reference
MastoparanJurkatT-cell leukemia~8-9.2[1][2]
MastoparanMyeloma cellsMyeloma~11[1][2]
MastoparanMCF-7Breast carcinoma~20-24[1]
MastoparanB16F10-Nex2MelanomaNot specified[3]
Mastoparan-C (MP-C)H157Non-small cell lung cancer13.57[6]
Mastoparan-C (MP-C)MDA-MB-435SMelanocyteNot specified[6]
Mastoparan-C (MP-C)PC-3Human prostate carcinoma36.65[6]
Mastoparan-C (MP-C)U251MGHuman glioblastoma astrocytoma6.26[6]
Mastoparan-C (MP-C)MCF-7Human breast cancerNot specified[6]
Mastoparan (MAS)A549Lung cancer34.3 ± 1.6 µg/mL[4][7]

Table 2: Cytotoxicity of Mastoparan Peptides in Normal Cells

Peptide/AnalogCell LineCell TypeIC50 (µM)Reference
MastoparanPBMCPeripheral blood mononuclear cells48[1][2]
Mastoparan-C (MP-C)HMEC-1Human microvessel endothelial cells> 10[6]

Experimental Protocols

General Cell Culture and Maintenance
  • Cell Lines: Select appropriate cancer and, if applicable, non-cancerous control cell lines. Examples include Jurkat, MCF-7, A549, and B16F10-Nex2.[1][3][4]

  • Culture Medium: Use the recommended culture medium for each cell line (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells according to standard protocols to maintain logarithmic growth.

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve lyophilized this compound powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a high-concentration stock solution (e.g., 1-10 mM).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

In Vitro Cytotoxicity Assay Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture & Seeding Treatment Incubate cells with varying concentrations of this compound Cell_Culture->Treatment Mastoparan_Prep This compound Preparation Mastoparan_Prep->Treatment Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Treatment->Cytotoxicity_Assay Data_Analysis Data Collection & IC50 Calculation Cytotoxicity_Assay->Data_Analysis

Experimental workflow for this compound cytotoxicity testing.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is indicative of cell viability.[8]

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[6] Incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][9] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[10]

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions

  • LDH assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls as per the kit manufacturer's instructions:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with a lysis buffer)

    • Background control (medium only)

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (as per the kit protocol) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Signaling Pathway Visualization

This compound has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[3][4] The key events in this pathway are illustrated below.

G cluster_membrane Cell Membrane cluster_mitochondria Mitochondrion cluster_cytosol Cytosol MastoparanB This compound Membrane Membrane Perturbation MastoparanB->Membrane Mito_Membrane Loss of Mitochondrial Membrane Potential (ΔΨm) MastoparanB->Mito_Membrane ROS Generation of Reactive Oxygen Species (ROS) Mito_Membrane->ROS CytoC Cytochrome c Release Mito_Membrane->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced intrinsic apoptosis pathway.

Concluding Remarks

These protocols and application notes serve as a foundational guide for investigating the in vitro cytotoxicity of this compound. It is recommended to optimize experimental conditions, such as cell density and incubation times, for each specific cell line and assay. Adherence to good cell culture practices and appropriate controls is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols: Mastoparan B as a Positive Control for Membrane Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan B is a cationic, amphipathic tetradecapeptide toxin isolated from the venom of the hornet Vespa basalis. Its ability to directly interact with and disrupt cellular membranes makes it an excellent positive control for a variety of in vitro assays designed to assess membrane integrity and permeability. This document provides detailed application notes and protocols for utilizing this compound as a positive control in hemolysis, lactate dehydrogenase (LDH) release, calcein leakage, and antimicrobial susceptibility assays.

This compound primarily acts by inserting into the lipid bilayer of cell membranes, forming pores or channels that lead to the leakage of intracellular components and ultimately cell lysis. This mechanism is potent against a broad range of cell types, including erythrocytes, various cancer cell lines, and bacteria. Its activity is often dependent on the lipid composition of the membrane, showing a preference for anionic phospholipids commonly found in bacterial and cancerous cells.

Data Presentation: Quantitative Activity of this compound and Analogs

The following tables summarize the effective concentrations of this compound and related mastoparan peptides across different assays and cell types, providing a reference for its use as a positive control.

Table 1: Cytotoxicity of Mastoparan Peptides (IC50 Values)

PeptideCell LineAssay TypeIC50 (µM)IC50 (µg/mL)Reference
Mastoparan (from Vespula lewisii)Jurkat (acute T cell leukemia)Not Specified77-
Mastoparan (from Vespula lewisii)MCF-7 (breast cancer)Not Specified432-
Mastoparan (from Vespula lewisii)melan-a (non-tumor)Not Specified411.5-
Mastoparan (from Vespula lewisii)HaCaT (non-tumor)Not Specified428-
Mastoparan-C (MP-C)H157 (lung cancer)Proliferation6.26-
Mastoparan-C (MP-C)MDA-MB-435S (melanoma)Proliferation~15-
Mastoparan-C (MP-C)PC-3 (prostate cancer)Proliferation36.65-
Mastoparan-C (MP-C)U251MG (glioblastoma)Proliferation~18-
MastoparanA549 (lung cancer)MTT Assay-34.3 ± 1.6
Mastoparan-FLV-NCA549 (lung cancer)MTT Assay-18.6 ± 0.9

Table 2: Antimicrobial Activity of Mastoparan Peptides (MIC Values)

PeptideBacterial StrainMIC (µM)MIC (µg/mL)Reference
Mastoparan-B (MP-B)Enterococcus faecalis LS-101-3.3
Mastoparan-B (MP-B)Bacillus subtilis PCI 219-3.3
Mastoparan-B (MP-B)Shigella flexneri EW-10-6.25
Mastoparan-B (MP-B)Shigella sonnei EW-33-6.25
Mastoparan-AFE. coli O157:H7-16 - 32
Mastoparan-AFS. aureus subsp. aureus-32
Mastoparan-VT1Gram-positive bacteria-2.5 - 10
Mastoparan-VT1Gram-negative bacteria-5 - 40
Mastoparan-C (MP-C)S. aureus (NCTC 10788)≤ 16-
Mastoparan-C (MP-C)E. coli (NCTC 10418)≤ 16-
Mastoparan-C (MP-C)MRSA (ATCC 12493)≤ 16-

Mechanism of Action and Experimental Workflow

The primary mechanism of this compound-induced membrane disruption involves its binding to the cell membrane, insertion into the lipid bilayer, and subsequent formation of pores or general destabilization, leading to leakage of cellular contents.

Mastoparan_B_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MastoparanB This compound Membrane Lipid Bilayer MastoparanB->Membrane Binding & Insertion Pore Pore Formation Membrane->Pore Aggregation & Destabilization Contents Intracellular Contents (Ions, ATP, etc.) Pore->Contents Leakage Lysis Cell Lysis Contents->Lysis

This compound's mechanism of membrane disruption.

A general workflow for using this compound as a positive control in membrane disruption assays is outlined below. This workflow can be adapted for the specific protocols that follow.

Experimental_Workflow A Prepare Cell Suspension (e.g., Erythrocytes, Bacteria, Cultured Cells) D Incubate Cells with Compounds and Controls A->D B Prepare Serial Dilutions of Test Compound and this compound (Positive Control) B->D C Prepare Negative Control (e.g., Buffer/Media only) C->D E Measure Endpoint (e.g., Hemolysis, LDH Release, Fluorescence, Bacterial Growth) D->E F Data Analysis: Calculate % Lysis or Inhibition E->F

General experimental workflow for membrane disruption assays.

Experimental Protocols

Hemolysis Assay

This assay measures the release of hemoglobin from red blood cells (erythrocytes) upon membrane damage.

Materials:

  • Freshly collected red blood cells (RBCs) (e.g., human, rat) in an anticoagulant-containing tube.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • This compound stock solution.

  • Test compounds.

  • 1% Triton X-100 in PBS (for 100% hemolysis control).

  • 96-well microtiter plate.

  • Microplate reader capable of measuring absorbance at 540 nm.

Protocol:

  • Prepare RBC Suspension:

    • Centrifuge whole blood at 1000 x g for 10 minutes.

    • Aspirate the supernatant and buffy coat.

    • Wash the RBC pellet with 5 volumes of PBS and centrifuge again. Repeat this step three times.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Assay Setup:

    • In a 96-well plate, add 100 µL of PBS to all wells.

    • Add 100 µL of this compound and test compounds at various concentrations to their respective wells. Perform serial dilutions if necessary.

    • For the negative control (0% hemolysis), add 100 µL of PBS.

    • For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100.

  • Incubation:

    • Add 100 µL of the 2% RBC suspension to each well.

    • Incubate the plate at 37°C for 1 hour.

  • Measurement:

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 541 nm.

  • Data Analysis:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.

Materials:

  • Cultured mammalian cells (e.g., A549, T98G).

  • Cell culture medium.

  • This compound stock solution.

  • Test compounds.

  • Lysis buffer (e.g., 1% Triton X-100 in culture medium) for maximum LDH release control.

  • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye).

  • 96-well tissue culture plate.

  • Microplate reader capable of measuring absorbance at 490 nm.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Treatment:

    • Prepare serial dilutions of this compound and test compounds in culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells.

    • For the negative control (spontaneous LDH release), add 100 µL of medium only.

    • For the positive control (maximum LDH release), add 100 µL of lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 2-24 hours) at 37°C.

  • Measurement:

    • Centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of stop solution provided in the kit.

    • Measure the absorbance at 490 nm within 1 hour.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental_release - Spontaneous_release) / (Maximum_release - Spontaneous_release)] * 100

Calcein Leakage Assay

This assay measures the leakage of the fluorescent dye calcein from artificial lipid vesicles (liposomes) upon membrane permeabilization.

Materials:

  • Lipids (e.g., DOPC, DOPG) in chloroform.

  • Calcein.

  • Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4).

  • This compound stock solution.

  • Test compounds.

  • 10% Triton X-100.

  • Size-exclusion chromatography column (e.g., Sephadex G-50).

  • Fluorometer or microplate reader with fluorescence capabilities (Excitation: 485 nm, Emission: 520 nm).

Protocol:

  • Preparation of Calcein-Loaded Liposomes:

    • Create a lipid film by evaporating the chloroform from a lipid solution under a stream of nitrogen, followed by desiccation under vacuum for at least 1 hour.

    • Hydrate the lipid film with a self-quenching concentration of calcein solution (e.g., 50-100 mM in buffer).

    • Subject the mixture to several freeze-thaw cycles.

    • Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).

    • Separate the calcein-loaded LUVs from free calcein using a size-exclusion chromatography column.

  • Assay Setup:

    • In a 96-well black plate, add buffer to bring the final volume in each well to 200 µL.

    • Add the calcein-loaded LUVs to each well to a final lipid concentration of ~20 µM.

    • Add this compound and test compounds at desired concentrations.

    • For the 0% leakage control, add buffer only.

  • Measurement:

    • Monitor the increase in fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm over time.

    • After the final reading, add 10 µL of 10% Triton X-100 to all wells to lyse the liposomes completely and measure the maximum fluorescence (100% leakage).

  • Data Analysis:

    • Calculate the percentage of calcein leakage at each time point using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a substance that prevents the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus).

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • This compound stock solution.

  • Test compounds.

  • Sterile 96-well microtiter plate.

  • Spectrophotometer or microplate reader for measuring optical density (OD) at 600 nm.

Protocol:

  • Prepare Bacterial Inoculum:

    • Inoculate a single bacterial colony into broth and incubate until it reaches the logarithmic growth phase.

    • Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of broth to all wells.

    • Add 50 µL of the highest concentration of this compound or test compound to the first column of wells, creating a 2x concentration.

    • Perform 2-fold serial dilutions across the plate by transferring 50 µL from one well to the next.

    • Include a positive control for growth (wells with bacteria and no compound) and a negative control for sterility (wells with medium only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Measurement:

    • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).

    • Alternatively, measure the OD at 600 nm using a microplate reader.

  • Data Analysis:

    • The MIC is the lowest concentration that inhibits bacterial growth by ≥90% compared to the growth control.

Conclusion

This compound serves as a reliable and potent positive control for assays measuring membrane disruption. Its well-characterized mechanism of action and broad lytic activity ensure a robust and reproducible response, facilitating the validation of experimental systems and the interpretation of results for novel membrane-active compounds. When using this compound, it is crucial to consider its concentration-dependent effects and the specific susceptibility of the chosen cell type or model membrane system. The protocols provided herein offer a standardized framework for its application in various research and development settings.

Application Notes and Protocols: Mastoparan B in Cancer Research for Inducing Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing Mastoparan B, a peptide toxin derived from wasp venom, in cancer research, with a specific focus on its ability to induce apoptosis.

Introduction

This compound is a 14-residue amphipathic, α-helical peptide originally isolated from the venom of the wasp Vespa basalis.[1] Like other members of the mastoparan family, it exhibits a range of biological activities, including antimicrobial and cytotoxic effects.[1][2] In the context of oncology, mastoparans are gaining attention as potential anti-cancer peptides (ACPs) due to their ability to selectively target and kill cancer cells, including those that are multidrug-resistant.[3] The primary mechanisms of action involve direct membrane lysis or the induction of programmed cell death (apoptosis).[3][4] The specific mechanism can be influenced by modifications to the peptide, such as the amidation of its C-terminus.[2][3]

Mechanism of Action: Induction of Apoptosis

Non-amidated mastoparan has been shown to induce apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway.[2][5] This pathway is a critical regulator of cell death and is often dysregulated in cancer. The process is initiated by this compound's interaction with the cancer cell membrane, leading to a cascade of intracellular events.

Key events in this compound-induced apoptosis include:

  • Mitochondrial Permeability Transition : this compound potently induces the mitochondrial permeability transition, leading to the loss of mitochondrial membrane potential (ΔΨm).[2][5]

  • Generation of Reactive Oxygen Species (ROS) : The disruption of mitochondrial function leads to an increase in the production of ROS.[2][5]

  • Release of Pro-Apoptotic Factors : The compromised mitochondrial outer membrane releases cytochrome c into the cytosol.[1]

  • Regulation of Bcl-2 Family Proteins : this compound treatment can lead to the upregulation of pro-apoptotic proteins like Bax and Bim, and the downregulation of anti-apoptotic proteins such as Bcl-XL.[1][6]

  • Caspase Activation : Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3.[1][6]

  • Execution of Apoptosis : Activated executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and phosphatidylserine (PS) externalization.[1][5]

Some studies suggest an alternative or parallel mechanism involving the activation of Phospholipase C (PLC) and subsequent release of calcium from intracellular stores, which can also contribute to the apoptotic cascade.[7]

It is crucial to note that the amidated form of mastoparan (Mastoparan-NH2), as found in nature, is significantly more potent and tends to kill cancer cells through a lytic mechanism by causing irreparable membrane damage.[3][8]

Signaling Pathway

Mastoparan_Apoptosis_Pathway MB This compound Membrane Cancer Cell Membrane MB->Membrane Interacts with Mito Mitochondrion Membrane->Mito Triggers ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Bax ↑ Bax / Bim ↓ Bcl-XL Mito->Bax CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (DNA Fragmentation, PS Externalization) Casp3->Apoptosis Executes

Caption: Intrinsic mitochondrial apoptosis pathway induced by this compound.

Quantitative Data

The cytotoxic activity of mastoparan peptides varies depending on the specific peptide, its C-terminal modification, and the cancer cell line being tested.

Table 1: IC50 Values of Mastoparan Peptides in Various Cell Lines

Peptide VariantCell LineCell TypeIC50 (µM)Reference
Mastoparan (Amidated)Jurkat T-ALLHuman T-cell Leukemia~8-9.2[3][4]
Mastoparan (Amidated)Myeloma cellsHuman Myeloma~11[3][4]
Mastoparan (Amidated)MDA-MB-231Human Breast Cancer~22[3]
Mastoparan (Amidated)Breast Cancer CellsHuman Breast Cancer~20-24[4]
Mastoparan (Amidated)PBMCNormal Human Cells48[3][8]
Mastoparan (Non-amidated)Jurkat T-ALLHuman T-cell Leukemia77.9[3]
Mastoparan (Non-amidated)MDA-MB-231Human Breast Cancer251.25[3]
Mastoparan-LB16F10-Nex2Murine Melanoma165[2]
Mastoparan-LJurkatHuman T-cell Leukemia77[1]
Mastoparan-LMCF-7Human Breast Cancer432[1]
Mastoparan-Lmelan-aNormal Murine Melanocytes411.5[1]
Mastoparan-LHaCaTNormal Human Keratinocytes428[1]
Mastoparan-CA549Human Lung Carcinoma36.65[9]
Mastoparan-CPC-3Human Prostate Cancer6.26[9]
MastoparanA549Human Lung Carcinoma34.3 (µg/mL)[6][10]

Note: The difference in potency between amidated and non-amidated forms is significant, with the amidated form being 8-11 times more potent.[3]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound peptide

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the concentration to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[11][12]

Materials:

  • Treated and untreated cells (1-5 x 10⁵ cells per sample)

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Induce apoptosis by treating cells with the desired concentration of this compound for a specified time. Collect both floating and adherent cells. For adherent cells, gently trypsinize.[13]

  • Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Wash the cells twice with cold PBS.[12]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[14]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples within one hour using a flow cytometer. Annexin V-FITC is typically detected in the FL1 channel (FITC) and PI in the FL2 channel (PE).[13]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Apoptosis_Assay_Workflow Start Start: Cancer Cells in Culture Treat 1. Treat cells with This compound Start->Treat Harvest 2. Harvest cells (adherent + floating) Treat->Harvest Wash 3. Wash cells with cold PBS Harvest->Wash Resuspend 4. Resuspend in 1X Binding Buffer Wash->Resuspend Stain 5. Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate 6. Incubate 15 min in the dark Stain->Incubate Analyze 7. Analyze by Flow Cytometry Incubate->Analyze End End: Quantify Apoptotic and Necrotic Cells Analyze->End

Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

Western Blotting for Apoptosis-Related Proteins

This protocol details the detection of key proteins in the apoptotic pathway, such as Bax, Bcl-2, and cleaved Caspase-3.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3)[15]

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets with ice-cold RIPA buffer. Centrifuge at 12,000 rpm for 15 minutes at 4°C to collect the supernatant containing total protein.[15]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1-1.5 hours at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: After further washing, add ECL substrate and visualize the protein bands using an imaging system. Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).

Concluding Remarks

This compound is a promising peptide for cancer research, capable of inducing apoptosis through the intrinsic mitochondrial pathway. Its efficacy is highly dependent on its chemical structure, particularly the amidation of the C-terminus, which can shift the mechanism towards lytic cell death.[3] Furthermore, mastoparan has shown synergistic effects when combined with conventional chemotherapeutic agents like gemcitabine and etoposide, suggesting its potential use in combination therapies.[3][8] The protocols provided herein offer a framework for investigating the apoptotic effects of this compound in various cancer models, facilitating further research into its therapeutic potential.

Mastoparan_Mechanism_Logic Mastoparan Mastoparan Peptide Amidated C-terminal Amide (Mastoparan-NH2) Mastoparan->Amidated NonAmidated C-terminal Carboxyl (Mastoparan-COOH) Mastoparan->NonAmidated Lysis Membrane Lysis (Direct-acting) Amidated->Lysis Primarily causes HighPotency High Potency (Low IC50) Amidated->HighPotency Exhibits Apoptosis Apoptosis Induction (Indirect-acting) NonAmidated->Apoptosis Primarily causes LowPotency Lower Potency (High IC50) NonAmidated->LowPotency Exhibits

Caption: Effect of C-terminal amidation on Mastoparan's anti-cancer mechanism.

References

Application Notes and Protocols: Mastoparan B in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan B is a tetradecapeptide toxin isolated from the venom of the black-bellied hornet, Vespa basalis. As a member of the mastoparan family of peptides, it is characterized by its amphipathic α-helical structure, which allows it to interact with and disrupt cell membranes. This membranolytic activity, coupled with its ability to act as a cell-penetrating peptide (CPP), has garnered significant interest in its application as a component of advanced drug delivery systems. This compound can enhance the cellular uptake of therapeutic agents, including anticancer drugs, by increasing membrane permeability. Furthermore, it has been shown to induce apoptosis through the intrinsic mitochondrial pathway and to modulate cellular signaling through the activation of G-proteins. These multifaceted properties make this compound a promising candidate for the development of novel nanocarriers, such as nanoparticles and liposomes, aimed at improving the efficacy of targeted cancer therapies. This document provides a comprehensive overview of the application of this compound in drug delivery, including quantitative data, detailed experimental protocols, and visual representations of associated cellular pathways and workflows.

Data Presentation

Table 1: Physicochemical Characteristics of this compound-Based Nanoparticles
FormulationDrugAverage Particle Size (nm)Zeta Potential (mV)Reference
Mastoparan-Fluorescein Nanocomplex (MAS-FLV-NC)Fluvastatin77.648Not Reported[1][2]
Mastoparan-M-loaded Phytosomes (Phy-Mast-M)Mastoparan-M125.67 ± 45.79+32.05 ± 17.27[3]
Chitosan-encapsulated Mastoparan-C Nanoconstruct (Mast-Cs NC)Mastoparan-C~156+54.9[4]
Table 2: In Vitro Cytotoxicity of this compound and its Formulations
Cell LineCompoundIC50 ValueReference
A549 (Lung Carcinoma)Mastoparan (MAS)34.3 ± 1.6 µg/mL[1][2]
A549 (Lung Carcinoma)Fluvastatin (FLV)58.4 ± 2.8 µg/mL[1][2]
A549 (Lung Carcinoma)MAS-FLV-NC18.6 ± 0.9 µg/mL[1][2]
Jurkat (T-cell leukemia)Mastoparan~8-9.2 µM[5][6][7]
Myeloma cellsMastoparan~11 µM[5][6][7]
Breast cancer cellsMastoparan~20-24 µM[5][6][7]
Peripheral Blood Mononuclear Cells (PBMCs)Mastoparan48 µM[5][6][7]
Table 3: In Vivo Antitumor Efficacy of this compound Formulations
Animal ModelFormulationTreatment Dose & ScheduleOutcomeReference
4T1 tumor-bearing BALB/c micePhy-Mast-M2.7 mg/kg, intravenous, every four days for four dosesSuperior tumor suppression compared to PBS and Mast-M alone.[3]
Mammary carcinoma mouse modelMastoparan + GemcitabineNot specifiedSignificant inhibition of tumor growth compared to saline-treated mice.[5]
Subcutaneous melanoma syngeneic miceMastoparanNot specifiedReduced tumor growth and increased survival.[8]

Experimental Protocols

Preparation of Mastoparan-Fluvastatin Nanocomplex (MAS-FLV-NC)

This protocol is adapted from the methodology described for the optimization of a Mastoparan-Fluvastatin nanocomplex.[1][2]

Materials:

  • Mastoparan (MAS)

  • Fluvastatin (FLV)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

Protocol:

  • Prepare a stock solution of Mastoparan in deionized water.

  • Prepare a stock solution of Fluvastatin in a suitable solvent (e.g., DMSO or ethanol) and then dilute with deionized water.

  • To prepare the optimal formulation, use 1.00 mg of Fluvastatin.

  • Mix the Mastoparan and Fluvastatin solutions in a glass vial.

  • Incubate the mixture for 12.13 minutes with continuous stirring.

  • Sonicate the mixture for 6 minutes using a probe sonicator.

  • The resulting nanocomplex suspension is ready for characterization (e.g., particle size analysis) and in vitro studies.

Preparation of Doxorubicin-Loaded Liposomes with this compound Integration

This protocol provides a general framework for preparing drug-loaded liposomes that can be adapted to include this compound as a cell-penetrating peptide. The remote loading method using a pH gradient is described for doxorubicin encapsulation.[9][10][11][12][13]

Materials:

  • Phospholipids (e.g., HSPC, DSPE-PEG2000)

  • Cholesterol

  • Doxorubicin (DOX)

  • Ammonium sulfate solution (250 mM)

  • 0.9% NaCl solution

  • Citrate buffer (300 mM, pH 4.0)

  • HEPES buffer

  • This compound

  • Ethanol

  • Microfluidic mixing system or extruder

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

Protocol:

  • Liposome Formulation: a. Dissolve the lipids (e.g., HSPC, cholesterol, DSPE-PEG2000) and this compound in ethanol. b. Prepare an aqueous phase of 300 mM citrate buffer (pH 4.0). c. Mix the lipid-ethanol solution with the aqueous phase using a microfluidic rapid mixing system or by thin-film hydration followed by extrusion to form empty liposomes.

  • Creation of a pH Gradient: a. Remove the external buffer and unencapsulated components by passing the liposome suspension through a size-exclusion chromatography column equilibrated with a neutral buffer (e.g., 0.9% NaCl or HEPES-buffered saline, pH 7.4). This creates a pH gradient with an acidic interior and a neutral exterior.

  • Remote Loading of Doxorubicin: a. Prepare a stock solution of doxorubicin. b. Add the doxorubicin solution to the empty liposome suspension. c. Incubate the mixture at 60°C for 10-30 minutes to facilitate the entry and trapping of doxorubicin inside the liposomes. d. Cool the liposomal doxorubicin solution to room temperature.

  • Purification and Characterization: a. Remove unencapsulated doxorubicin by size-exclusion chromatography. b. Characterize the liposomes for particle size, zeta potential, and drug encapsulation efficiency.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound formulations on cancer cell lines.[5][14]

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium

  • This compound formulation and control solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed 5 × 10³ cells per well in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of the this compound formulation, the drug alone, and this compound alone in the complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the prepared drug solutions. Include untreated cells as a control.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the drug concentration.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with this compound formulations using flow cytometry.[3][4][15][16]

Materials:

  • Cancer cell line (e.g., 4T1)

  • This compound formulation

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed 2 × 10⁵ cells per well in a 6-well plate and incubate for 12 hours.

  • Treat the cells with the this compound formulation or controls for 24 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 × 10⁶ cells/mL.

  • Take 100 µL of the cell suspension and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

In Vivo Antitumor Efficacy Study

This protocol provides a general procedure for evaluating the antitumor activity of this compound formulations in a tumor-bearing mouse model.[3][9]

Materials:

  • Female BALB/c mice

  • 4T1 cancer cells

  • This compound formulation

  • Phosphate-buffered saline (PBS)

  • Calipers

  • Syringes and needles

Protocol:

  • Subcutaneously inject 1 × 10⁶ 4T1 cells into the flank of each mouse.

  • Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 × length × width²).

  • When the tumor volume reaches approximately 50-75 mm³, randomize the mice into treatment groups (e.g., PBS control, this compound alone, drug alone, this compound formulation).

  • Administer the treatments intravenously according to the predetermined schedule (e.g., 2.7 mg/kg every four days for four doses).

  • Monitor the body weight and tumor volume of the mice every two days.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis via the Intrinsic Mitochondrial Pathway

G-Protein Activation by this compound

Experimental Workflow for Evaluating this compound Drug Delivery Systems

References

Troubleshooting & Optimization

Navigating Mastoparan B: A Technical Guide to Mitigating Hemolytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Mastoparan B. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you modulate the hemolytic activity of this potent peptide for your research and drug development needs.

Troubleshooting Guide: Common Issues in this compound Experiments

Problem Potential Cause Recommended Solution
High Hemolytic Activity Observed in a New this compound Analog The modification increased the peptide's overall hydrophobicity.Analyze the amino acid sequence for changes in hydrophobicity. Consider substituting hydrophobic residues with less hydrophobic ones (e.g., replacing Trp with Tyr or Phe).[1] Assess the mean hydrophobic moment, as it correlates with hemolytic activity.[2][3]
Loss of Antimicrobial Activity After Reducing Hemolysis The modification disrupted the α-helical structure essential for antimicrobial action or key residues for bacterial membrane interaction.Perform circular dichroism spectroscopy to check for secondary structure changes.[2][3] Consider modifications that selectively reduce interaction with zwitterionic erythrocyte membranes while maintaining interaction with negatively charged bacterial membranes. N-terminal or C-terminal truncations can sometimes reduce hemolysis but may also impact antimicrobial potency.[2][3]
Inconsistent Hemolytic Assay Results Variation in red blood cell (RBC) source, age, or handling. Inaccurate determination of peptide concentration.Use fresh human or animal RBCs from a consistent source. Wash RBCs thoroughly with PBS before the assay.[4] Ensure accurate peptide quantification, as small variations can significantly impact results. Include positive (e.g., Triton X-100) and negative (vehicle) controls in every experiment.[2][5]
Precipitation of this compound Analog in Assay Buffer The analog has poor solubility in physiological buffers due to its hydrophobicity.Test different buffer systems or consider the use of a low percentage of a co-solvent like DMSO. Note that the vehicle control should contain the same concentration of the co-solvent. Encapsulating the peptide in a delivery system like lipid nanoparticles can also improve solubility and reduce precipitation.[6][7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced hemolysis?

A1: this compound, a cationic and amphipathic peptide, induces hemolysis primarily by interacting with and disrupting the erythrocyte cell membrane.[2] Its α-helical structure allows it to insert into the lipid bilayer, leading to membrane destabilization, pore formation, and subsequent release of hemoglobin.[10][11] This interaction is largely driven by electrostatic interactions between the positively charged residues of the peptide and the zwitterionic surface of red blood cells, as well as hydrophobic interactions.[2]

Q2: How can I reduce the hemolytic activity of this compound while preserving its antimicrobial properties?

A2: A key strategy is to decrease the peptide's hydrophobicity, as this property is strongly correlated with hemolytic activity.[10][12] Specific amino acid substitutions can achieve this. For instance, replacing Tryptophan at position 9 (Trp9) with Tyrosine or Phenylalanine has been shown to nearly eliminate hemolytic activity.[1] Another approach is to substitute L-amino acids with their D-enantiomers at specific positions, such as replacing L-Lys11 and L-Lys12 with D-Lys, which has been reported to substantially decrease hemolytic activity.[13][14]

Q3: Are there any formulation strategies to minimize the hemolytic effects of this compound?

A3: Yes, formulating this compound into nanocarriers is a promising approach. Encapsulating the peptide in lipid nanoparticles (LNPs) or creating nanocomplexes can shield the peptide from direct contact with red blood cells, thereby reducing its hemolytic activity.[6][7][8][9] This strategy can also potentially improve the peptide's stability and pharmacokinetic profile.

Q4: Does truncating the this compound sequence affect its hemolytic activity?

A4: Yes, truncating the peptide can reduce hemolytic activity. For example, deleting the first three C-terminal residues of Mastoparan analogs has been shown to decrease both hemolytic and antibacterial activity, likely due to a reduction in the length of the α-helix.[2][3]

Quantitative Data on this compound Modifications

The following tables summarize the effects of various modifications on the hemolytic activity of this compound and its analogs.

Table 1: Effect of Amino Acid Substitutions on this compound Hemolytic Activity

Original ResiduePositionSubstituted ResidueResulting Change in Hemolytic ActivityReference
Lysine (Lys)2Asparagine (Asn)~90% decrease[1]
Tryptophan (Trp)9Tyrosine (Tyr) or Phenylalanine (Phe)Almost abolished[1]
L-Lysine (L-Lys)11, 12D-Lysine (D-Lys)Substantial decrease[13][14]

Table 2: Effect of C-Terminal Deletion on a Mastoparan Analog (MpVT)

ModificationChange in Hemolytic ActivityChange in Antibacterial ActivityReference
Deletion of the first three C-terminal residuesDecreasedDecreased[2][3]

Detailed Experimental Protocol: In Vitro Hemolysis Assay

This protocol outlines the steps to assess the hemolytic activity of this compound and its analogs.

Materials:

  • This compound or analog peptide solution of known concentration

  • Fresh human or animal whole blood (with anticoagulant like EDTA or citrate)[15]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control[5]

  • Peptide vehicle (e.g., distilled water, PBS, or a low percentage of DMSO) as a negative control

  • 96-well microplate (round-bottom for incubation, flat-bottom for reading)[16]

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Red Blood Cell (RBC) Suspension:

    • Collect fresh whole blood.

    • Centrifuge the blood at 664 x g for 5 minutes.[4]

    • Aspirate and discard the supernatant (plasma and buffy coat).

    • Resuspend the RBC pellet in an equal volume of PBS and gently mix.

    • Repeat the centrifugation and washing steps two more times.

    • After the final wash, resuspend the RBC pellet in PBS to achieve a 2-4% (v/v) suspension.

  • Assay Setup:

    • In a 96-well round-bottom microplate, add 100 µL of serial dilutions of your this compound analog to the wells.

    • Add 100 µL of the negative control (vehicle) to several wells.

    • Add 100 µL of the positive control (1% Triton X-100) to several wells.

    • Add 100 µL of the prepared RBC suspension to each well.[16]

  • Incubation:

    • Cover the plate and incubate at 37°C for 1 hour.[16]

  • Centrifugation:

    • Centrifuge the microplate at 400 x g for 10 minutes to pellet the intact RBCs.[16]

  • Measurement of Hemoglobin Release:

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom microplate.

    • Measure the absorbance of the supernatant at 415 nm or 540 nm using a spectrophotometer.[16]

  • Calculation of Percent Hemolysis:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizing Experimental Workflows and Concepts

The following diagrams illustrate key experimental workflows and the logic behind modifying this compound.

experimental_workflow cluster_modification Peptide Modification cluster_assay Hemolysis Assay cluster_analysis Data Analysis start This compound mod1 Amino Acid Substitution start->mod1 mod2 Terminal Deletion start->mod2 mod3 Formulation (e.g., LNPs) start->mod3 assay In Vitro Hemolysis Assay mod1->assay mod2->assay mod3->assay rbc Prepare RBCs incubate Incubate with Peptide rbc->incubate measure Measure Hemoglobin Release incubate->measure analyze Calculate % Hemolysis measure->analyze compare Compare with Wild-Type analyze->compare conclusion Evaluate Further compare->conclusion Reduced Hemolysis?

Caption: Workflow for reducing this compound hemolytic activity.

structure_activity_relationship cluster_properties Key Properties cluster_activities Biological Activities cluster_modifications Modifications to Reduce Hemolysis MastoparanB This compound Hydrophobicity High Hydrophobicity MastoparanB->Hydrophobicity AlphaHelix α-Helical Structure MastoparanB->AlphaHelix Cationic Positive Charge MastoparanB->Cationic Hemolysis Hemolytic Activity Hydrophobicity->Hemolysis strongly correlates AlphaHelix->Hemolysis Antimicrobial Antimicrobial Activity AlphaHelix->Antimicrobial Cationic->Antimicrobial ReduceHydrophobicity Decrease Hydrophobicity (e.g., Trp9 -> Tyr/Phe) ReduceHydrophobicity->Hemolysis reduces ModifyCharge Alter Charge Distribution (e.g., Lys2 -> Asn) ModifyCharge->Hemolysis reduces Truncate C-Terminal Deletion Truncate->Hemolysis reduces Truncate->Antimicrobial may reduce

References

Mastoparan B stability and degradation in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Mastoparan B in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What is the general stability of this compound in aqueous solution?

This compound, like other mastoparan peptides, has limited stability in aqueous solutions. It is recommended that aqueous solutions are not stored for more than one day[1]. For longer-term storage, it is best to store the peptide in its lyophilized form at -20°C or below, protected from moisture and light[2]. When preparing aqueous solutions, it is advisable to use sterile, oxygen-free water or buffer[3].

2. How do pH and temperature affect the stability of this compound?

While specific data for this compound is limited, studies on a synthetic mastoparan-like peptide have shown that pH significantly influences its activity, which is a proxy for its conformational stability. The peptide was found to be six times more efficient in lysing vesicles at pH 10.0 than at pH 4.0, suggesting that basic conditions may favor a more active conformation[4][5]. In general, for peptides, exposure to a pH above 8 should be avoided to minimize degradation, and solutions should be stored frozen. Regarding temperature, one study on a mastoparan from Vespula lewisi in methanol showed that its helical structure is maintained even at 54°C, suggesting a degree of thermal stability in a membrane-mimicking environment[6]. However, for routine storage of aqueous solutions, freezing is recommended to prolong shelf life.

3. What is the recommended solvent for dissolving and storing this compound?

This compound is sparingly soluble in aqueous buffers[1]. To achieve maximum solubility, it is recommended to first dissolve the peptide in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF) and then dilute it with the aqueous buffer of choice[1]. For highly hydrophobic peptides, dissolving in 100% DMSO, DMF, or acetonitrile followed by dilution is a common practice[3].

4. What are the likely degradation pathways for this compound in aqueous solution?

The primary degradation pathways for peptides like this compound in aqueous solution, especially in the presence of biological fluids, are enzymatic degradation by proteases and chemical degradation such as oxidation and hydrolysis. A study on Mastoparan-C demonstrated linear degradation in the presence of 10% fetal bovine serum, indicating susceptibility to serum proteases[7]. The presence of amino acids like Tryptophan (W) in the this compound sequence (LKLKSIVSW AKKVL) makes it prone to oxidation.

5. How does the conformation of this compound in aqueous solution relate to its stability?

In an aqueous environment, mastoparans typically adopt an unordered, random-coil structure[7][8]. This flexible conformation can make them more susceptible to proteolytic degradation. In a membrane-like or hydrophobic environment, they transition to a more stable α-helical structure[7][8]. The stability of this helical conformation is important for its biological activity. C-terminal amidation, a common feature of mastoparans including this compound, is known to stabilize the α-helical structure[9].

Troubleshooting Guide

1. My this compound solution appears cloudy or has visible precipitates. What should I do?

Cloudiness or precipitation indicates that the peptide may be aggregating or has come out of solution. Here are some steps to address this:

  • Sonication: Briefly sonicate the solution to aid dissolution. It is recommended to do this in short bursts (e.g., 3 times for 10 seconds) with cooling on ice in between to prevent heating[3].

  • pH Adjustment: Since this compound is a basic peptide (net positive charge), dissolving it in a slightly acidic solution (e.g., using 0.1% acetic acid) can improve solubility[3].

  • Re-dissolving: If the peptide has precipitated out of an aqueous buffer, it may be necessary to lyophilize the sample and re-dissolve it in an organic solvent before diluting with the buffer[3].

2. I am seeing a loss of this compound activity in my experiments over time. What could be the cause?

Loss of activity can be due to several factors:

  • Degradation: this compound can degrade in aqueous solution, especially if the solution is not fresh or is stored improperly. It is recommended to use freshly prepared solutions for experiments[1].

  • Adsorption to surfaces: Peptides can adsorb to the surfaces of laboratory plastics and glassware. To minimize this, consider using low-retention tubes and pipette tips.

  • Aggregation: The formation of aggregates can reduce the concentration of active, monomeric peptide. Refer to the troubleshooting point on cloudy solutions for tips on preventing and resolving aggregation.

3. I am observing multiple peaks for this compound in my HPLC analysis. What could this indicate?

The presence of multiple peaks in an HPLC chromatogram of a purified peptide can suggest:

  • Degradation Products: Smaller peaks eluting at different retention times may correspond to degradation fragments of this compound.

  • Oxidation: The Tryptophan residue in this compound is susceptible to oxidation, which can result in the appearance of additional peaks.

  • Aggregates: Different aggregation states of the peptide might elute at different times.

4. How can I minimize the degradation of this compound during my experiments?

To minimize degradation:

  • Use Fresh Solutions: Prepare this compound solutions fresh for each experiment.

  • Control pH: Maintain the pH of your experimental buffer within a range that minimizes degradation. For many peptides, a slightly acidic pH (5-6) is recommended for storage in solution.

  • Work at Low Temperatures: When possible, perform experimental manipulations on ice to slow down potential degradation processes.

  • Use Protease Inhibitors: If working with biological samples that may contain proteases, consider adding a protease inhibitor cocktail.

5. What are the best practices for handling and storing this compound to ensure its stability?

  • Storage of Lyophilized Powder: Store the lyophilized peptide at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture[2].

  • Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation of moisture onto the peptide.

  • Solution Preparation: Dissolve the peptide in an appropriate solvent as described in the FAQs. For aqueous solutions, use sterile, oxygen-free buffers.

  • Storage of Solutions: If storage of an aqueous solution is unavoidable, it is recommended to store it as aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. However, it is important to note that aqueous solutions of mastoparan are not recommended for storage for more than one day[1].

Quantitative Data Summary

PeptideConditionParameterValueReference
Mastoparan-C10% FBS in RPMI-1640 at 37°CDegradation Rate3.54 %/h[7]
Cyclized Mastoparan-C10% FBS in RPMI-1640 at 37°CDegradationNot significant in the first 8 hours[7]
Mastoparan (trifluoroacetate salt)1:3 Ethanol:PBS (pH 7.2)Solubility~0.25 mg/mL[1]
Mastoparan (trifluoroacetate salt)Ethanol, DMSO, DMFSolubility~30 mg/mL[1]

Experimental Protocol: Assessing this compound Stability by RP-HPLC

This protocol is adapted from a study on Mastoparan-C and can be used to assess the stability of this compound in various aqueous solutions[7].

1. Materials:

  • This compound (lyophilized powder)

  • Aqueous buffer of interest (e.g., PBS, Tris-HCl at a specific pH)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • Reverse-phase HPLC system with a C18 column

  • Spectrophotometer or plate reader

2. Procedure:

  • Prepare this compound Stock Solution:

    • Accurately weigh a small amount of lyophilized this compound.

    • Dissolve the peptide in a minimal amount of an appropriate organic solvent (e.g., ethanol or DMSO) to ensure complete dissolution.

    • Dilute the solution with the aqueous buffer of interest to a final concentration of, for example, 1 mg/mL.

  • Incubation:

    • Aliquot the this compound solution into several microcentrifuge tubes.

    • Incubate the tubes at the desired temperature (e.g., 4°C, 25°C, or 37°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot for analysis. The t=0 sample should be analyzed immediately after preparation.

  • Sample Preparation for HPLC:

    • If the incubation buffer contains components that may interfere with HPLC analysis (e.g., high salt concentrations), a sample cleanup step like solid-phase extraction may be necessary. For simple buffers, direct injection may be possible after appropriate dilution.

  • RP-HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Column: C18, e.g., 4.6 x 250 mm, 5 µm particle size

    • Flow Rate: 1 mL/min

    • Detection: UV at 220 nm

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes. This may need to be optimized for this compound to achieve good peak separation.

    • Injection Volume: 20 µL

  • Data Analysis:

    • Identify the peak corresponding to intact this compound in the t=0 chromatogram.

    • Integrate the area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the peak area at t=0.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics. The half-life (t₁/₂) can be calculated from this data.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result start Start: Lyophilized this compound dissolve Dissolve in Organic Solvent start->dissolve dilute Dilute in Aqueous Buffer dissolve->dilute aliquot Aliquot Samples dilute->aliquot incubate Incubate at Desired Temperature aliquot->incubate sample Take Samples at Time Points incubate->sample hplc RP-HPLC Analysis sample->hplc data Data Analysis (Peak Area) hplc->data kinetics Determine Degradation Kinetics & Half-life data->kinetics

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Degradation Products Mastoparan_B Intact this compound (LKLKSIVSWAKKVL-NH2) Proteolysis Proteolytic Cleavage (e.g., by serum proteases) Mastoparan_B->Proteolysis Oxidation Oxidation (at Trp9 residue) Mastoparan_B->Oxidation Fragments Peptide Fragments Proteolysis->Fragments Oxidized_MPB Oxidized this compound Oxidation->Oxidized_MPB

Caption: Potential degradation pathways of this compound.

References

Overcoming Mastoparan B solubility issues for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Mastoparan B for in vitro applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a 14-amino acid, cationic, and amphipathic peptide toxin originally isolated from the venom of the hornet Vespa basalis[1]. Its amphipathic nature, containing both hydrophobic and hydrophilic regions, allows it to interact with cell membranes and activate G-protein signaling pathways[2][3]. However, this same property makes it prone to aggregation and gives it poor solubility in aqueous solutions, which can lead to inconsistent results in in vitro experiments[4][5]. In aqueous environments, it tends to adopt an unordered structure, but in a membrane-like or organic solvent environment, it forms an α-helix[2][6].

Q2: What is the recommended initial solvent for this compound?

A2: Due to its limited aqueous solubility, it is highly recommended to first dissolve lyophilized this compound in a small amount of a sterile organic solvent. High-purity Dimethyl Sulfoxide (DMSO) or ethanol are the most common and effective choices[4][7]. After initial solubilization, this stock solution can then be slowly diluted with the desired aqueous buffer (e.g., PBS or cell culture media) to the final working concentration[4].

Q3: What is the maximum achievable concentration of this compound in different solvents?

A3: The solubility of Mastoparan peptides is significantly higher in organic solvents than in aqueous buffers. The table below summarizes approximate solubility data gathered from technical datasheets.

Solvent/Buffer SystemApproximate Max. SolubilitySource(s)
DMSO~30 mg/mL[4]
Ethanol~30 mg/mL[4]
Dimethyl Formamide (DMF)~30 mg/mL[4]
1:3 Ethanol:PBS (pH 7.2)~0.25 mg/mL[4]
Aqueous Buffers (e.g., PBS)Sparingly soluble[4]

Q4: How should I store this compound solutions?

A4: For long-term storage, it is best to store this compound in its lyophilized form at -20°C or -80°C, where it can be stable for years[4][8]. Once reconstituted into a stock solution (e.g., in DMSO or ethanol), it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C[9]. It is not recommended to store aqueous dilutions for more than one day, as the peptide may precipitate or degrade[4].

Troubleshooting Guide

Problem 1: The lyophilized this compound powder won't dissolve in my aqueous buffer.

  • Cause: This is expected behavior. This compound is a hydrophobic peptide with very poor solubility in neutral aqueous solutions[4]. Direct reconstitution in buffers like PBS or saline will likely result in incomplete dissolution or suspension of insoluble particles.

  • Solution: Follow the recommended two-step solubilization protocol.

    • First, dissolve the peptide in a minimal volume of 100% DMSO or ethanol[7].

    • Gently vortex to ensure the peptide is fully dissolved.

    • Slowly add this concentrated stock solution to your aqueous buffer of choice while vortexing to achieve the desired final concentration. The final concentration of the organic solvent should be kept to a minimum to avoid cellular toxicity[10].

Problem 2: My this compound solution is cloudy or has visible precipitates after dilution.

  • Cause 1: The concentration limit in the aqueous buffer has been exceeded. Even with an organic co-solvent, the solubility in the final aqueous solution is limited. For a 1:3 ethanol:PBS mixture, the solubility is only around 0.25 mg/mL[4].

  • Solution 1: Prepare a new, more dilute working solution from your organic stock. If a high concentration is required, you may need to increase the percentage of the organic co-solvent, but be mindful of its effect on your experimental system.

  • Cause 2: The stock solution was added too quickly to the aqueous buffer. This can cause the peptide to rapidly precipitate out of solution.

  • Solution 2: Add the organic stock solution drop-wise or in very small increments to the vigorously vortexing aqueous buffer. This ensures rapid and even dispersion, minimizing localized high concentrations that lead to precipitation.

  • Cause 3: The pH of the buffer is not optimal. Peptide solubility can be pH-dependent.

  • Solution 3: For basic peptides like Mastoparan, dissolving them in a slightly acidic solution (e.g., water with 0.1% TFA) before further dilution can sometimes improve solubility. However, this must be compatible with your experimental design.

Problem 3: I'm observing high cytotoxicity or off-target effects in my cell-based assay.

  • Cause: The organic solvent (e.g., DMSO, ethanol) used to dissolve the this compound is causing toxicity. Many cell lines are sensitive to solvent concentrations above 0.1% - 0.5%[10].

  • Solution: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the organic solvent as your this compound-treated samples. This allows you to distinguish between peptide-induced effects and solvent-induced toxicity. If solvent toxicity is an issue, you will need to reduce the final solvent concentration by preparing a more concentrated initial stock.

Experimental Protocols & Visualizations

Protocol: Preparation of a 1 mM this compound Stock Solution

This protocol provides a detailed method for reconstituting lyophilized this compound to create a stable, concentrated stock solution.

  • Pre-Reconstitution: Centrifuge the vial of lyophilized this compound (e.g., at 10,000 x g for 1 minute) to ensure all the powder is at the bottom of the vial[8].

  • Solvent Preparation: Use high-purity, sterile 100% DMSO.

  • Initial Dissolution:

    • Let the peptide and solvent equilibrate to room temperature to prevent condensation.

    • Assuming the molecular weight (FW) of this compound is ~1479 g/mol , to make a 1 mM stock from 1 mg of peptide:

      • Volume (L) = (Mass (g) / FW ( g/mol )) / Molarity (mol/L)

      • Volume (µL) = (0.001 g / 1479 g/mol ) / 0.001 mol/L * 1,000,000 = 676 µL

    • Carefully add 676 µL of 100% DMSO to the vial.

  • Mixing: Cap the vial and vortex gently for 10-20 seconds until the solution is clear. Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store promptly at -20°C or -80°C.

Workflow for Solubilizing this compound

G start Start: Lyophilized This compound check_aqueous Attempt to dissolve directly in aqueous buffer? start->check_aqueous dissolve_organic Add minimal volume of 100% DMSO or Ethanol check_aqueous->dissolve_organic No fail_direct Incomplete Dissolution check_aqueous->fail_direct Yes vortex_stock Vortex until fully dissolved to create stock solution dissolve_organic->vortex_stock dilute Slowly add stock to vortexing aqueous buffer vortex_stock->dilute check_clarity Is the final solution clear? dilute->check_clarity success Solution Ready for Experiment (Store appropriately) check_clarity->success Yes fail_precipitate Precipitation Occurs check_clarity->fail_precipitate No troubleshoot Troubleshoot: 1. Lower final concentration 2. Dilute stock more slowly 3. Check buffer pH fail_precipitate->troubleshoot fail_direct->dissolve_organic

Caption: Decision workflow for reconstituting this compound.

This compound Signaling Pathway

This compound acts as a direct activator of heterotrimeric G-proteins, bypassing the need for a ligand-activated G-protein coupled receptor (GPCR). It mimics the structure of an activated receptor's intracellular loop[2][3].

G Simplified this compound Signaling Cascade cluster_cell Cell Interior MPB This compound G_Protein Gαq/11 Protein (GDP-bound, Inactive) MPB->G_Protein Activates G_Protein_Active Gαq/11 Protein (GTP-bound, Active) G_Protein->G_Protein_Active GDP/GTP Exchange PLC Phospholipase C (PLC) G_Protein_Active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates Downstream Downstream Cellular Effects (e.g., Exocytosis, Degranulation) DAG->Downstream Ca_Release->Downstream

Caption: this compound directly activates Gαq/11, leading to PLC activation and Ca²⁺ mobilization.

References

Troubleshooting artifacts from Mastoparan B membrane damage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mastoparan B. The focus is on identifying and mitigating experimental artifacts related to its membrane-damaging properties.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of this compound's action, and how can they create artifacts?

This compound, a peptide from wasp venom, primarily acts by disrupting cell membranes. Its cationic and amphipathic α-helical structure allows it to bind to and insert into lipid bilayers, leading to several effects that can be misinterpreted as specific biological responses:

  • Pore Formation: At lower concentrations, this compound is thought to form transient, pore-like defects in the membrane. This increases membrane permeability, causing leakage of ions and small molecules.[1] An artifact can arise if this generalized leakage is mistaken for the specific opening of a targeted ion channel.

  • Membrane Disruption/Lysis: At higher concentrations, this compound can have a detergent-like effect, causing complete membrane lysis.[2][3] This can lead to artifacts such as the release of cytosolic proteins that might be incorrectly interpreted as a specific secretion event.

  • G-Protein Activation: Mastoparan peptides can directly activate trimeric G-proteins by mimicking the structure of an activated G-protein-coupled receptor (GPCR).[4][5][6] This can trigger downstream signaling cascades (e.g., phospholipase C activation) independently of a receptor, creating significant artifacts in signaling studies.[7][8] It is crucial to determine if an observed effect is due to membrane disruption or this receptor-mimicking activity.

  • Phospholipase Activation: Some studies show that mastoparans can stimulate phospholipases like PLA2 and PLD, which can also occur independently of G-proteins.[7][8] This can lead to the production of signaling lipids, further complicating the interpretation of results.

2. My negative controls (e.g., lipid vesicles) show significant dye leakage even at low this compound concentrations. What could be the cause?

This is a common issue that can stem from several factors:

  • Vesicle Instability: The lipid composition of your vesicles is critical. Vesicles containing acidic phospholipids (like phosphatidylglycerol) are more susceptible to this compound action than those made of neutral lipids (like phosphatidylcholine) and cholesterol.[9] Ensure your vesicle preparation is robust and that they are not inherently leaky before adding the peptide.

  • Peptide-Dye Interaction: The fluorescent dye itself might interact with this compound, leading to quenching or fluorescence enhancement that is not related to membrane leakage. Run a control experiment with the peptide and dye in solution without vesicles to check for direct interactions.

  • Inappropriate Assay Conditions: Factors like buffer pH, ionic strength, and temperature can influence both peptide structure and membrane stability. For instance, channel formation by mastoparan is dependent on ionic strength.[10] Ensure these conditions are consistent across experiments and appropriate for your model system.

  • Peptide Aggregation: Depending on the solvent and concentration, this compound might form aggregates that have different and more potent membrane-disrupting activities. Ensure the peptide is fully solubilized before use.

3. How can I differentiate between stable pore formation and detergent-like membrane dissolution (micellization)?

Distinguishing between these two mechanisms is key to understanding your results.

  • Concentration Dependence: Pore formation is typically observed at lower peptide concentrations, near the minimal inhibitory concentration (MIC).[11] Detergent-like effects dominate at much higher concentrations, often well above the peptide's critical micelle concentration (CMC).[12] Perform a detailed dose-response curve.

  • Size-Selective Leakage: Use fluorescent probes of different molecular weights encapsulated within the same vesicle population (e.g., small ions, calcein, and larger dextrans).[1][13] Pore formation often allows the leakage of smaller molecules while retaining larger ones. A detergent-like mechanism will cause the non-selective release of all contents.

  • Kinetics of Leakage: The kinetics can differ. Pore formation may show a rapid initial release that plateaus, while micellization might lead to a more continuous and complete release until the vesicle is fully dissolved.[14]

4. I am studying a G-protein signaling pathway. How can I be sure the effects I see are not artifacts of this compound's direct G-protein activation?

This is a critical control for any signaling research involving mastoparan.

  • Use Pertussis Toxin (PTX): PTX ADP-ribosylates and inactivates Gαi/o subunits. Since mastoparan's activation of these G-proteins is sensitive to PTX, pretreating your cells with the toxin should block any effects mediated by direct Gαi/o activation.[4][5] If the effect persists, it is likely not due to this specific pathway.

  • Test for Membrane Permeabilization: Simultaneously run a membrane integrity assay (e.g., propidium iodide uptake or LDH release) under the same conditions.[15] If you observe membrane damage at concentrations that trigger your signaling event, the signaling may be a secondary artifact of ion influx or cell lysis.

  • Use Inactive Analogs: If available, use a this compound analog known to have reduced or no G-protein activating ability but similar membrane-binding properties. Comparing the effects of the active and inactive peptides can help isolate the G-protein-dependent component.

Troubleshooting Guides

Guide 1: High Background or Inconsistent Results in Dye Leakage Assays

Unexpected fluorescence changes can obscure true membrane permeabilization. Use this guide to diagnose the issue.

G start Start: High Background or Inconsistent Results q1 Is vesicle integrity confirmed before adding peptide? start->q1 sol1 ACTION: Check vesicle stability. Use Dynamic Light Scattering (DLS) or a baseline fluorescence reading over time without peptide. q1->sol1 No q2 Does the peptide interact directly with the dye? q1->q2 Yes a1_yes Yes a1_no No end_err Artifact likely due to experimental setup. sol1->end_err sol2 ACTION: Run control with peptide and dye in solution (no vesicles). If interaction occurs, consider a different dye (e.g., ANTS/DPX). q2->sol2 Yes q3 Are assay conditions (pH, ionic strength) strictly controlled? q2->q3 No a2_yes Yes a2_no No sol2->end_err sol3 ACTION: Standardize all buffers and experimental conditions. Mastoparan activity is sensitive to the environment. q3->sol3 No end_ok Issue likely related to peptide mechanism. Proceed to concentration & kinetic studies. q3->end_ok Yes a3_yes Yes a3_no No sol3->end_err

Fig 1. Troubleshooting flowchart for dye leakage assays.

Quantitative Data Summary

The biological activity of this compound is highly dependent on the experimental system and peptide concentration. The following table summarizes typical concentration ranges and their associated effects.

Mastoparan Variant Concentration Range Target System Observed Effect Reference
Mastoparan (Amidated)8–11 µM (IC50)Leukemia / Myeloma CellsCytotoxicity (Lysis)[2][3]
Mastoparan (Amidated)20–24 µM (IC50)Breast Cancer CellsCytotoxicity (Lysis)[2][3]
Mastoparan-AF16–32 µg/mL (MIC)E. coli O157:H7Membrane Permeabilization[11]
Mastoparan-B3.3–6.25 mg/mL (MIC)Gram-positive / negative bacteriaAntimicrobial Activity[7]
Mastoparan-L~100 µMPurified G-proteins16-fold increase in G-protein activation[8]

Key Experimental Protocols

Protocol 1: Vesicle Dye Leakage Assay (Calcein)

This protocol assesses membrane permeabilization by monitoring the dequenching of encapsulated calcein in Large Unilamellar Vesicles (LUVs).

1. Materials:

  • Lipids (e.g., POPC, POPG) in chloroform.

  • Calcein (self-quenching concentration, e.g., 50-80 mM).

  • Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

  • This compound stock solution.

  • Triton X-100 (2% v/v) for 100% lysis control.

  • Size-exclusion chromatography column (e.g., Sephadex G-50).

2. LUV Preparation:

  • Prepare a lipid film by drying the lipid/chloroform mixture under a stream of nitrogen, followed by vacuum desiccation for at least 2 hours.

  • Hydrate the lipid film with the calcein solution in Assay Buffer.

  • Subject the hydrated lipid mixture to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the suspension 11-21 times through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder.

  • Separate the calcein-loaded LUVs from unencapsulated dye using a size-exclusion column equilibrated with Assay Buffer.

3. Leakage Measurement:

  • Dilute the LUV suspension in Assay Buffer to the desired lipid concentration in a fluorometer cuvette.

  • Record the baseline fluorescence (F₀) at the appropriate excitation/emission wavelengths for calcein (e.g., 495 nm/515 nm).

  • Add the desired concentration of this compound and monitor the increase in fluorescence (F) over time until it plateaus.

  • Add Triton X-100 to completely lyse the vesicles and record the maximum fluorescence (F₁₀₀).

  • Calculate the percentage of leakage using the formula: % Leakage = [(F - F₀) / (F₁₀₀ - F₀)] * 100

G cluster_prep Vesicle Preparation cluster_assay Fluorescence Measurement p1 1. Create Lipid Film (Dry lipids from chloroform) p2 2. Hydrate Film (with self-quenching calcein) p1->p2 p3 3. Freeze-Thaw Cycles p2->p3 p4 4. Extrude through Membrane (e.g., 100 nm) p3->p4 p5 5. Purify LUVs (Size-Exclusion Chromatography) p4->p5 a1 1. Dilute LUVs in cuvette & Record Baseline (F₀) p5->a1 a2 2. Add this compound & Record Signal (F) a1->a2 a3 3. Add Triton X-100 & Record Max Signal (F₁₀₀) a2->a3 a4 4. Calculate % Leakage a3->a4

Fig 2. Workflow for a calcein dye leakage assay.

Visualized Mechanisms and Pathways

This compound's Dual-Action Mechanism

This compound's effects can be broadly categorized into two pathways that can occur simultaneously: direct membrane disruption and G-protein activation. Understanding this duality is crucial for interpreting experimental data correctly.

G cluster_membrane Direct Membrane Effects cluster_signal Intracellular Signaling Artifacts mastoparan This compound bind Binds to Lipid Bilayer mastoparan->bind gpc Mimics Activated GPCR mastoparan->gpc Can occur independently pore Pore Formation (Low Concentration) bind->pore lysis Micellization / Lysis (High Concentration) bind->lysis leakage Leakage of Ions & Small Molecules pore->leakage death Cell Death lysis->death gprotein Directly Activates Gαi/o Proteins gpc->gprotein plc Activates Phospholipase C gprotein->plc downstream Downstream Signaling (IP₃, DAG, Ca²⁺ release) plc->downstream

Fig 3. Dual action pathways of this compound.

References

Preventing non-specific binding of Mastoparan B in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding (NSB) of Mastoparan B in various assays.

Understanding Non-Specific Binding of this compound

This compound is a 14-amino acid cationic and amphipathic peptide from wasp venom. Its physicochemical properties, including a net positive charge at neutral pH and significant hydrophobicity, contribute to its tendency to non-specifically bind to assay surfaces like plasticware and membranes. This binding is primarily driven by:

  • Electrostatic Interactions: The positively charged lysine residues in this compound can interact with negatively charged surfaces.

  • Hydrophobic Interactions: The non-polar amino acid residues can adsorb to hydrophobic plastic surfaces, such as polystyrene.

Non-specific binding can lead to high background signals, reduced assay sensitivity, and inaccurate quantification. The following sections provide guidance on how to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding of this compound?

A1: The primary causes are the inherent physicochemical properties of this compound. As a cationic and amphipathic peptide, it can readily interact with surfaces through both electrostatic and hydrophobic forces. This leads to its adsorption onto untreated plasticware, glass, and other assay components, resulting in high background noise and loss of active peptide from the solution.

Q2: Which type of microplate is best for assays involving this compound?

A2: For assays with cationic peptides like this compound, it is recommended to use low-binding or non-binding microplates.[1] Polypropylene plates generally exhibit lower peptide adsorption compared to standard polystyrene plates.[1] Several manufacturers offer plates with ultra-low attachment surfaces, which are specifically designed to minimize protein and peptide binding.

Q3: What are the most common blocking agents to prevent this compound non-specific binding?

A3: Commonly used blocking agents include proteins like Bovine Serum Albumin (BSA) and casein. These proteins adsorb to the surfaces of the assay wells, physically blocking this compound from binding. Non-fat dry milk is a cost-effective alternative, but it may not be suitable for all assays, especially those involving phosphoproteins or biotin-avidin systems.

Q4: Can detergents be used to reduce non-specific binding of this compound?

A4: Yes, non-ionic detergents such as Tween-20 and Triton X-100 are effective in reducing non-specific binding. They work by disrupting hydrophobic interactions between this compound and the assay surface. They are typically added to wash buffers and sometimes to blocking or antibody dilution buffers at low concentrations (e.g., 0.05% v/v).

Q5: How does buffer composition affect the non-specific binding of this compound?

A5: Buffer pH and salt concentration can significantly influence non-specific binding. Adjusting the pH can alter the charge of both this compound and the assay surface, potentially reducing electrostatic interactions. Increasing the salt concentration (e.g., with NaCl) can also help to shield charges and decrease ionic interactions.

Troubleshooting Guide

Issue: High background signal in an ELISA for this compound.

Possible Cause Troubleshooting Step
Insufficient blockingIncrease the concentration of the blocking agent (e.g., 1-5% BSA). Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). Consider using a different blocking agent, such as casein.
Inadequate washingIncrease the number of wash steps (e.g., from 3 to 5). Increase the volume of wash buffer per well. Add a soaking step of 1-2 minutes during each wash. Ensure the wash buffer contains a detergent like 0.05% Tween-20.
Non-specific binding of detection antibodiesRun a control with no this compound to assess the background from the antibodies alone. If high, consider using pre-adsorbed secondary antibodies or a different blocking buffer for antibody dilution.
This compound binding to the plateUse low-binding or polypropylene microplates. Pre-treat plates with a blocking agent before adding the sample.

Issue: Low signal or poor sensitivity in a this compound assay.

Possible Cause Troubleshooting Step
Loss of this compound due to adsorption to tubes and tipsUse low-retention pipette tips and polypropylene tubes. Prepare dilutions of this compound in a buffer containing a carrier protein like 0.1% BSA.
This compound aggregationPrepare fresh solutions of this compound. Consider brief sonication to disperse aggregates. Optimize the buffer composition (pH, ionic strength) to improve solubility.
Ineffective antibody bindingTitrate the primary and secondary antibodies to determine the optimal concentrations. Ensure the antibodies are specific for this compound.

Quantitative Data on Blocking Agents

While specific quantitative data for this compound is limited in the public domain, general studies on peptide and protein non-specific binding provide valuable insights. The effectiveness of a blocking agent is assay-dependent and should be empirically determined.

Blocking Agent Typical Concentration Advantages Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, effective for many applications.Can have lot-to-lot variability. Not ideal for phosphoprotein or biotin-based assays.
Casein/Non-fat Dry Milk 1-5% (w/v)Inexpensive and very effective.Contains phosphoproteins and biotin, which can interfere with certain assays.
Fish Gelatin 0.1-1% (w/v)Does not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies.Can be less effective than BSA or casein in some cases.
Polyethylene Glycol (PEG) 0.1-1% (w/v)Synthetic polymer, protein-free.May not be as effective as protein-based blockers for all applications.

Experimental Protocols

Protocol 1: General ELISA Blocking Procedure to Reduce this compound Non-Specific Binding
  • Coating: Coat the wells of a high-binding polystyrene or a pre-coated plate with the desired capture molecule overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS).

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add your this compound samples and standards, diluted in a buffer containing a carrier protein (e.g., 0.1% BSA in PBS), and proceed with your standard ELISA protocol.

Protocol 2: Surface Passivation for High-Sensitivity Assays

For highly sensitive applications where minimal non-specific binding is critical, surface passivation with a polymer like Pluronic F-127 can be employed.

  • Surface Preparation: Use hydrophobic surfaces (e.g., polystyrene plates).

  • Passivation Solution: Prepare a 0.5% (w/v) solution of Pluronic F-127 in a suitable buffer (e.g., 20 mM Tris, 150 mM KCl, pH 8.0).

  • Incubation: Add the Pluronic F-127 solution to the wells and incubate for 15-30 minutes at room temperature.

  • Washing: Gently wash the wells twice with the assay buffer. Crucially, do not allow the surface to dry out after treatment.

  • Assay: The surface is now passivated and ready for the addition of assay components.

Visualizations

cluster_0 Mechanism of Non-Specific Binding MastoparanB This compound (Cationic, Amphipathic) NSB Non-Specific Binding MastoparanB->NSB Electrostatic & Hydrophobic Interactions Surface Assay Surface (e.g., Polystyrene) Surface->NSB

Caption: Mechanism of this compound non-specific binding.

cluster_1 Troubleshooting Workflow for High Background Start High Background Signal CheckWashing Optimize Washing Steps? (Increase volume/number/soak time) Start->CheckWashing CheckBlocking Optimize Blocking Step? (Increase concentration/time, change agent) CheckWashing->CheckBlocking No Resolved Problem Resolved CheckWashing->Resolved Yes CheckPlates Use Low-Binding Plates? CheckBlocking->CheckPlates No CheckBlocking->Resolved Yes CheckPlates->Resolved Yes

Caption: Troubleshooting workflow for high background signals.

cluster_2 Signaling Pathway of Mastoparan Mastoparan Mastoparan G_Protein G Protein (Gi/Go) Mastoparan->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates Effector Downstream Effectors PLC->Effector Leads to

Caption: Simplified signaling pathway of Mastoparan.

References

Technical Support Center: Mastoparan B Aggregation Prevention and Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mastoparan B. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on preventing and detecting aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern?

This compound is a cationic, amphipathic tetradecapeptide originally isolated from the venom of the hornet Vespa basalis. Its sequence is LKLKSIVSWAKKVL-NH2.[1] It exhibits a range of biological activities, including antimicrobial and anticancer effects, primarily through interactions with cell membranes and G-proteins.[2][3][4]

Aggregation, or self-assembly, of this compound is a significant concern because it can lead to:

  • Loss of biological activity: Aggregated peptides may not be able to interact effectively with their molecular targets.

  • Inaccurate experimental results: The concentration of monomeric, active peptide in solution will be lower than expected, leading to variability in assays.

  • Precipitation and sample loss: Extensive aggregation can cause the peptide to precipitate out of solution.

  • Potential for altered biological effects: In some cases, peptide aggregates can have different or even toxic effects compared to the monomeric form.

Q2: How should I properly store and handle lyophilized this compound and its solutions to minimize aggregation?

Proper storage and handling are critical to preventing aggregation.

ConditionRecommendationRationale
Lyophilized Peptide Store at -20°C or colder in a tightly sealed container with a desiccant.Minimizes degradation from moisture and temperature fluctuations.[5][6]
Stock Solutions Prepare concentrated stock solutions in an appropriate organic solvent like DMSO or ethanol (e.g., 30 mg/mL).[7] Store in small aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.[5]Organic solvents can disrupt hydrophobic interactions that lead to aggregation. Aliquoting prevents degradation caused by repeated temperature changes.
Aqueous Solutions Prepare fresh for each experiment whenever possible. If storage is necessary, use sterile, pH-buffered solutions (pH 5-6) and store at 4°C for short periods (up to a week) or frozen for longer-term storage.[5] Aqueous solutions of mastoparan are not recommended to be stored for more than one day.[7]Peptides are more prone to degradation and aggregation in aqueous solutions. Acidic pH can help maintain a net positive charge, reducing aggregation.

Q3: What are the key factors that influence this compound aggregation?

Several factors can promote the aggregation of this compound and other peptides.[8]

FactorInfluence on AggregationRecommendations for Prevention
pH Aggregation is often highest near the peptide's isoelectric point (pI) where the net charge is minimal. For cationic peptides like this compound, aggregation may increase at neutral or basic pH.[9][10]Maintain a pH below the pI to ensure a high net positive charge, which promotes electrostatic repulsion between peptide molecules. A slightly acidic buffer (pH 5-6) is often recommended.[5]
Ionic Strength The effect of ionic strength can be complex. At low concentrations, salts can screen electrostatic repulsions, potentially promoting aggregation. However, at higher concentrations, specific ion effects (Hofmeister series) can influence solubility and aggregation.[8][9][11]The optimal ionic strength should be determined empirically. Start with a low ionic strength buffer and adjust as needed.
Peptide Concentration Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[8]Work with the lowest concentration of this compound that is effective for your assay.
Temperature Increased temperature can accelerate aggregation kinetics.Prepare and handle solutions on ice and store at recommended low temperatures.
Presence of Surfaces Hydrophobic surfaces, such as certain plastics or the air-water interface, can promote peptide aggregation.[8]Use low-protein-binding labware. Minimize agitation and vortexing to reduce exposure to the air-water interface.

Troubleshooting Guide

Problem 1: My this compound solution appears cloudy or has visible precipitates.

Possible Cause Troubleshooting Step
Poor Solubility/Aggregation 1. Review your dissolution protocol. For hydrophobic peptides, initial dissolution in a small amount of organic solvent (e.g., DMSO, DMF, or acetonitrile) before adding the aqueous buffer is recommended.[12][13] 2. Sonicate the solution. Brief sonication can help to break up small aggregates and improve solubility.[12] 3. Adjust the pH of the buffer. For the cationic this compound, a slightly acidic buffer may improve solubility.[12]
Incorrect Storage 1. Check the age and storage conditions of your stock solution. If it is old or has been subjected to multiple freeze-thaw cycles, it may have degraded and aggregated. Prepare a fresh stock solution from lyophilized powder.[5]

Problem 2: I am observing inconsistent or lower-than-expected activity in my bioassays.

Possible Cause Troubleshooting Step
Peptide Aggregation 1. Visually inspect the solution for any signs of precipitation. 2. Quantify the extent of aggregation using methods like Dynamic Light Scattering (DLS) or a Thioflavin T (ThT) assay (see Experimental Protocols section). 3. Optimize the formulation to minimize aggregation. This may involve adjusting the pH, ionic strength, or including excipients.
Adsorption to Labware 1. Use low-protein-binding tubes and pipette tips. Standard plastics can adsorb peptides, reducing the effective concentration in your assay.

Problem 3: My negative control (buffer only) shows a high background signal in the Thioflavin T assay.

Possible Cause Troubleshooting Step
Contamination of Buffer or ThT Stock 1. Prepare fresh buffer and ThT stock solution. Filter the ThT stock solution through a 0.22 µm filter before use.
Autofluorescence of Assay Components 1. Test the background fluorescence of all assay components individually (e.g., buffer, excipients) to identify the source of the high background.

Experimental Protocols

Detection of this compound Aggregation

1. Thioflavin T (ThT) Fluorescence Assay

This assay is used to detect the formation of β-sheet-rich structures, which are characteristic of many peptide aggregates.

  • Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[14][15]

  • Materials:

    • Thioflavin T (ThT)

    • Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)

    • This compound sample

    • Control (monomeric) this compound solution

    • Fluorometer or plate reader with fluorescence capabilities

  • Protocol:

    • Prepare a ThT stock solution: Dissolve ThT in the phosphate buffer to a final concentration of 1 mM. Filter the solution through a 0.2 µm syringe filter. Store protected from light.[14]

    • Prepare a working ThT solution: Dilute the ThT stock solution in the phosphate buffer to a final concentration of 20-50 µM.[14]

    • Sample Preparation: Mix your this compound sample with the working ThT solution in a black, clear-bottom 96-well plate or a cuvette.

    • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

    • Data Analysis: An increase in fluorescence intensity compared to the monomeric control indicates the presence of aggregated this compound.

2. Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it suitable for detecting peptide aggregates.

  • Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. Larger particles move more slowly, resulting in slower fluctuations, which can be used to calculate their hydrodynamic radius.[16][17]

  • Materials:

    • This compound sample

    • Appropriate buffer (ensure it is filtered to remove dust and other particulates)

    • DLS instrument

  • Protocol:

    • Sample Preparation: Prepare the this compound sample in a filtered, dust-free buffer. The concentration should be optimized for the instrument being used.

    • Instrument Setup: Set the appropriate parameters on the DLS instrument, including solvent viscosity and temperature.

    • Measurement: Place the sample in the instrument and initiate the measurement.

    • Data Analysis: The DLS software will generate a size distribution profile. The presence of larger particles (oligomers and aggregates) in addition to the monomeric peptide will be indicative of aggregation.

Prevention of this compound Aggregation

Formulation Strategies

The following table summarizes excipients that can be used to prevent peptide aggregation. The optimal choice and concentration should be determined empirically for this compound.

Excipient ClassExamplesMechanism of Action
Sugars and Polyols Sucrose, Trehalose, Mannitol, SorbitolPreferential exclusion, leading to a more compact and stable peptide conformation.
Surfactants Polysorbate 20, Polysorbate 80, PluronicsReduce surface-induced aggregation by coating interfaces and can stabilize the peptide through hydrophobic interactions.[8]
Amino Acids Arginine, Glycine, ProlineCan act as stabilizers by various mechanisms, including suppressing aggregation by binding to hydrophobic patches on the peptide surface.
Buffering Agents Citrate, Acetate, HistidineMaintain a pH that ensures a net charge on the peptide, promoting electrostatic repulsion.[8]

Visualizations

Signaling Pathway of Mastoparan-G Protein Interaction

Mastoparan_G_Protein_Pathway Mastoparan This compound Membrane Cell Membrane Mastoparan->Membrane Inserts into G_Protein Heterotrimeric G-Protein (αβγ-GDP) Membrane->G_Protein Interacts with G_Protein_Active Activated G-Protein (α-GTP + βγ) G_Protein->G_Protein_Active Promotes GDP-GTP Exchange Effector Effector Enzyme (e.g., Phospholipase C) G_Protein_Active->Effector Activates Second_Messenger Second Messengers (e.g., IP3, DAG) Effector->Second_Messenger Generates Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: this compound interaction with the G-protein signaling cascade.

Experimental Workflow for Aggregation Detection

Aggregation_Detection_Workflow cluster_prep Sample Preparation cluster_detection Aggregation Detection cluster_analysis Data Analysis Start This compound Sample Dissolution Dissolve in appropriate buffer (consider pH, ionic strength) Start->Dissolution Incubation Incubate under experimental conditions (e.g., 37°C with agitation) Dissolution->Incubation ThT_Assay Thioflavin T Assay Incubation->ThT_Assay DLS_Analysis Dynamic Light Scattering (DLS) Incubation->DLS_Analysis Fluorescence Measure Fluorescence Intensity ThT_Assay->Fluorescence Size_Distribution Determine Particle Size Distribution DLS_Analysis->Size_Distribution Conclusion Assess Aggregation State Fluorescence->Conclusion Size_Distribution->Conclusion

Caption: Workflow for the detection and analysis of this compound aggregation.

References

Technical Support Center: Controlling for Mastoparan B Effects on Mitochondrial Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mastoparan B and its effects on mitochondrial pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary effects on mitochondria?

This compound is a tetradecapeptide toxin originally isolated from the venom of the hornet Vespa basalis. It is known to exert significant effects on cellular and mitochondrial functions. Its primary effects on mitochondria include the induction of the mitochondrial permeability transition (MPT) and the initiation of the intrinsic pathway of apoptosis.[1] this compound can directly interact with the phospholipid phase of the mitochondrial membrane to induce these effects.[2]

Q2: What is the mechanism of this compound-induced mitochondrial permeability transition (MPT)?

This compound facilitates the opening of the mitochondrial permeability transition pore (mPTP). This occurs through a bimodal mechanism. At submicromolar concentrations, its action is dependent on Ca2+ and phosphate and can be inhibited by cyclosporin A. However, at concentrations above 1 µM, it can induce pore opening in a Ca2+-independent and cyclosporin A-insensitive manner.[3] This latter mechanism is thought to involve a more direct perturbation of the mitochondrial inner membrane's lipid phase.[2][3]

Q3: How does this compound induce apoptosis?

This compound triggers the intrinsic mitochondrial pathway of apoptosis.[1] This process is characterized by:

  • Loss of mitochondrial membrane potential (ΔΨm): this compound disrupts the electrochemical gradient across the inner mitochondrial membrane.[1]

  • Generation of Reactive Oxygen Species (ROS): The disruption of mitochondrial function can lead to an increase in the production of ROS.

  • Release of Cytochrome c: The opening of the mPTP or other outer membrane pores allows for the release of cytochrome c from the intermembrane space into the cytosol.[4]

  • Caspase Activation: Cytosolic cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates effector caspases like caspase-3, leading to the execution of apoptosis.

Q4: What are the potential off-target effects of this compound that could confound my mitochondrial studies?

Besides its direct effects on mitochondria, this compound can interact with other cellular components, which may indirectly influence mitochondrial pathways. These off-target effects include:

  • G-protein activation: this compound can mimic activated G-protein coupled receptors, leading to the activation of heterotrimeric G-proteins, particularly of the Gi/o family.[5]

  • Phospholipase activation: It can stimulate the activity of phospholipase A2, C, and D.[5][6] This can lead to the generation of second messengers that could have downstream effects on mitochondrial function.

  • Membranolytic activity: At higher concentrations, this compound can have a direct lytic effect on cellular membranes, which is important to distinguish from apoptosis.[7] The amidation of the C-terminus of this compound can influence its lytic potential.[7]

Q5: What are appropriate controls to use in my this compound experiments?

To ensure the specificity of this compound's effects on mitochondrial pathways, the following controls are recommended:

  • Vehicle Control: Treat cells with the same solvent used to dissolve this compound.

  • Inactive Analogs: If available, use an inactive analog of this compound to control for peptide-specific effects.

  • mPTP Inhibitors: Use cyclosporin A (at lower this compound concentrations) or other mPTP inhibitors to confirm the involvement of the pore.

  • Caspase Inhibitors: A pan-caspase inhibitor (e.g., Z-VAD-FMK) can be used to determine if cell death is caspase-dependent.

  • Positive Controls: For apoptosis assays, use a well-characterized pro-apoptotic agent (e.g., staurosporine) as a positive control. For MPT assays, a calcium overload or an agent like atractyloside can be used.

Troubleshooting Guides

Problem 1: Inconsistent or no induction of apoptosis with this compound treatment.
Possible Cause Troubleshooting Step
Incorrect this compound concentration The apoptotic versus lytic effects of this compound are concentration-dependent. Perform a dose-response experiment to determine the optimal concentration for apoptosis induction in your specific cell line. Refer to the quantitative data table below for reported IC50 values.
Cell line resistance Different cell lines exhibit varying sensitivities to this compound. Consider using a different cell line known to be sensitive or increase the treatment duration.
Peptide degradation Ensure proper storage and handling of the this compound peptide. Prepare fresh solutions for each experiment.
C-terminal amidation status The amidation of the C-terminus of this compound significantly impacts its activity.[7] Verify the chemical identity of your peptide.
Problem 2: Difficulty in distinguishing between apoptosis and necrosis/lysis.
Possible Cause Troubleshooting Step
High this compound concentration High concentrations of this compound can cause direct membrane lysis.[7] Use lower concentrations and perform a time-course experiment to observe the kinetics of cell death. Apoptosis is a programmed process that takes several hours, while lysis is typically rapid.
Inappropriate assay Use assays that can differentiate between apoptosis and necrosis. For example, co-staining with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD can distinguish early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
Lack of specific markers Assess for specific markers of apoptosis, such as caspase activation (see protocol below) or DNA fragmentation (TUNEL assay). Lysis will result in the release of cytosolic enzymes like lactate dehydrogenase (LDH), which can be measured.
Problem 3: Unexpected changes in cellular signaling pathways.
Possible Cause Troubleshooting Step
Off-target effects This compound is known to activate G-proteins and phospholipases.[5][6] If your experimental results are inconsistent with a purely mitochondrial mechanism, consider investigating these pathways. Use inhibitors for G-proteins (e.g., pertussis toxin for Gi/o) or phospholipases to dissect the signaling cascade.
Calcium signaling artifacts This compound can induce calcium release from intracellular stores.[8] This can independently trigger various cellular processes, including mitochondrial dysfunction. Use calcium chelators (e.g., BAPTA-AM) to investigate the role of calcium in the observed effects.

Quantitative Data

Table 1: IC50 Values of Mastoparan Peptides in Various Cell Lines

PeptideCell LineCell TypeIC50 (µM)Reference
Mastoparan (amidated)Jurkat T-ALLLeukemia9.1[7]
Mastoparan (non-amidated)Jurkat T-ALLLeukemia77.9[7]
Mastoparan (amidated)MDA-MB-231Breast Cancer22[7]
Mastoparan (non-amidated)MDA-MB-231Breast Cancer251.25[7]
Mastoparan-LJurkatT-cell Leukemia77[6]
Mastoparan-LMCF-7Breast Cancer432[6]
Mastoparan-CA549Lung Cancer6.26[9]
Mastoparan-CPC-3Prostate Cancer36.65[9]
MastoparanA549Lung Cancer34.3 (µg/mL)[10][11]

Table 2: Effective Concentrations of this compound for Mitochondrial Effects

EffectSystemConcentrationReference
Mitochondrial Permeability Transition (Cyclosporin A-sensitive)Isolated MitochondriaSubmicromolar[3]
Mitochondrial Permeability Transition (Cyclosporin A-insensitive)Isolated Mitochondria> 1 µM[3]
Mitochondrial Permeability TransitionK562 cell homogenate> 25 µM[4]
Apoptosis InductionHT22 cells0.1 - 5 µg/mL[12]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the cationic dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • JC-1 dye

  • Cell culture medium

  • Assay Buffer (e.g., PBS)

  • FCCP or CCCP (positive control for depolarization)

  • Fluorescence microscope, flow cytometer, or plate reader

Procedure:

  • Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate, chamber slides, or culture flasks) and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include vehicle-treated cells as a negative control and cells treated with FCCP or CCCP (e.g., 5-50 µM for 15-30 minutes) as a positive control for depolarization.[13]

  • JC-1 Staining: a. Prepare a JC-1 staining solution (typically 1-10 µM) in pre-warmed cell culture medium.[14] b. Remove the treatment medium from the cells and add the JC-1 staining solution. c. Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[13][15]

  • Washing: a. Carefully remove the staining solution. b. Wash the cells with an equal volume of pre-warmed Assay Buffer.[14]

  • Analysis: a. Fluorescence Microscopy: Observe the cells immediately. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence.[16] b. Flow Cytometry: Harvest the cells, resuspend in Assay Buffer, and analyze immediately. Healthy cells will have a high red fluorescence signal (e.g., FL2 channel), while apoptotic cells will have a high green fluorescence signal (e.g., FL1 channel).[15] c. Plate Reader: Measure the fluorescence intensity for both red (Ex/Em ~585/590 nm) and green (Ex/Em ~510/527 nm) fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Protocol 2: Detection of Cytochrome c Release by Western Blotting

This protocol details the subcellular fractionation of cells to separate the cytosolic and mitochondrial fractions, followed by Western blotting to detect the presence of cytochrome c in the cytosol.

Materials:

  • Cell lysis buffer (digitonin-based for selective plasma membrane permeabilization)

  • Mitochondrial isolation buffer

  • Proteinase inhibitor cocktail

  • SDS-PAGE gels and buffers

  • PVDF or nitrocellulose membrane

  • Primary antibody against Cytochrome c

  • Primary antibody against a cytosolic marker (e.g., GAPDH or β-actin)

  • Primary antibody against a mitochondrial marker (e.g., COX IV or VDAC)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Collection and Lysis: a. After treatment with this compound, harvest approximately 1-5 x 10^7 cells by centrifugation. b. Wash the cell pellet with ice-cold PBS. c. Resuspend the pellet in ice-cold lysis buffer containing a low concentration of digitonin (e.g., 0.05%) and protease inhibitors. This will selectively permeabilize the plasma membrane while leaving the mitochondrial outer membrane intact. d. Incubate on ice for a short period (e.g., 5-10 minutes).

  • Subcellular Fractionation: a. Centrifuge the lysate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells. b. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. c. The resulting supernatant is the cytosolic fraction. d. Wash the mitochondrial pellet with mitochondrial isolation buffer and then lyse it with a suitable lysis buffer (e.g., RIPA buffer). This is the mitochondrial fraction.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA or Bradford).

  • Western Blotting: a. Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel. b. Transfer the separated proteins to a membrane. c. Block the membrane and then probe with the primary antibody against cytochrome c. d. Also, probe for a cytosolic marker to ensure the purity of the mitochondrial fraction and a mitochondrial marker to confirm the presence of mitochondria in that fraction. e. Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate. f. An increase in the cytochrome c signal in the cytosolic fraction of this compound-treated cells indicates its release from the mitochondria.[17][18][19][20]

Protocol 3: Caspase-3/7 Activation Assay

This protocol describes a fluorometric or colorimetric assay to measure the activity of effector caspases 3 and 7, which are key executioners of apoptosis.

Materials:

  • Caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • Cell lysis buffer

  • Assay buffer

  • Microplate reader (colorimetric or fluorometric)

Procedure:

  • Cell Preparation and Treatment: Plate cells in a 96-well plate and treat with this compound as described previously. Include appropriate positive and negative controls.

  • Cell Lysis: After treatment, add a cell lysis buffer to each well and incubate according to the manufacturer's instructions to release the cellular contents, including caspases.

  • Caspase Reaction: a. Prepare a reaction mixture containing the assay buffer and the caspase-3/7 substrate. b. Add the reaction mixture to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3/7 in the lysate will cleave the substrate.

  • Detection: a. Colorimetric: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA). b. Fluorometric: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm for AMC).

  • Analysis: An increase in the signal in this compound-treated cells compared to the vehicle control indicates the activation of caspase-3/7.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

MastoparanB_Apoptosis_Pathway MastoparanB This compound Mitochondrion Mitochondrion MastoparanB->Mitochondrion Direct interaction MPT mPTP Opening Mitochondrion->MPT MMP_Loss ΔΨm Loss MPT->MMP_Loss CytC_Release Cytochrome c Release MPT->CytC_Release ROS ROS Generation MMP_Loss->ROS Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytC_Release->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.

Experimental Workflow for Assessing this compound Effects

Experimental_Workflow start Start: Cell Culture treatment Treat cells with This compound start->treatment mmp_assay Assess ΔΨm (JC-1 Assay) treatment->mmp_assay cytc_assay Detect Cytochrome c Release (Western Blot) treatment->cytc_assay caspase_assay Measure Caspase Activation treatment->caspase_assay end End: Data Analysis mmp_assay->end cytc_assay->end apoptosis_detection Confirm Apoptosis (Annexin V/PI) caspase_assay->apoptosis_detection apoptosis_detection->end

Caption: A typical experimental workflow to study this compound's pro-apoptotic effects.

Troubleshooting Logic for Inconsistent Apoptosis

Troubleshooting_Apoptosis start Problem: Inconsistent Apoptosis check_conc Is the this compound concentration optimal? start->check_conc check_cell_line Is the cell line known to be sensitive? check_conc->check_cell_line Yes dose_response Action: Perform a dose-response curve. check_conc->dose_response No check_peptide Is the peptide quality confirmed? check_cell_line->check_peptide Yes switch_cell_line Action: Use a sensitive cell line or increase duration. check_cell_line->switch_cell_line No verify_peptide Action: Verify peptide amidation and stability. check_peptide->verify_peptide No solution Solution Found check_peptide->solution Yes dose_response->solution switch_cell_line->solution verify_peptide->solution

Caption: A decision tree for troubleshooting inconsistent apoptosis induction by this compound.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Peptides Mastoparan B and Melittin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial research, the quest for potent and selective therapeutic agents is paramount. Among the promising candidates are antimicrobial peptides (AMPs), which offer novel mechanisms of action against a broad spectrum of pathogens. This guide provides a detailed comparison of two well-characterized AMPs: Mastoparan B, derived from the venom of the hornet Vespa basalis, and Melittin, the principal toxic component of honeybee venom. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative antimicrobial efficacy and safety profiles of these two peptides.

Quantitative Comparison of Antimicrobial and Cytotoxic Activities

The antimicrobial potency and toxicity of this compound and Melittin have been evaluated in numerous studies. The following tables summarize their activity against various microorganisms, as well as their hemolytic and cytotoxic effects on mammalian cells.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Melittin against various bacterial strains.

MicroorganismThis compound MIC (µg/mL)Melittin MIC (µg/mL)
Staphylococcus aureus3.3[1]4 - 6.4[2][3]
Methicillin-resistant Staphylococcus aureus (MRSA)32[4]6.4 - 13.71[2][5]
Bacillus subtilis3.3[1]≥400
Enterococcus faecalis3.3[1]-
Escherichia coli6.25[1]4 - 6.4[2][3]
Shigella flexneri6.25[1]-
Shigella sonnei6.25[1]-
Klebsiella pneumoniae-32 - 64[2]
Acinetobacter baumannii-4 - 13.71[2][5]

Table 2: Hemolytic and Cytotoxic Activity of this compound and Melittin.

ActivityThis compoundMelittin
Hemolytic Activity (HC50 in µg/mL) >100 (low)0.44[5]
Cytotoxicity (IC50 in µg/mL) ~48 µM (against PBMCs)6.45 (against human fibroblasts)[5]

Mechanism of Antimicrobial Action

Both this compound and Melittin exert their primary antimicrobial effect through the disruption of microbial cell membranes. Their cationic and amphipathic nature allows them to preferentially interact with the negatively charged components of bacterial membranes, leading to pore formation, increased membrane permeability, and ultimately cell lysis.

This compound: Upon interaction with the bacterial membrane, this compound adopts an α-helical structure. This conformation facilitates its insertion into the lipid bilayer, leading to the formation of pores and the disruption of membrane integrity. This disruption causes leakage of intracellular contents and dissipation of the membrane potential, ultimately leading to bacterial cell death. Some studies also suggest that this compound can induce apoptosis-like pathways in bacteria.[6]

Melittin: Melittin's mechanism is also centered on membrane permeabilization. It initially binds to the surface of the bacterial membrane and, upon reaching a critical concentration, inserts into the lipid bilayer, forming toroidal pores.[7] This process leads to a rapid influx and efflux of ions and small molecules, disrupting cellular homeostasis. Furthermore, melittin can induce the production of reactive oxygen species (ROS) within the bacterial cell, contributing to its bactericidal activity.[2]

Below is a diagram illustrating the generalized mechanism of action for these membrane-active peptides.

General Mechanism of Membrane-Active Antimicrobial Peptides Peptide Cationic Antimicrobial Peptide (this compound / Melittin) Membrane Bacterial Cell Membrane (Negatively Charged) Peptide->Membrane Interaction Binding Electrostatic Binding Membrane->Binding Insertion Hydrophobic Insertion into Membrane Binding->Insertion Pore Pore Formation (Toroidal or Barrel-Stave) Insertion->Pore Leakage Leakage of Intracellular Contents (Ions, ATP, etc.) Pore->Leakage ROS Induction of Reactive Oxygen Species (ROS) (Melittin) Pore->ROS Apoptosis Induction of Apoptosis-like Pathway (this compound) Pore->Apoptosis Death Bacterial Cell Death Leakage->Death ROS->Death Apoptosis->Death

Caption: General mechanism of action for this compound and Melittin.

Experimental Protocols

The following sections detail the standard methodologies used to evaluate the antimicrobial and cytotoxic properties of this compound and Melittin.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

MIC Determination Workflow (Broth Microdilution) start Start prep_bacteria Prepare bacterial inoculum (e.g., 5 x 10^5 CFU/mL) start->prep_bacteria inoculate Inoculate peptide dilutions with bacterial suspension in a 96-well plate prep_bacteria->inoculate prep_peptide Prepare serial dilutions of peptide in broth prep_peptide->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read results visually or using a plate reader (OD600) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Protocol Details:

  • Bacterial Culture: Bacterial strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (typically 5 x 10^5 CFU/mL).[2][4]

  • Peptide Dilution: The antimicrobial peptide is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.[2][8]

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[2][8]

Hemolysis Assay

This assay measures the ability of a compound to lyse red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.

Hemolysis Assay Workflow start Start prep_rbc Prepare a suspension of washed red blood cells (RBCs) start->prep_rbc mix Mix peptide dilutions with RBC suspension prep_rbc->mix prep_peptide Prepare serial dilutions of the peptide prep_peptide->mix incubate Incubate at 37°C for 1 hour mix->incubate centrifuge Centrifuge to pellet intact RBCs incubate->centrifuge measure Measure absorbance of the supernatant at 540 nm (hemoglobin release) centrifuge->measure calculate Calculate percentage of hemolysis relative to positive (Triton X-100) and negative (PBS) controls measure->calculate end End calculate->end MTT Cytotoxicity Assay Workflow start Start seed_cells Seed mammalian cells (e.g., fibroblasts) in a 96-well plate start->seed_cells add_peptide Add serial dilutions of the peptide to the cells seed_cells->add_peptide incubate_24h Incubate for 24 hours add_peptide->incubate_24h add_mtt Add MTT reagent to each well incubate_24h->add_mtt incubate_4h Incubate for 4 hours to allow formazan crystal formation add_mtt->incubate_4h add_solvent Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate_4h->add_solvent measure Measure absorbance at ~570 nm add_solvent->measure calculate Calculate cell viability relative to untreated control cells measure->calculate end End calculate->end

References

A Comparative Guide to Mast Cell Degranulating Peptides: Mastoparan B and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mastoparan B with other prominent mast cell degranulating peptides, including Melittin and the synthetic compound 48/80. The information presented herein is supported by experimental data to assist in the selection of appropriate tools for immunology research and drug development.

Introduction to Mast Cell Degranulating Peptides

Mast cells are crucial effector cells in the immune system, playing a pivotal role in allergic and inflammatory responses.[1][2] Upon activation, they undergo degranulation, a process that releases a variety of potent inflammatory mediators, such as histamine, serotonin, and proteases like tryptase and β-hexosaminidase.[1][3][4][5][6] Several peptides and compounds can induce this degranulation through non-IgE-mediated pathways, making them valuable reagents for studying mast cell biology and the inflammatory cascade.

This compound , a tetradecapeptide toxin from wasp venom, is a potent activator of mast cell degranulation.[7][8] It is known to interact directly with and activate G-proteins, mimicking the function of an activated G-protein-coupled receptor (GPCR).[7][9] This activation leads to a signaling cascade involving phospholipase C (PLC), resulting in an influx of intracellular calcium and subsequent exocytosis of granular contents.[7]

Other commonly used mast cell degranulators include:

  • Melittin: The principal active component of bee venom, this 26-amino acid peptide is a powerful stimulator of mast cell degranulation and exhibits strong membrane-disrupting activities.[10][11]

  • Compound 48/80: A synthetic polymer, compound 48/80 is a widely used agent to induce mast cell degranulation in research settings.[12][13][14][15] It is known to activate mast cells via G-proteins, and more specifically, through the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[9][12][16]

Quantitative Performance Comparison

The efficacy of mast cell degranulating peptides is often quantified by their EC50 value, which represents the concentration required to elicit 50% of the maximal degranulation response. The following table summarizes available data for this compound and its alternatives.

Peptide/CompoundCell TypeAssayEC50 ValueMaximum Degranulation (%)Reference
Mastoparan RBL-2H3β-hexosaminidase15-26 µMNot Specified[1]
Mastoparan-L CTMCsNot Specified>52.13 µMNot Specified[16]
Compound 48/80 BMMCsβ-hexosaminidase~10 µg/mLNot Specified[14]
Compound 48/80 RBL-2H3β-hexosaminidaseNot SpecifiedNot Specified[17]
Melittin Canine Mast Cellsβ-hexosaminidaseNot SpecifiedPotent Degranulation[18]

Note: Direct comparison of EC50 values should be made with caution due to variations in experimental conditions, cell types (e.g., RBL-2H3, bone marrow-derived mast cells (BMMCs), connective tissue-type mast cells (CTMCs)), and assay methods across different studies.

Experimental Protocols

Accurate assessment of mast cell degranulation is critical. The β-hexosaminidase release assay is a common, reliable, and sensitive method for quantifying this process, as β-hexosaminidase is co-released with histamine.[19]

General Protocol for β-Hexosaminidase Release Assay

This protocol is a generalized procedure based on common laboratory practices for the RBL-2H3 cell line, a widely used model for human mucosal mast cells.[19]

1. Cell Culture and Seeding:

  • Culture RBL-2H3 cells in appropriate media (e.g., MEM supplemented with FBS and antibiotics) to 80-90% confluency.
  • Seed the cells into a 96-well plate at a density of approximately 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere overnight.

2. Stimulation:

  • Wash the cells gently with a buffered salt solution (e.g., Tyrode's buffer).
  • Add the mast cell degranulating peptides (this compound, Melittin, Compound 48/80) at various concentrations to the respective wells.
  • Include a positive control (e.g., a known potent degranulating agent like ionomycin) and a negative control (buffer only).
  • To measure total β-hexosaminidase release, lyse a set of control cells with a detergent like Triton X-100 (0.1-1%).
  • Incubate the plate at 37°C for a specified time, typically ranging from 30 minutes to 1 hour.[20]

3. Sample Collection:

  • After incubation, centrifuge the plate to pellet the cells.
  • Carefully collect the supernatant from each well for analysis.

4. Enzymatic Assay:

  • In a new 96-well plate, mix a sample of the supernatant with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer.
  • Incubate the plate at 37°C for 1-2 hours to allow the enzymatic reaction to proceed.
  • Stop the reaction by adding a stop solution (e.g., glycine or sodium carbonate buffer).

5. Data Acquisition and Analysis:

  • Measure the absorbance of the product at 405 nm using a microplate reader.
  • Calculate the percentage of β-hexosaminidase release for each sample using the following formula:
  • % Release = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Total Lysate - Absorbance of Negative Control)] x 100

Signaling Pathways and Visualizations

The degranulating peptides discussed here primarily initiate signaling through the activation of heterotrimeric G-proteins.

This compound Signaling Pathway

This compound is thought to directly activate G-proteins of the Gαi/o class by mimicking an activated GPCR.[7][13][21] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This sustained increase in intracellular Ca2+ is a critical signal for the fusion of granules with the plasma membrane and the subsequent release of inflammatory mediators.

Mastoparan_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Mastoparan This compound G_Protein Gαi/o-Gβγ (Inactive) Mastoparan->G_Protein Activates G_Protein_Active Gαi/o-GTP (Active) G_Protein->G_Protein_Active GTP binding PLC Phospholipase C (PLC) G_Protein_Active->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers Degranulation Granule Exocytosis (Degranulation) Ca_Release->Degranulation Induces

Caption: this compound G-protein-mediated signaling cascade.

Experimental Workflow for Degranulation Assay

The following diagram illustrates the typical workflow for assessing mast cell degranulation in vitro.

Degranulation_Workflow start Start: Culture RBL-2H3 Cells seed Seed Cells in 96-Well Plate start->seed wash Wash Cells with Buffer seed->wash stimulate Stimulate with Peptides (e.g., this compound) wash->stimulate incubate Incubate at 37°C stimulate->incubate collect Collect Supernatant incubate->collect assay Perform β-Hexosaminidase Assay collect->assay read Read Absorbance at 405 nm assay->read analyze Calculate % Degranulation read->analyze end_node End: Comparative Data analyze->end_node

Caption: Workflow for a mast cell degranulation assay.

References

Comparative Analysis of Mastoparan B's Cross-Reactivity Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Mastoparan B, a key peptide from wasp venom, across various cell types. The data presented herein is curated from multiple studies to offer a comprehensive overview of its cytotoxic selectivity, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a cationic, amphipathic tetradecapeptide known for its potent biological activities, including antimicrobial, hemolytic, and anticancer properties. Its interaction with cell membranes is a primary determinant of its function, which can range from G-protein activation to direct membrane lysis. A critical structural feature influencing its bioactivity is the amidation of its C-terminus. The amidated form (Mastoparan-NH2) generally exhibits significantly higher potency compared to its non-amidated counterpart (Mastoparan-COOH).[1]

Comparative Cytotoxicity

Mastoparan peptides have demonstrated a notable degree of selectivity, exhibiting greater toxicity towards cancer cells compared to normal, healthy cells.[1][2][3] This selectivity is a crucial attribute for its potential as an anti-cancer agent. The following tables summarize the half-maximal inhibitory concentrations (IC50) of Mastoparan across a range of cell lines.

Table 1: Cytotoxicity of Amidated Mastoparan Against Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
Jurkat T-ALLLeukemia~8-9.2[1][2][3]
MyelomaMyeloma~11[1][2][3]
MDA-MB-231Breast Cancer~20-24[1][2][3][4]
MCF7-TX400Multidrug-Resistant Breast Cancer~20-24[1][4]
B16F10-Nex2Murine MelanomaNot specified, but induces apoptosis[5]
Table 2: Cytotoxicity of Amidated Mastoparan Against Normal and Non-Tumorigenic Cell Lines
Cell LineCell TypeIC50 (µM)Reference
PBMCPeripheral Blood Mononuclear Cells48[1][2][3]
HMECHuman Mammary Epithelial CellsHigher resistance than cancer cells[4]
melan-aNon-tumorigenic melanocytes411.5[4]
HaCaTKeratinocytes428[4]
Human ErythrocytesRed Blood Cells<2% lysis at concentrations toxic to cancer cells[1]

Mechanism of Action: A Dichotomy in Cell Interaction

The primary mechanism of Mastoparan's anticancer activity is direct membrane disruption, leading to cell lysis.[1][2][3] This membranolytic action is particularly effective against cancer cells, which often have a higher negative charge on their outer membrane compared to normal cells.[6] In contrast, at lower concentrations or in specific cell types like mast cells, Mastoparan can act by activating heterotrimeric G proteins, mimicking an activated G protein-coupled receptor (GPCR).[7][8]

G_Protein_Activation_Pathway Mastoparan Mastoparan Membrane Cell Membrane Mastoparan->Membrane Approaches GPCR_like GPCR-like Interaction Membrane->GPCR_like Binds G_Protein Heterotrimeric G Protein (Gαβγ) GPCR_like->G_Protein Activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma PLC Phospholipase C (PLC) G_alpha_GTP->PLC Activates IP3 IP3 Release PLC->IP3 Ca_influx Intracellular Ca²⁺ Influx IP3->Ca_influx Triggers Exocytosis Exocytosis (e.g., Histamine Release) Ca_influx->Exocytosis

Caption: Mastoparan's G-protein activation pathway in susceptible cells.

The amidated form of Mastoparan is 8 to 11 times more potent and tends to kill cancer cells via a lytic mechanism, whereas the non-amidated form has been reported to induce apoptosis.[1] This highlights the critical role of C-terminal amidation in dictating the peptide's cytotoxic mechanism.

Mastoparan_Mechanism_of_Action cluster_cancer Cancer Cells cluster_normal Normal Cells Cancer_Cell Cancer Cell Membrane (High Negative Charge) Lysis Membrane Lysis & Pore Formation Cancer_Cell->Lysis Direct Interaction Death_Cancer Cell Death Lysis->Death_Cancer Normal_Cell Normal Cell Membrane Low_Toxicity Lower Cytotoxicity Normal_Cell->Low_Toxicity Viability Cell Viability Maintained Low_Toxicity->Viability Mastoparan Amidated Mastoparan Mastoparan->Cancer_Cell High Affinity Mastoparan->Normal_Cell Low Affinity

Caption: Differential effects of Mastoparan on cancer versus normal cells.

Experimental Protocols

The data presented in this guide are primarily derived from standard cell viability and cytotoxicity assays. Below are generalized protocols for these key experiments.

Cell Viability/Cytotoxicity Assay (e.g., MTT or LDH Assay)

This protocol outlines the typical steps for determining the IC50 value of this compound on a given cell line.

  • Cell Culture and Seeding:

    • Cells of interest (e.g., Jurkat, PBMC) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight if applicable.

  • Peptide Treatment:

    • This compound is dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution.

    • Serial dilutions of this compound are prepared in culture media to achieve the desired final concentrations.

    • The existing media is removed from the cells, and the media containing different concentrations of this compound is added. Control wells receive media with the vehicle only.

  • Incubation:

    • The plates are incubated for a specified period, typically ranging from 8 to 48 hours, depending on the cell type and the specific assay.[1]

  • Quantification of Cytotoxicity:

    • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the supernatant. A substrate mix is added to the supernatant, and the resulting colorimetric change is measured with a plate reader. This indicates the level of membrane lysis.[1]

    • Propidium Iodide (PI) Staining: PI is a fluorescent dye that can only enter cells with compromised membranes. PI uptake is quantified by flow cytometry or fluorescence microscopy.[1]

    • MTT Assay: This colorimetric assay measures the metabolic activity of living cells. A solution of MTT is added to the wells, and viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized and measured.

  • Data Analysis:

    • The absorbance or fluorescence values are plotted against the concentration of this compound.

    • A dose-response curve is generated, and the IC50 value (the concentration at which 50% of cell viability is inhibited) is calculated.

Cytotoxicity_Assay_Workflow Start Start: Cell Culture Seed Seed Cells in 96-Well Plate Start->Seed Treat Add Serial Dilutions of this compound Seed->Treat Incubate Incubate for 8-48 Hours Treat->Incubate Measure Measure Cytotoxicity Incubate->Measure LDH LDH Release Assay (Membrane Lysis) Measure->LDH Method 1 PI_Uptake Propidium Iodide Staining (Membrane Permeability) Measure->PI_Uptake Method 2 MTT MTT Assay (Metabolic Activity) Measure->MTT Method 3 Analyze Analyze Data & Calculate IC50 LDH->Analyze PI_Uptake->Analyze MTT->Analyze End End: Dose-Response Curve Analyze->End

References

Is Mastoparan B more potent than other G protein agonists?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potency and mechanism of various G protein agonists is crucial for advancing signal transduction research and identifying novel therapeutic targets. This guide provides a comparative analysis of Mastoparan B, a wasp venom peptide, against other well-known G protein agonists, supported by experimental data and detailed protocols.

This compound is a tetradecapeptide toxin isolated from the venom of the hornet Vespa basalis. It belongs to a family of mastoparans that are known to directly activate heterotrimeric G proteins, bypassing the need for G protein-coupled receptors (GPCRs). This direct mode of action makes mastoparans valuable tools for studying G protein signaling. This guide compares the potency of this compound with other direct G protein activators, namely Compound 48/80 and Substance P, focusing on their ability to elicit downstream functional responses.

Comparative Potency of G Protein Agonists

The potency of G protein agonists can be assessed through various functional assays. A common method involves measuring the degranulation of mast cells, a process heavily reliant on G protein signaling. The half-maximal effective concentration (EC50) is a key metric used to quantify and compare the potency of these agonists.

G Protein AgonistAssayCell TypeEC50 (µM)
Mastoparan Mast Cell DegranulationHuman Mast Cells~10
Compound 48/80 Mast Cell DegranulationLAD-2 Mast Cells2.38
Substance P Mast Cell DegranulationLAD-2 Mast Cells5.44

Note: The EC50 value for Mastoparan is a general value for the mastoparan family in human mast cells. The values for Compound 48/80 and Substance P are from a specific study on LAD-2 mast cells and are presented for comparative purposes. Direct comparison is most accurate when data is generated from the same study under identical conditions.

Based on the available data for mast cell degranulation, Compound 48/80 appears to be the most potent agonist, followed by Substance P and then Mastoparan. It is important to note that the specific potency of different mastoparan variants, including this compound, can vary.

Mechanism of Action: Direct G Protein Activation

This compound, Compound 48/80, and Substance P share a common mechanistic feature: they can directly activate G proteins. This is distinct from conventional agonists that bind to and activate a GPCR, which in turn activates the G protein. These compounds are thought to mimic the intracellular loops of an activated GPCR, thereby inducing a conformational change in the G protein α-subunit. This leads to the dissociation of GDP and the binding of GTP, initiating downstream signaling cascades.

G_Protein_Activation cluster_receptor Receptor-Mediated Activation cluster_direct Direct Activation Agonist Agonist GPCR GPCR Agonist->GPCR Binds G_Protein_Inactive Inactive G Protein (GDP-bound) GPCR->G_Protein_Inactive Activates MastoparanB This compound MastoparanB->G_Protein_Inactive Directly Activates G_Protein_Active Active G Protein (GTP-bound) G_Protein_Inactive->G_Protein_Active GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein_Active->Effector Activates Signaling Downstream Signaling Effector->Signaling

Caption: G protein activation pathways.

Experimental Protocols

To quantitatively assess the potency of G protein agonists like this compound, researchers commonly employ GTPγS binding assays and calcium mobilization assays.

GTPγS Binding Assay

This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Methodology:

  • Membrane Preparation: Isolate cell membranes containing the G proteins of interest from a relevant cell line or tissue.

  • Reaction Mixture: Prepare a reaction buffer containing the cell membranes, [³⁵S]GTPγS, and varying concentrations of the G protein agonist (e.g., this compound, Compound 48/80).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

  • Scintillation Counting: Quantify the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to determine the EC50 value.

GTP_gamma_S_Workflow start Start mem_prep Membrane Preparation start->mem_prep reac_mix Prepare Reaction Mixture mem_prep->reac_mix incubation Incubation reac_mix->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (EC50 determination) counting->analysis end End analysis->end

Caption: GTPγS binding assay workflow.

Calcium Mobilization Assay

This assay measures a downstream consequence of G protein activation, specifically the release of intracellular calcium, which is often mediated by Gq-coupled signaling pathways.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293, CHO) in 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases in fluorescence upon binding to calcium.

  • Agonist Addition: Add varying concentrations of the G protein agonist to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the agonist concentration to calculate the EC50 value.

Calcium_Mobilization_Workflow start Start cell_culture Cell Culture (96-well plate) start->cell_culture dye_loading Load with Calcium-sensitive Dye cell_culture->dye_loading agonist_addition Add G Protein Agonist dye_loading->agonist_addition fluorescence_measurement Measure Fluorescence agonist_addition->fluorescence_measurement data_analysis Data Analysis (EC50 determination) fluorescence_measurement->data_analysis end End data_analysis->end

Caption: Calcium mobilization assay workflow.

A Comparative Guide to the Structure-Activity Relationship of Mastoparan B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mastoparan B, a cationic tetradecapeptide isolated from the venom of the hornet Vespa basalis, has garnered significant interest in the scientific community for its potent biological activities.[1] This versatile peptide and its derivatives have demonstrated a broad spectrum of effects, including antimicrobial, anticancer, and mast cell degranulation activities.[1][2] Understanding the relationship between the structure of this compound and its biological function is crucial for the rational design of novel therapeutic agents with enhanced efficacy and reduced toxicity. This guide provides a comprehensive comparison of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Quantitative Data on Biological Activities

The biological activities of this compound and its analogs are profoundly influenced by their amino acid sequence, which dictates their physicochemical properties such as hydrophobicity, helicity, and charge. Modifications, including amino acid substitutions and deletions, have been systematically explored to modulate these properties and, consequently, the peptides' biological profiles.

This compound and its derivatives exhibit potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1] The primary mechanism of action involves the disruption of the bacterial cell membrane.[3] Key structural features that influence antimicrobial potency include the peptide's overall positive charge, which facilitates interaction with the negatively charged bacterial membrane, and its amphipathic α-helical conformation, which enables membrane insertion and permeabilization.[4][5]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives against Various Bacterial Strains

Peptide/DerivativeBacterial StrainMIC (µg/mL)Reference
Mastoparan-B (MP-B)Enterococcus faecalis LS-1013.3[1]
Mastoparan-B (MP-B)Bacillus subtilis PCI 2193.3[1]
Mastoparan-B (MP-B)Shigella flexneri EW-106.25[1]
Mastoparan-B (MP-B)Shigella sonnei EW-336.25[1]
Mastoparan-AFEscherichia coli O157:H716-32[6]
Mastoparan-AFDiarrheagenic E. coli isolates4-8[6]
MpVT1 (Leu13 to Phe13 substitution)Gram-negative bacteriaHigher potency than MpVT[4]
MpVT4-7 (C-terminal deletions)Gram-negative bacteria> 50[4]
MP-RIP (chimeric peptide)Staphylococcus aureus16[7]

Several Mastoparan derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[8][9] The anticancer mechanism is often attributed to the disruption of the cancer cell membrane, leading to cell lysis, or the induction of apoptosis.[8][10] Amidation of the C-terminus has been shown to be crucial for the potency and mechanism of cancer cell killing.[9][11]

Table 2: Half-maximal Inhibitory Concentrations (IC50) of Mastoparan Derivatives against Cancer Cell Lines

Peptide/DerivativeCancer Cell LineIC50 (µM)Reference
MastoparanLeukemia~8-9.2[8][9]
MastoparanMyeloma~11[8][9]
MastoparanBreast cancer cells~20-24[8][9][12]
Mastoparan-LJurkat (acute T cell leukemia)77[1]
Mastoparan-LMCF-7 (breast cancer)432[1]
Mastoparan-C (MP-C)Various human cancer cell lines6.26 - 36.65[13]
tat-linked MP-C (tMP-C)Various human cancer cell lines< 4[13]
cyclized MP-C (cMP-C)Various human cancer cell linesLower than MP-C (most cases)[13]

A significant challenge in the therapeutic application of Mastoparan peptides is their hemolytic activity, which is the lysis of red blood cells.[14] This toxicity is also linked to the peptide's ability to disrupt cell membranes.[3] Structure-activity relationship studies have aimed to design analogs with reduced hemolytic activity while retaining potent antimicrobial or anticancer effects. For instance, the deletion of the first three C-terminal residues in a Mastoparan analog resulted in decreased hemolytic activity.[4][15]

Table 3: Hemolytic Activity of Mastoparan Derivatives

Peptide/DerivativeHemolytic ActivityConcentrationReference
MpVT and its analogs< 50%100 µg/mL[4]
MpVT3 (Lys12 to Ala12)> 50%100 µg/mL[4]
MastoparanIC50 to PBMC = 48 µM-[8][9][11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound derivatives.

Antimicrobial Susceptibility Testing (MIC Assay)

The antimicrobial activity of Mastoparan derivatives is commonly determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Bacterial Culture: Bacterial strains are grown in an appropriate broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.

  • Peptide Preparation: The peptides are dissolved in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

Hemolysis Assay

The hemolytic activity of the peptides is assessed by measuring the release of hemoglobin from red blood cells.

  • Red Blood Cell Preparation: Fresh human or animal red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 4% (v/v).

  • Peptide Incubation: The red blood cell suspension is incubated with various concentrations of the peptide at 37°C for a specified time (e.g., 1 hour).

  • Centrifugation: The samples are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured by determining the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (cells lysed with 1% Triton X-100) and a negative control (cells incubated with PBS only).

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of Mastoparan derivatives against cancer cells is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with various concentrations of the peptide and incubated for a defined period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide or a solution of sodium dodecyl sulfate in HCl).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the peptide that causes 50% inhibition of cell growth, is then calculated.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to investigate the secondary structure of Mastoparan peptides in different environments, mimicking aqueous solutions and biological membranes.[4][16]

  • Peptide Solution Preparation: The peptide is dissolved in various solvents, such as water, phosphate buffer, or membrane-mimicking environments like trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles.[4][16]

  • CD Spectra Acquisition: CD spectra are recorded over a specific wavelength range (e.g., 190-250 nm) using a CD spectropolarimeter.

  • Data Analysis: The obtained spectra are analyzed to estimate the percentage of different secondary structural elements, such as α-helix, β-sheet, and random coil, providing insights into the peptide's conformation under different conditions.

Visualizing Mechanisms and Workflows

Signaling Pathway of Mastoparan-Induced Apoptosis

Some Mastoparan derivatives induce cancer cell death through the mitochondrial apoptosis pathway.[1] The following diagram illustrates the key steps involved in this process.

Caption: Mastoparan-induced apoptosis signaling pathway.

Experimental Workflow for Evaluating Anticancer Activity

The systematic evaluation of the anticancer potential of Mastoparan derivatives involves a series of in vitro and in vivo experiments. This workflow outlines the typical experimental progression.

Anticancer_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Peptide_Synthesis Peptide Synthesis and Purification Cytotoxicity_Assay Cytotoxicity Assay (MTT) on Cancer Cell Lines Peptide_Synthesis->Cytotoxicity_Assay Hemolysis_Assay Hemolysis Assay on Red Blood Cells Cytotoxicity_Assay->Hemolysis_Assay Mechanism_Study Mechanism of Action Study (e.g., Apoptosis Assays) Hemolysis_Assay->Mechanism_Study Animal_Model Tumor Xenograft Animal Model Mechanism_Study->Animal_Model Promising Candidates Treatment Peptide Administration Animal_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Toxicity_Assessment Systemic Toxicity Assessment Treatment->Toxicity_Assessment

Caption: Experimental workflow for anticancer peptide evaluation.

Logical Relationship of Structural Modifications to Biological Activity

The biological activity of this compound derivatives is a direct consequence of specific structural modifications. This diagram illustrates the logical flow from structural changes to altered physicochemical properties and, ultimately, to changes in biological function.

SAR_Logic cluster_structure Structural Modifications cluster_properties Physicochemical Properties cluster_activity Biological Activity AA_Sub Amino Acid Substitution Hydrophobicity Hydrophobicity AA_Sub->Hydrophobicity Helicity α-Helicity AA_Sub->Helicity Charge Net Positive Charge AA_Sub->Charge Deletion Terminal Deletion Deletion->Helicity Deletion->Charge Chimerization Chimerization Chimerization->Hydrophobicity Chimerization->Charge Antimicrobial Antimicrobial Activity Hydrophobicity->Antimicrobial Anticancer Anticancer Activity Hydrophobicity->Anticancer Hemolytic Hemolytic Activity Hydrophobicity->Hemolytic Helicity->Antimicrobial Helicity->Anticancer Helicity->Hemolytic Charge->Antimicrobial Charge->Anticancer

Caption: Structure-activity relationship logic for this compound.

References

Safety Operating Guide

Personal protective equipment for handling Mastoparan B

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Mastoparan B

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. Following these procedures is critical to ensure a safe laboratory environment and maintain the integrity of your research.

I. Understanding the Hazards

This compound is a peptide toxin isolated from wasp venom.[1][2] While it is a valuable tool in research, particularly in cancer and antimicrobial studies, it presents potential health risks.[3][4][5] Direct contact may cause irritation to the skin, eyes, and respiratory tract. Ingestion or inhalation could be harmful. Therefore, strict adherence to safety protocols is mandatory.

II. Personal Protective Equipment (PPE)

The following PPE is required when handling this compound to create a barrier between the researcher and the hazardous material.[6]

PPE CategoryRequired EquipmentSpecifications
Eye Protection Safety glasses with side shields or splash gogglesMust be worn at all times to protect from splashes.[7]
Hand Protection Nitrile glovesShould be changed when contaminated or if integrity is compromised.[6][7]
Body Protection Laboratory coatShould be worn to protect skin and personal clothing.[6][7]
Respiratory Protection Dust respirator or full-face air-purifying respiratorRequired when handling the lyophilized powder to avoid inhalation.[8]
Foot Protection Closed-toe shoesStandard laboratory practice to protect against spills.
III. Safe Handling and Operational Plan

A systematic approach to handling this compound, from receipt to disposal, minimizes risks.

1. Preparation and Reconstitution:

  • Before use, allow the lyophilized peptide to equilibrate to room temperature to reduce moisture uptake.

  • Work in a designated area, preferably within a chemical fume hood or a biological safety cabinet, especially when handling the powder form.

  • To reconstitute, use a sterile, appropriate solvent as recommended by the supplier. Mastoparan is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[1]

2. Experimental Use:

  • When conducting experiments, always wear the prescribed PPE.

  • Avoid creating aerosols.

  • Wash hands thoroughly after handling and before leaving the laboratory.[9]

3. Storage:

  • Store lyophilized this compound in a tightly sealed container in a freezer at or below -20°C for long-term storage.[10]

  • Peptide solutions are generally stable for up to one week at 4°C, but for longer-term storage, it is recommended to prepare aliquots and freeze them at -20°C or colder to avoid repeated freeze-thaw cycles.

IV. Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationFirst Aid and Response
Skin Contact Wash the affected area immediately and thoroughly with soap and plenty of water.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
V. Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

1. Spill Cleanup:

  • Small Spills:

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.[11][12]

    • Carefully collect the absorbed material and place it in a designated hazardous waste container.[9][13]

    • Clean the spill area with a suitable disinfectant or detergent solution, followed by a water rinse.[13][14]

  • Large Spills:

    • Evacuate the area immediately.[12]

    • Notify the laboratory supervisor and the institutional safety office.

    • Restrict access to the area.

    • Cleanup should be performed by trained personnel.

2. Waste Disposal:

  • All waste materials contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste.[9]

  • Follow all federal, state, and local environmental regulations for the disposal of chemical waste.[9]

Visual Workflow for Safe Handling of this compound

MastoparanB_Handling_Workflow This compound: Safe Handling and Disposal Workflow cluster_emergency Emergency Procedures prep Preparation - Equilibrate to Room Temp - Don Full PPE reconstitution Reconstitution - Work in Fume Hood - Use Sterile Solvent prep->reconstitution Proceed to experiment Experimental Use - Avoid Aerosols - Follow Protocol reconstitution->experiment Ready for storage Storage - Lyophilized: <= -20°C - Solution: Aliquot & Freeze experiment->storage After Use disposal Waste Disposal - Segregate Hazardous Waste - Follow Regulations experiment->disposal Generate Waste storage->reconstitution For Subsequent Use spill Spill Response - Evacuate & Alert - Use Spill Kit spill->disposal Collect Contaminated Material end_point End of Process disposal->end_point Complete emergency_node Exposure Event (Skin/Eye/Inhalation) first_aid Administer First Aid - Wash/Flush Area - Move to Fresh Air emergency_node->first_aid Immediate Action medical_attention Seek Medical Attention first_aid->medical_attention Follow-up

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.